Boc-PEG4-Val-Cit-PAB-OH
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C34H58N6O11 |
|---|---|
Peso molecular |
726.9 g/mol |
Nombre IUPAC |
tert-butyl N-[2-[2-[2-[2-[3-[[(2S)-1-[[(2S)-5-(carbamoylamino)-1-[4-(hydroxymethyl)anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C34H58N6O11/c1-24(2)29(31(44)39-27(7-6-13-36-32(35)45)30(43)38-26-10-8-25(23-41)9-11-26)40-28(42)12-15-47-17-19-49-21-22-50-20-18-48-16-14-37-33(46)51-34(3,4)5/h8-11,24,27,29,41H,6-7,12-23H2,1-5H3,(H,37,46)(H,38,43)(H,39,44)(H,40,42)(H3,35,36,45)/t27-,29-/m0/s1 |
Clave InChI |
ROZZJBUXGVZBJQ-YTMVLYRLSA-N |
Origen del producto |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Structure and Function of Boc-PEG4-Val-Cit-PAB-OH
For Researchers, Scientists, and Drug Development Professionals
Abstract
Boc-PEG4-Val-Cit-PAB-OH is a highly specialized, enzyme-cleavable linker molecule integral to the design and development of Antibody-Drug Conjugates (ADCs). ADCs are a promising class of targeted cancer therapeutics that leverage the specificity of monoclonal antibodies to deliver potent cytotoxic agents directly to tumor cells, thereby minimizing systemic toxicity. This technical guide provides a comprehensive overview of the structure, properties, and mechanism of action of this compound, along with relevant experimental protocols and data. The strategic incorporation of a Boc-protected amine, a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, a cathepsin B-cleavable dipeptide, and a self-immolative p-aminobenzyl alcohol (PAB) group underscores its sophisticated design for controlled drug release in the tumor microenvironment.
Core Structure and Physicochemical Properties
This compound is a heterobifunctional linker composed of four key moieties, each contributing to its overall function in an ADC construct.
-
Boc (tert-Butyloxycarbonyl) Protecting Group: This acid-labile protecting group caps (B75204) the primary amine of the PEG spacer. Its removal under acidic conditions reveals the amine, which can then be conjugated to a targeting antibody or another molecular entity.
-
PEG4 (Polyethylene Glycol) Spacer: The tetraethylene glycol spacer is a hydrophilic component that enhances the aqueous solubility of the linker and the resulting ADC.[][2] This improved solubility helps to prevent aggregation and can improve the pharmacokinetic properties of the conjugate.[][2]
-
Val-Cit (Valine-Citrulline) Dipeptide: This dipeptide sequence serves as a specific cleavage site for cathepsin B, a lysosomal protease that is often overexpressed in tumor cells.[][] The Val-Cit linker is designed to be stable in the systemic circulation but is efficiently cleaved within the lysosomal compartment of target cells.[][]
-
PAB-OH (p-Aminobenzyl Alcohol): The p-aminobenzyl alcohol moiety acts as a self-immolative spacer. Following the enzymatic cleavage of the Val-Cit dipeptide, the PAB group undergoes a 1,6-elimination reaction, leading to the release of the conjugated cytotoxic payload in its active form.
Quantitative Data
| Property | Value | Reference(s) |
| Molecular Formula | C34H58N6O11 | [5][6] |
| Molecular Weight | 726.87 g/mol | [6] |
| CAS Number | 2055024-54-7 | [5][6][7] |
| Purity | >95% (typical) | [5][6] |
| Solubility | Soluble in DMSO and DMF. | [8] |
Visualization of the Core Structure
The following diagram illustrates the chemical structure of this compound, highlighting its key functional components.
Caption: Chemical structure of this compound.
Mechanism of Action in Antibody-Drug Conjugates
The functionality of this compound is best understood in the context of an ADC's mechanism of action. This multi-step process ensures the targeted delivery and controlled release of a cytotoxic payload.
Signaling Pathway and Experimental Workflow
The following diagram illustrates the journey of an ADC from systemic circulation to the release of its payload within a cancer cell.
References
An In-depth Technical Guide to the Boc-PEG4-Val-Cit-PAB-OH Linker in Antibody-Drug Conjugates
Audience: Researchers, scientists, and drug development professionals.
Introduction
Antibody-Drug Conjugates (ADCs) represent a cornerstone of targeted cancer therapy, merging the antigen specificity of monoclonal antibodies with the high potency of cytotoxic agents via a chemical linker.[1] The linker is a critical determinant of an ADC's success, profoundly influencing its stability, pharmacokinetics, safety, and efficacy.[2][3] Among the most successful linker technologies are those designed for enzymatic cleavage within the target cell.
This technical guide provides a comprehensive examination of the Boc-PEG4-Val-Cit-PAB-OH linker, a sophisticated, enzyme-cleavable system widely employed in ADC development. We will dissect the role of each constituent component, elucidate the multi-step mechanism of action, present key performance data, and provide detailed protocols for its characterization.
Core Components and Their Strategic Roles
The this compound linker is a modular construct where each component serves a distinct and vital function.[4][5]
-
Boc (tert-butyloxycarbonyl) Group : The Boc group is an acid-labile protecting group for the terminal amine.[6][7] Its primary role is to temporarily block the amine's reactivity during the synthesis and modification of the linker-payload complex, preventing unwanted side reactions.[6][8] This allows for a controlled, stepwise assembly of the final ADC. The Boc group is typically removed under acidic conditions (e.g., with trifluoroacetic acid) to reveal the primary amine, which can then be conjugated to the antibody.[4][7]
-
PEG4 (Polyethylene Glycol) Spacer : This linker incorporates a discrete polyethylene (B3416737) glycol spacer with four repeating units. PEG is a hydrophilic, flexible, and water-soluble chain that offers several critical advantages in ADC design.[9][] Its inclusion increases the overall water solubility of the often-hydrophobic payload, which helps to prevent aggregation and improve the conjugate's stability.[9][11] Furthermore, the PEG spacer can enhance the pharmacokinetic properties of the ADC, potentially leading to a longer circulation half-life.[9][]
-
Val-Cit (Valine-Citrulline) Dipeptide : This dipeptide sequence is the lynchpin of the linker's targeted release mechanism.[12][] It is specifically designed to be recognized and cleaved by Cathepsin B, a cysteine protease that is highly expressed and active within the lysosomal compartments of cells, particularly in many tumor types.[][15] The Val-Cit linker exhibits excellent stability in systemic circulation but is efficiently cleaved upon internalization into the target cell's lysosome.[16]
-
PAB (p-Aminobenzyl Alcohol) Spacer : The PAB moiety functions as a "self-immolative" spacer.[] It connects the Val-Cit dipeptide to the cytotoxic payload, typically through a carbamate (B1207046) bond. Following the enzymatic cleavage of the amide bond between Citrulline and the PAB group, the resulting p-aminobenzyl carbamate is electronically unstable and spontaneously undergoes a 1,6-elimination reaction. This rapid, intramolecular fragmentation ensures the complete and traceless release of the unmodified active drug.[17] The benzylic alcohol (-OH) is the attachment point for the payload.[4][5]
Mechanism of Action: From Circulation to Payload Release
The therapeutic action of an ADC utilizing the Val-Cit-PAB linker is a sequential, multi-step process that ensures the cytotoxic payload is delivered specifically to the target cancer cell.
-
Systemic Circulation : The intact ADC circulates in the bloodstream. The linker is designed to be highly stable in plasma, minimizing premature drug release and associated systemic toxicity.[2]
-
Target Recognition and Binding : The monoclonal antibody component of the ADC selectively binds to its target antigen on the surface of a cancer cell.[1]
-
Internalization : Upon binding, the ADC-antigen complex is internalized into the cell, typically through receptor-mediated endocytosis.[1][15]
-
Lysosomal Trafficking : The internalized vesicle (endosome) containing the ADC complex fuses with a lysosome.[15]
-
Enzymatic Cleavage : Inside the acidic and enzyme-rich environment of the lysosome, Cathepsin B and other lysosomal proteases (such as Cathepsin L, S, and F) recognize and cleave the amide bond between the citrulline and PAB moieties of the linker.[][17][18]
-
Self-Immolation and Payload Release : This cleavage event triggers the spontaneous 1,6-elimination of the PAB spacer, which rapidly decomposes to release the fully active cytotoxic payload into the cytoplasm of the cancer cell.[17]
-
Induction of Apoptosis : The released payload exerts its cytotoxic effect (e.g., by disrupting microtubules or damaging DNA), leading to the death of the cancer cell.
The Chemical Cleavage and Self-Immolation Cascade
The core of the linker's function lies in the precision of the enzymatic cleavage followed by the rapid self-immolation of the PAB spacer.
Quantitative Performance Data
The stability and cleavage kinetics of the linker are critical parameters. While the Val-Cit linker is highly effective, research has shown its stability can be modulated, particularly in different species, leading to the development of next-generation linkers.
Table 1: Comparative Stability of Peptide Linkers in Plasma
| Linker Sequence | Plasma Source | Incubation Time | % Intact ADC Remaining | Reference |
|---|---|---|---|---|
| Val-Cit (VCit) | Human | 28 days | ~100% | [19] |
| Val-Cit (VCit) | Mouse (BALB/c) | 14 days | ~26% | [20] |
| Glu-Val-Cit (EVCit) | Human | 28 days | ~100% | [19] |
| Glu-Val-Cit (EVCit) | Mouse (BALB/c) | 14 days | ~100% |[20] |
Note: The instability of the standard Val-Cit linker in rodent plasma is due to cleavage by the carboxylesterase Ces1c, an issue mitigated by adding a P3 glutamic acid (Glu) residue.[17][18][20]
Table 2: Relative Cleavage Rates by Cathepsin B
| Linker | Relative Cleavage Rate (vs. Val-Cit) | Key Characteristic | Reference |
|---|---|---|---|
| Val-Cit | 1.0 | Standard, well-characterized | [16] |
| Val-Ala | ~0.5 | Lower hydrophobicity, allows for higher DAR |[16] |
Key Experimental Protocols
Characterizing an ADC with a this compound linker involves a series of well-defined assays to confirm its stability, mechanism of release, and potency.
In Vitro Plasma Stability Assay
This assay is crucial for predicting the in vivo stability of the ADC and assessing the potential for premature payload release.[21]
Methodology:
-
Preparation : Prepare human (or other species) plasma and the ADC test article.
-
Incubation : Incubate the ADC (e.g., at 100 µg/mL) in the plasma at 37°C.[21]
-
Time Points : Collect aliquots at multiple time points (e.g., 0, 24, 48, 72, 96, 120, 144 hours).[21]
-
Sample Processing : At each time point, immediately stop any reaction and precipitate the plasma proteins using a solvent like acetonitrile. Centrifuge the sample to pellet the precipitated proteins.[21]
-
Analysis : Analyze the supernatant for the presence of the released, free payload using a validated LC-MS/MS (Liquid Chromatography-Mass Spectrometry) method.[21]
-
Data Analysis : Quantify the amount of released payload at each time point and calculate the percentage of intact ADC remaining to determine its half-life in plasma.
Enzymatic Cleavage Assay
This assay confirms that the linker is susceptible to cleavage by the target enzyme, Cathepsin B.
Methodology:
-
Reagent Preparation : Prepare an assay buffer (e.g., sodium acetate (B1210297) buffer, pH 5.0) containing a reducing agent like DTT to activate Cathepsin B. Pre-warm solutions to 37°C.
-
Reaction Setup : In a microcentrifuge tube, combine the ADC solution with the assay buffer.[15]
-
Initiate Reaction : Start the cleavage reaction by adding activated Cathepsin B solution. Final concentrations are typically in the nanomolar range for the enzyme and micromolar for the ADC (e.g., 20 nM enzyme, 1 µM ADC).[15]
-
Incubation : Incubate the reaction mixture at 37°C.
-
Time Points : At designated time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot and quench the reaction by adding a protease inhibitor or by denaturing the enzyme (e.g., with acetonitrile).[15][21]
-
Analysis : Analyze the reaction mixture for the released payload using RP-HPLC or LC-MS/MS.
-
Data Analysis : Determine the rate and extent of payload release over time.
In Vitro Cytotoxicity Assay
This assay measures the potency of the ADC on cancer cells and confirms its antigen-dependent activity.
Methodology:
-
Cell Culture : Plate antigen-positive target cells and antigen-negative control cells in 96-well plates and allow them to adhere overnight.[21]
-
Treatment : Prepare serial dilutions of the ADC, the unconjugated antibody, and the free payload. Treat the cells with these dilutions for a specified duration (e.g., 72-96 hours).[21]
-
Viability Assessment : Measure cell viability using a suitable method, such as an MTT or CellTiter-Glo® assay.[21]
-
Data Analysis : Plot cell viability as a function of the logarithm of the ADC concentration. Calculate the half-maximal inhibitory concentration (IC₅₀) for each cell line to determine the potency and specificity of the ADC.[21]
Conclusion
The this compound linker is a highly refined and effective system for the targeted delivery of cytotoxic payloads in Antibody-Drug Conjugates. Its multi-component design provides a robust framework for achieving high stability in circulation while enabling potent and specific drug release within the lysosomal compartment of cancer cells. The Boc group facilitates controlled synthesis, the PEG4 spacer enhances solubility and pharmacokinetics, the Val-Cit dipeptide acts as a precise enzymatic trigger, and the PAB spacer ensures rapid, self-immolative drug release. A thorough understanding of this linker's mechanism and the application of rigorous analytical protocols are essential for the successful development of next-generation ADCs.
References
- 1. Exploring Experimental and In Silico Approaches for Antibody–Drug Conjugates in Oncology Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. blog.crownbio.com [blog.crownbio.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound, ADC linker, 2055024-54-7 | BroadPharm [broadpharm.com]
- 6. benchchem.com [benchchem.com]
- 7. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 8. Boc-Protected Amino Groups [organic-chemistry.org]
- 9. purepeg.com [purepeg.com]
- 11. books.rsc.org [books.rsc.org]
- 12. Val-Cit, ADC linker, 159858-33-0 | BroadPharm [broadpharm.com]
- 15. benchchem.com [benchchem.com]
- 16. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 17. encyclopedia.pub [encyclopedia.pub]
- 18. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 20. An enzymatically cleavable tripeptide linker for maximizing the therapeutic index of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
The Pivotal Role of PEG4 Spacers in Enhancing Antibody-Drug Conjugate Linker Stability: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The stability of the linker in an antibody-drug conjugate (ADC) is a critical determinant of its therapeutic index, directly influencing both efficacy and toxicity. Premature cleavage of the linker in systemic circulation can lead to off-target toxicity, while insufficient cleavage at the tumor site can diminish therapeutic effect. Polyethylene glycol (PEG) spacers, particularly short-chain variants like PEG4, have emerged as a key strategy to modulate linker stability and overall ADC performance. This technical guide provides an in-depth analysis of the role of PEG4 spacers in ADC linker stability, supported by quantitative data, detailed experimental protocols, and visual representations of key concepts.
Impact of PEG Spacers on ADC Properties
The incorporation of PEG spacers into ADC linkers primarily aims to increase the hydrophilicity of the overall construct.[1][2] Many potent cytotoxic payloads are hydrophobic, which can lead to issues such as aggregation, accelerated plasma clearance, and reduced solubility.[3][4] PEGylation helps to mitigate these challenges, creating a protective hydrophilic shield around the payload.[5][6] This "stealth" effect reduces immunogenicity and nonspecific uptake, prolonging the circulation half-life of the ADC.[1][2]
The length of the PEG spacer is a critical parameter that must be optimized for each ADC.[7][8] While longer PEG chains can offer greater hydrophilicity, they may also introduce steric hindrance, potentially interfering with antigen binding or cell internalization.[9] Shorter PEG spacers, such as PEG4, often provide a balance between improved physicochemical properties and maintained biological activity.[10][11]
Enhancing Hydrophilicity and Reducing Aggregation
Hydrophobic interactions between ADC molecules are a primary driver of aggregation.[12] The inclusion of hydrophilic PEG spacers counteracts this tendency by increasing the overall water solubility of the ADC.[13] This is particularly crucial for ADCs with high drug-to-antibody ratios (DAR), where the increased hydrophobicity of multiple payload molecules can significantly increase the propensity for aggregation.[1][14] Reduced aggregation leads to a more homogenous product with improved stability and manufacturing feasibility.[12]
Modulating Pharmacokinetics
The hydrophilic nature of PEG spacers reduces non-specific interactions with plasma proteins and the reticuloendothelial system, leading to a longer circulation half-life and increased tumor accumulation.[13][15] Studies have shown a clear relationship between PEG length and ADC clearance, with a threshold effect often observed. For instance, increasing PEG length from PEG2 to PEG8 has been shown to significantly decrease clearance rates, while further increases to PEG12 and PEG24 may offer diminishing returns.[8][16]
Quantitative Data on PEG Spacer Impact
The following tables summarize quantitative data from various studies, illustrating the impact of PEG spacer length on key ADC parameters.
Table 1: Effect of PEG Spacer Length on Drug-to-Antibody Ratio (DAR)
| Payload | Conjugation Chemistry | Antibody | PEG Spacer Length | Average DAR | Reference |
| Monomethyl Auristatin D (MMAD) | Cysteine-maleimide | Trastuzumab | PEG4 | 2.5 | [10] |
| Monomethyl Auristatin D (MMAD) | Cysteine-maleimide | Trastuzumab | PEG8 | 4.8 | [10] |
| Monomethyl Auristatin D (MMAD) | Cysteine-maleimide | Trastuzumab | PEG12 | 3.7 | [10] |
| PBD Dimer | Cysteine-maleimide | - | PEG8 | Low DAR | [10] |
| Eribulin | Cysteine-maleimide | Farletuzumab | PEG2 | Optimal DAR | [10] |
| Eribulin | Cysteine-maleimide | Farletuzumab | PEG8 | 6-fold increase in aggregation | [10] |
Table 2: Influence of PEG Spacer Length on ADC Aggregation
| Payload | Conjugation Chemistry | Antibody | PEG Spacer Length | Aggregation (%) | Reference |
| DM1 | Lysine-SMCC | - | PEG6 | < 3% | [10] |
| PBD Dimer | Cysteine-maleimide | - | PEG8 | Low process aggregation | [10] |
| - | - | - | No PEG | 50% high-molecular-weight species | [10] |
| Eribulin | Cysteine-maleimide | Farletuzumab | PEG2 | Reduced aggregation | [10] |
| Eribulin | Cysteine-maleimide | Farletuzumab | PEG8 | 6-fold increase | [10] |
Table 3: Impact of PEG Spacer Length on Plasma Clearance
| ADC | PEG Spacer Length | Clearance Rate (mL/kg/day) | Reference |
| DAR 8 Conjugate | No PEG | ~45 | [16] |
| DAR 8 Conjugate | PEG2 | ~35 | [16] |
| DAR 8 Conjugate | PEG4 | ~25 | [16] |
| DAR 8 Conjugate | PEG8 | ~10 | [16] |
| DAR 8 Conjugate | PEG12 | ~10 | [16] |
| DAR 8 Conjugate | PEG24 | ~10 | [16] |
Experimental Protocols
Accurate assessment of ADC linker stability is crucial for selecting optimal candidates for clinical development. The following are detailed protocols for key in vitro stability assays.
In Vitro Plasma Stability Assay using LC-MS
Objective: To determine the stability of an ADC and the rate of premature payload release in plasma from various species.[13]
Methodology:
-
Incubation: Incubate the ADC in plasma (e.g., human, mouse, rat) at a concentration of 1.3 mg/mL at 37°C. Include a buffer control to assess the inherent stability of the ADC.[15]
-
Time Points: Collect aliquots at multiple time points over a period of up to seven days (e.g., 0, 24, 48, 72, 96, 168 hours).[13][15]
-
Sample Processing:
-
Quantification:
-
Data Analysis: Plot the average DAR or the concentration of free payload over time to determine the ADC's half-life and the rate of drug deconjugation.[13] A stable ADC will exhibit minimal change in DAR and low levels of free payload over the incubation period.[15]
Size Exclusion Chromatography (SEC) for Aggregation Analysis
Objective: To quantify the percentage of aggregates, monomers, and fragments in an ADC sample.[7][17]
Methodology:
-
Sample Preparation: Dilute the ADC sample to a suitable concentration (e.g., 1 mg/mL) in the mobile phase.[17]
-
Chromatographic System: Use a high-performance liquid chromatography (HPLC) system equipped with a size exclusion column appropriate for the molecular weight of the ADC.[13][17]
-
Mobile Phase: An aqueous buffer, such as 150 mM sodium phosphate (B84403) at a neutral pH, is typically used. For ADCs prone to hydrophobic interactions with the stationary phase, the addition of a mild organic solvent like acetonitrile (B52724) may be necessary to prevent peak tailing.[17][18]
-
Detection: Monitor the elution profile using a UV detector at 280 nm.[19]
-
Data Analysis: Integrate the peak areas corresponding to aggregates (eluting first), the monomer, and any fragments (eluting last). Calculate the percentage of each species relative to the total peak area to determine the aggregation level of the ADC.
Lysosomal Stability Assay
Objective: To evaluate the cleavage of the linker and release of the payload in a simulated intracellular lysosomal environment.[15]
Methodology:
-
Incubation: Incubate the ADC with isolated lysosomes (e.g., from human liver) or S9 fractions in a buffer that supports metabolic activity at 37°C.[15][19]
-
Time Points: Collect aliquots at various time points to monitor the kinetics of payload release.
-
Sample Processing: Stop the enzymatic reaction, often by heat inactivation, followed by protein precipitation to separate the released payload from the ADC and lysosomal proteins.[15][19]
-
Quantification: Analyze the supernatant containing the released payload by LC-MS to quantify the extent of linker cleavage over time.[15]
-
Data Analysis: An effective cleavable linker will demonstrate efficient and timely payload release within the lysosomal fraction.[15]
Visualizing Key Concepts with Graphviz
The following diagrams, generated using the DOT language, illustrate key workflows and relationships in the context of ADC linker stability.
Experimental Workflow for ADC Plasma Stability Assessment
Caption: Workflow for assessing ADC stability in plasma.
Logical Relationship of PEG4 Spacer Properties to ADC Stability
Caption: Influence of PEG4 spacer properties on ADC stability.
Conclusion
The inclusion of a PEG4 spacer in an ADC linker represents a critical design element for optimizing its stability and overall therapeutic potential. By enhancing hydrophilicity, PEG4 spacers effectively reduce aggregation and improve the pharmacokinetic profile of ADCs. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers in the rational design and evaluation of next-generation antibody-drug conjugates. Careful consideration and empirical testing of PEG spacer length are paramount to achieving the delicate balance between improved stability and retained biological function, ultimately leading to safer and more effective cancer therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 3. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. devtoolsdaily.com [devtoolsdaily.com]
- 5. bioivt.com [bioivt.com]
- 6. purepeg.com [purepeg.com]
- 7. Analysis of protein drugs aggregation Using Size Exclusion Chromatography : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 8. mdpi.com [mdpi.com]
- 9. PEG Spacer Length Substantially Affects Antibody-Based Nanocarrier Targeting of Dendritic Cell Subsets - PMC [pmc.ncbi.nlm.nih.gov]
- 10. books.rsc.org [books.rsc.org]
- 11. vectorlabs.com [vectorlabs.com]
- 12. spin.atomicobject.com [spin.atomicobject.com]
- 13. Best Practices for Chromatography Method Development for Monoclonal Antibody Analysis | Lab Manager [labmanager.com]
- 14. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. lcms.cz [lcms.cz]
- 18. agilent.com [agilent.com]
- 19. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
A Technical Deep Dive into the Val-Cit Cleavage Site for Targeted Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
The valine-citrulline (Val-Cit) dipeptide linker has become a cornerstone in the design of modern antibody-drug conjugates (ADCs), offering a sophisticated mechanism for the targeted release of potent cytotoxic agents within tumor cells. This in-depth technical guide explores the core principles of Val-Cit cleavage, providing a comprehensive overview of the enzymatic process, quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows involved.
The Val-Cit Linker: A Gateway to Selective Payload Release
ADCs represent a powerful class of therapeutics that combine the antigen-targeting specificity of monoclonal antibodies with the cell-killing potency of cytotoxic drugs. The linker connecting these two components is a critical determinant of an ADC's efficacy and safety profile. The Val-Cit linker is a protease-cleavable system designed to be stable in systemic circulation but susceptible to enzymatic hydrolysis within the lysosomal compartment of cancer cells.[][2] This targeted release mechanism is primarily mediated by the lysosomal cysteine protease, Cathepsin B, which is often overexpressed in various tumor types.[3][4]
The strategic advantage of the Val-Cit linker lies in its ability to ensure that the highly toxic payload remains inactive until it reaches the intracellular environment of the target cancer cell, thereby minimizing off-target toxicity and widening the therapeutic window.[][5]
The Enzymatic Cleavage of the Val-Cit-PABC Linker
The cleavage of the Val-Cit linker is a multi-step process that occurs after the ADC has been internalized by the target cancer cell. This process is intricately linked to the cellular trafficking of the ADC and the enzymatic machinery present within the lysosomes.
Mechanism of Action: From Internalization to Payload Liberation
The journey of an ADC from the bloodstream to the release of its cytotoxic payload involves a series of well-orchestrated events:
-
Binding and Internalization: The ADC circulates in the bloodstream until it recognizes and binds to a specific antigen on the surface of a cancer cell.[5] This binding event triggers receptor-mediated endocytosis, a process where the cell membrane engulfs the ADC-antigen complex, forming an endosome.[6][7]
-
Lysosomal Trafficking: The endosome containing the ADC matures and fuses with a lysosome.[6][8] The interior of the lysosome is characterized by a low pH (around 4.5-5.5) and a high concentration of various hydrolytic enzymes, including Cathepsin B.[2][9]
-
Enzymatic Cleavage: Within the acidic and enzyme-rich environment of the lysosome, Cathepsin B recognizes and cleaves the amide bond between the citrulline residue of the Val-Cit dipeptide and the p-aminobenzyl carbamate (B1207046) (PABC) self-immolative spacer.[10][11] While Cathepsin B is the primary enzyme responsible, other lysosomal proteases like Cathepsin K and Cathepsin L can also contribute to this cleavage.[12]
-
Self-Immolation and Payload Release: The cleavage of the Val-Cit linker initiates a spontaneous 1,6-elimination reaction within the PABC spacer. This "self-immolative" cascade results in the release of the unmodified, active cytotoxic drug, along with carbon dioxide and a remnant of the spacer.[2]
Figure 1: ADC Mechanism of Action
Quantitative Analysis of Val-Cit Cleavage
The efficiency of Val-Cit linker cleavage by Cathepsin B is a critical parameter in ADC design. While comprehensive, directly comparable kinetic data (kcat, Km) for a wide range of Val-Cit-linker-payload combinations on full ADCs are not extensively published, studies on model substrates provide valuable insights into the substrate specificity and cleavage efficiency.
| Substrate/Linker | Enzyme | kcat (s⁻¹) | Km (µM) | kcat/Km (M⁻¹s⁻¹) | Notes | Reference |
| Z-Phe-Arg-AMC | Cathepsin B | - | - | 1.2 x 10⁶ | Broad-spectrum cathepsin substrate. | [13] |
| Z-Arg-Arg-AMC | Cathepsin B | - | - | 1.1 x 10⁵ | More selective for Cathepsin B. | [13] |
| Z-Nle-Lys-Arg-AMC | Cathepsin B | - | - | 1.1 x 10⁷ (pH 4.6) | Highly efficient substrate for Cathepsin B. | [14][15] |
| Z-Nle-Lys-Arg-AMC | Cathepsin B | - | - | 1.4 x 10⁷ (pH 7.2) | Maintains high efficiency at neutral pH. | [14][15] |
| vc-MMAE ADC | Cathepsin B | Not significantly different from small molecule substrate | Not significantly different from small molecule substrate | - | The antibody carrier does not significantly impact the drug release rate. | [16][17] |
Note: The kinetic parameters can be influenced by the specific payload, the surrounding linker components, and the assay conditions. The data presented here are for comparative purposes.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments to assess the cleavage of the Val-Cit linker.
Protocol 1: Cathepsin B Activity Assay using a Fluorogenic Substrate
This assay is crucial to confirm the activity of the Cathepsin B enzyme before proceeding with ADC cleavage studies.
Objective: To measure the enzymatic activity of recombinant human Cathepsin B using a fluorogenic substrate.
Materials:
-
Recombinant Human Cathepsin B
-
Cathepsin B Substrate: Z-Arg-Arg-AMC (Amino-4-methylcoumarin)
-
Assay Buffer: 50 mM Sodium Acetate, 5 mM DTT, pH 5.5
-
Inhibitor (optional): CA-074
-
96-well black, flat-bottom microplate
-
Fluorescence plate reader (Excitation: 360-380 nm, Emission: 440-460 nm)
Procedure:
-
Reagent Preparation:
-
Prepare the Assay Buffer and bring it to 37°C.
-
Prepare a stock solution of the Cathepsin B substrate in DMSO.
-
Prepare a working solution of Cathepsin B in pre-warmed Assay Buffer.
-
-
Assay Setup:
-
Add 50 µL of Assay Buffer to each well.
-
Add 25 µL of the Cathepsin B working solution to the sample wells. For a negative control, add a Cathepsin B inhibitor. For a blank, add 25 µL of Assay Buffer.
-
Pre-incubate the plate at 37°C for 10-15 minutes to activate the enzyme.
-
-
Reaction Initiation and Measurement:
-
Add 25 µL of the substrate working solution to all wells to start the reaction.
-
Immediately measure the fluorescence at time zero.
-
Incubate the plate at 37°C, protected from light.
-
Measure the fluorescence at regular intervals (e.g., every 5 minutes for 30-60 minutes).
-
-
Data Analysis:
-
Subtract the blank reading from all measurements.
-
Calculate the rate of substrate cleavage (RFU/min).
-
The activity can be quantified by generating a standard curve with free AMC.
-
Figure 2: Cathepsin B Activity Assay Workflow
Protocol 2: In Vitro ADC Cleavage Assay with LC-MS Analysis
This assay directly measures the release of the payload from the ADC in the presence of Cathepsin B.
Objective: To quantify the time-dependent release of the cytotoxic payload from a Val-Cit-containing ADC.
Materials:
-
Antibody-Drug Conjugate (ADC)
-
Recombinant Human Cathepsin B
-
Assay Buffer: 50 mM Sodium Acetate, 5 mM DTT, pH 5.5
-
Quenching Solution: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)
-
LC-MS system
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, prepare a reaction mixture containing the ADC (e.g., 10 µM) in pre-warmed Assay Buffer.
-
Initiate the reaction by adding activated Cathepsin B (e.g., 100 nM).
-
As a negative control, set up a reaction without the enzyme.
-
Incubate the reactions at 37°C.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding 4 volumes of ice-cold Quenching Solution.
-
-
Sample Preparation for LC-MS:
-
Vortex the quenched samples and centrifuge at high speed to pellet the precipitated protein.
-
Transfer the supernatant, which contains the released payload, to a new tube for LC-MS analysis.
-
-
LC-MS Analysis:
-
Analyze the samples using a suitable LC-MS method to separate and quantify the released payload.
-
A standard curve of the pure payload should be run to enable accurate quantification.
-
-
Data Analysis:
-
Determine the concentration of the released payload at each time point.
-
Plot the concentration of the released payload versus time to determine the release kinetics.
-
Figure 3: In Vitro ADC Cleavage Assay Workflow
Protocol 3: Plasma Stability Assay
This assay evaluates the stability of the ADC in plasma to predict its behavior in circulation.
Objective: To assess the stability of the Val-Cit linker in an ADC in human and mouse plasma.
Materials:
-
Antibody-Drug Conjugate (ADC)
-
Human and mouse plasma
-
Phosphate-buffered saline (PBS)
-
Immunoaffinity capture beads (e.g., Protein A/G)
-
LC-MS system
Procedure:
-
Incubation:
-
Incubate the ADC (e.g., 100 µg/mL) in plasma at 37°C.
-
As a control, incubate the ADC in PBS under the same conditions.
-
-
Time-Point Sampling:
-
At various time points (e.g., 0, 24, 48, 72, 168 hours), take aliquots of the plasma samples.
-
-
ADC Capture:
-
Isolate the ADC from the plasma using immunoaffinity capture beads.
-
-
Analysis:
-
Analyze the captured ADC using an appropriate LC-MS method to determine the drug-to-antibody ratio (DAR).
-
-
Data Analysis:
-
Plot the average DAR over time for each plasma type and the control. A decrease in DAR indicates linker cleavage and payload release.
-
Figure 4: Plasma Stability Assay Workflow
Conclusion
The Val-Cit cleavage site represents a highly successful and widely adopted strategy in the field of antibody-drug conjugates. Its reliance on the overexpressed lysosomal protease Cathepsin B provides a robust mechanism for tumor-specific payload release. A thorough understanding of the cleavage mechanism, quantitative kinetics, and the application of detailed experimental protocols are paramount for the successful design, development, and preclinical evaluation of next-generation ADCs. This technical guide provides a foundational framework for researchers and drug development professionals to navigate the complexities of the Val-Cit linker and harness its full potential in creating more effective and safer cancer therapeutics.
References
- 2. wyatt.com [wyatt.com]
- 3. pharmiweb.com [pharmiweb.com]
- 4. hzdr.de [hzdr.de]
- 5. researchgate.net [researchgate.net]
- 6. Fate of Antibody-Drug Conjugates in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Intracellular trafficking of new anticancer therapeutics: antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 10. hpst.cz [hpst.cz]
- 11. protocols.io [protocols.io]
- 12. acrobiosystems.com [acrobiosystems.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. escholarship.org [escholarship.org]
- 16. researchgate.net [researchgate.net]
- 17. Cathepsin B Cleavage of vcMMAE-Based Antibody-Drug Conjugate Is Not Drug Location or Monoclonal Antibody Carrier Specific - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to PAB Self-Immolative Spacer Chemistry
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed exploration of the p-aminobenzyl (PAB) self-immolative spacer, a critical component in modern drug delivery systems, particularly within the field of Antibody-Drug Conjugates (ADCs). We will delve into the core chemical principles, present comparative data, provide detailed experimental methodologies, and visualize the key pathways and workflows.
Core Concepts: The Mechanism of PAB Self-Immolation
The p-aminobenzyl alcohol (PAB) group serves as a self-immolative spacer, which is a chemical moiety that is stable under normal physiological conditions but undergoes a spontaneous, irreversible fragmentation upon a specific triggering event.[1] This "self-immolation" releases a conjugated drug molecule in its active form. The most common application of this chemistry is in ADCs, where the PAB spacer is part of a linker connecting a cytotoxic payload to a monoclonal antibody.
The self-immolation process is typically initiated by the enzymatic cleavage of a neighboring trigger group, frequently a dipeptide like valine-citrulline (Val-Cit).[2] This dipeptide is specifically recognized and cleaved by lysosomal proteases, such as Cathepsin B, which are abundant in the tumor microenvironment.[3][4]
The mechanism proceeds as follows:
-
Trigger Activation: The ADC is internalized by the target cancer cell through receptor-mediated endocytosis and trafficked to the lysosome.[5]
-
Enzymatic Cleavage: Within the lysosome, Cathepsin B cleaves the amide bond between the citrulline residue and the p-aminobenzyl group of the PAB spacer.[4]
-
1,6-Elimination Cascade: The cleavage unmasks a free amine on the PAB group. This initiates a spontaneous 1,6-electronic cascade through the aromatic ring.[6][7]
-
Payload Release: The electronic rearrangement leads to the fragmentation of the spacer, releasing the unmodified cytotoxic payload, carbon dioxide, and aza-quinone methide.[6][7]
This targeted release mechanism enhances the therapeutic window of the cytotoxic agent by minimizing its exposure to healthy tissues and concentrating its activity at the tumor site.
Data Presentation: Comparative Performance of ADC Linkers
The choice of linker technology significantly influences the stability, efficacy, and safety profile of an ADC. The following tables summarize key quantitative data comparing PAB-based cleavable linkers with other linker technologies.
Table 1: Comparative Plasma Stability of Different ADC Linkers
| Linker Type | Linker Example | Payload | Plasma Half-life (t½) | Species | Reference(s) |
| PAB-based (Protease-cleavable) | Val-Cit-PAB | MMAE | > 230 days | Human | [8] |
| Val-Cit-PAB | MMAE | ~2 days | Mouse | [9][10] | |
| Glu-Val-Cit-PAB | MMAE | ~12 days | Mouse | [9] | |
| Glucuronide-based (Enzyme-cleavable) | β-glucuronide-PAB | MMAF | 81 days (extrapolated) | Rat | [8] |
| Hydrazone (pH-sensitive) | Hydrazone | Doxorubicin | Variable (less stable) | N/A | [11] |
| Disulfide (Redox-sensitive) | SPP | DM1 | ~7 days | Mouse | [12] |
| Non-cleavable | SMCC | DM1 | High | N/A | [13] |
Note: The stability of the Val-Cit-PAB linker can be species-dependent, with lower stability in mouse plasma due to cleavage by carboxylesterase 1c.[8][10] The addition of a glutamic acid residue (Glu-Val-Cit) has been shown to enhance stability in mouse models.[9]
Table 2: Comparative In Vitro Cytotoxicity (IC50) of ADCs with Different Linkers
| ADC | Target Antigen | Cell Line | Linker Type | IC50 (pM) | Reference(s) |
| Trastuzumab-Val-Cit-PAB-MMAE | HER2 | SK-BR-3 | PAB-based (cleavable) | 14.3 | [14] |
| Trastuzumab-β-galactosidase-PAB-MMAE | HER2 | SK-BR-3 | Enzyme-cleavable | 8.8 | [14] |
| Trastuzumab-SMCC-DM1 (Kadcyla®) | HER2 | SK-BR-3 | Non-cleavable | 33 | [14] |
| Anti-CD30-Val-Cit-PAB-MMAE (Brentuximab Vedotin) | CD30 | Karpas 299 | PAB-based (cleavable) | ~100 | [3] |
| Anti-CD22-SMCC-DM1 | CD22 | BJAB | Non-cleavable | ~609 | [14] |
| Anti-HER2-sulfatase-cleavable-MMAE | HER2 | NCI-N87 | Enzyme-cleavable | 61 | [14] |
Note: Lower IC50 values indicate higher potency. The data presented are compiled from various sources and may not be directly comparable due to differences in experimental setups.
Experimental Protocols
Detailed methodologies are essential for the synthesis, characterization, and evaluation of ADCs employing PAB self-immolative spacers.
This protocol outlines the synthesis of the widely used Maleimidocaproyl-Val-Cit-PAB-MMAE (MC-VC-PAB-MMAE) drug-linker.
Materials:
-
Fmoc-Val-Cit-PAB-OH
-
Monomethyl auristatin E (MMAE)
-
N,N'-Disuccinimidyl carbonate (DSC)
-
N,N-Dimethylformamide (DMF)
-
Maleimidocaproic acid N-hydroxysuccinimide ester (MC-OSu)
-
Triethylamine (TEA)
-
Reverse-phase HPLC system
Procedure:
-
Coupling of MMAE to Val-Cit-PAB:
-
Dissolve Fmoc-Val-Cit-PAB-OH (1.1 eq.) and MMAE (1.0 eq.) in anhydrous DMF.
-
Add DSC (1.2 eq.) and pyridine (2.0 eq.) to the solution.
-
Stir the reaction at room temperature and monitor its progress by HPLC.
-
Upon completion, purify the crude product by semi-preparative HPLC to obtain Fmoc-Val-Cit-PAB-MMAE.[15]
-
-
Fmoc Deprotection:
-
Coupling of Maleimidocaproic Acid:
-
Dissolve the deprotected H2N-Val-Cit-PAB-MMAE in DMF.
-
Add MC-OSu (1.2 eq.) and TEA (2.0 eq.).
-
Stir the reaction at room temperature until completion, as monitored by HPLC.
-
Purify the final product, MC-Val-Cit-PAB-MMAE, by reverse-phase HPLC and lyophilize.[17]
-
This assay quantifies the rate of payload release from an ADC in the presence of purified Cathepsin B.[5]
Materials:
-
ADC with Val-Cit-PAB linker
-
Recombinant Human Cathepsin B
-
Assay Buffer (e.g., 25 mM Sodium Acetate, pH 5.0)
-
Activation Solution (e.g., 40 mM Dithiothreitol (DTT) in water)
-
Quenching Solution (e.g., 2% Formic Acid)
-
LC-MS system
Procedure:
-
Enzyme Activation: Activate Cathepsin B by incubating it with the DTT activation solution for 15-30 minutes at 37°C.[5]
-
Reaction Setup: In a microcentrifuge tube, combine the ADC solution with the pre-warmed assay buffer.
-
Initiate Reaction: Start the cleavage reaction by adding the activated Cathepsin B solution to the ADC mixture.
-
Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take aliquots of the reaction mixture and quench the reaction by adding the quenching solution.
-
Analysis: Analyze the quenched samples by LC-MS to quantify the amount of released payload and the remaining intact ADC.
-
Data Analysis: Plot the concentration of the released payload versus time to determine the cleavage rate and half-life of the linker.
This assay determines the potency (IC50) of an ADC against target cancer cells.[3][18][19]
Materials:
-
Target cancer cell line (antigen-positive) and a control cell line (antigen-negative)
-
Cell culture medium
-
ADC and control antibody
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Plating: Seed the cells in 96-well plates at an optimal density and incubate overnight.[3]
-
ADC Treatment: Prepare serial dilutions of the ADC and control antibody in culture medium. Add the diluted solutions to the cells and incubate for a period appropriate for the payload's mechanism of action (typically 72-96 hours).[3]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[18]
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.[18]
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.[18]
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot the percentage of cell viability against the logarithm of the ADC concentration and determine the IC50 value using a non-linear regression curve fit.[19]
Conclusion
The p-aminobenzyl self-immolative spacer is a cornerstone of modern ADC technology, enabling the targeted release of potent cytotoxic agents within tumor cells. Its robust and well-understood 1,6-elimination mechanism, triggered by specific lysosomal enzymes, provides a reliable method for achieving a wide therapeutic window. The continued development and optimization of PAB-based linkers, along with rigorous in vitro and in vivo evaluation, are crucial for advancing the next generation of highly effective and safe cancer therapeutics. This guide provides a foundational understanding of the chemistry, data, and experimental considerations for researchers and professionals working in this exciting field.
References
- 1. symeres.com [symeres.com]
- 2. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 3. benchchem.com [benchchem.com]
- 4. EP4313164A1 - Preparation and purification method for antibody drug conjugate intermediate - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. Recent advances in self-immolative linkers and their applications in polymeric reporting systems - Polymer Chemistry (RSC Publishing) DOI:10.1039/D2PY00414C [pubs.rsc.org]
- 7. annualreviews.org [annualreviews.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Exploring Self-Immolative Linkers in ADCs: Beyond the Classics - SigutLabs [sigutlabs.com]
- 13. Influence of antibody–drug conjugate cleavability, drug-to-antibody ratio, and free payload concentration on systemic toxicities: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. rsc.org [rsc.org]
- 17. Improved Methodology for the Synthesis of a Cathepsin B Cleavable Dipeptide Linker, Widely Used in Antibody-Drug Conjugate Research - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 19. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
The Enduring Workhorse: An In-depth Technical Guide to Boc Protecting Group Chemistry in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The tert-butyloxycarbonyl (Boc) protecting group represents a foundational cornerstone in the art and science of peptide synthesis. First introduced by Carpino in 1957 and famously adapted for solid-phase peptide synthesis (SPPS) by Bruce Merrifield, the Boc group's unique acid-labile nature has enabled the creation of countless complex peptides.[1] While the base-labile Fmoc group has gained widespread popularity for its milder deprotection conditions, Boc chemistry remains an indispensable tool, particularly for the synthesis of "difficult" or aggregation-prone sequences and for specific applications in drug development.[2] This in-depth technical guide provides a comprehensive overview of Boc protecting group chemistry, from its core principles to detailed experimental protocols and strategies for overcoming common challenges.
The Core Principles of Boc Chemistry in Peptide Synthesis
The Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy in SPPS is predicated on a principle of graduated acid lability. The temporary Nα-Boc protecting group is removed with a moderately strong acid, typically trifluoroacetic acid (TFA), while the more permanent side-chain protecting groups (often benzyl-based) and the peptide-resin linkage require a much stronger acid, such as anhydrous hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA), for final cleavage.[3] This quasi-orthogonal protection scheme allows for the selective deprotection of the N-terminus at each cycle of amino acid addition without prematurely cleaving the side-chain protecting groups or the peptide from its solid support.[4]
Mechanism of Boc Protection and Deprotection
The introduction of the Boc group to the α-amino group of an amino acid is typically achieved through nucleophilic acyl substitution using di-tert-butyl dicarbonate (B1257347) (Boc anhydride). The amine nitrogen attacks one of the electrophilic carbonyl carbons of the anhydride, leading to the formation of a carbamate.
The deprotection of the Boc group is an acid-catalyzed process. Protonation of the carbonyl oxygen of the Boc group by a strong acid like TFA initiates the cleavage of the tert-butyl-oxygen bond. This results in the formation of a stable tert-butyl cation and an unstable carbamic acid intermediate, which readily decarboxylates to yield the free amine as an ammonium (B1175870) salt.
The Boc Solid-Phase Peptide Synthesis (SPPS) Workflow
A typical cycle in Boc-SPPS involves a series of steps that are repeated for each amino acid to be added to the growing peptide chain. The general workflow is as follows:
-
Resin Preparation and First Amino Acid Loading: The synthesis begins with a solid support, typically a polystyrene-based resin such as Merrifield or PAM resin. The first Boc-protected amino acid is covalently attached to the resin.
-
Deprotection: The Nα-Boc group of the resin-bound amino acid is removed with TFA.
-
Neutralization: The resulting trifluoroacetate (B77799) salt of the N-terminal amine is neutralized with a hindered base, such as diisopropylethylamine (DIEA), to generate the free amine.
-
Coupling: The next Boc-protected amino acid is activated and coupled to the N-terminus of the growing peptide chain.
-
Washing: The resin is thoroughly washed to remove excess reagents and byproducts.
This cycle is repeated until the desired peptide sequence is assembled. The final step involves the cleavage of the peptide from the resin and the simultaneous removal of all side-chain protecting groups.
Quantitative Data in Boc-SPPS
Achieving high yields of pure peptide is the ultimate goal of SPPS. The efficiency of each step in the Boc-SPPS cycle is critical, as even small inefficiencies can lead to a significant accumulation of byproducts, especially in the synthesis of long peptides.
Comparison of Coupling Reagents
The choice of coupling reagent can significantly impact the yield and purity of the synthesized peptide. While a comprehensive side-by-side comparison for a single peptide under identical conditions is rare in the literature, the following table summarizes available data on the performance of common coupling reagents.
| Coupling Reagent/Method | Model System | Yield (%) | Reference(s) |
| HBTU | Pentapeptide Synthesis | 47 | [5] |
| HATU | Pentapeptide Synthesis | 83 | [5] |
Note: Yields are highly dependent on the specific peptide sequence, resin, and reaction conditions. HATU is generally considered more efficient for difficult couplings.[5]
Boc Deprotection Conditions
The conditions for Boc deprotection must be carefully controlled to ensure complete removal of the Boc group without causing degradation of the peptide or premature cleavage from the resin.
| Deprotection Reagent | Time | Purity Comparison | Key Finding | Reference(s) |
| 55% TFA/DCM | 30 min | On average 9% higher purity | Better resin swelling and more complete Boc removal. | [6] |
| 100% TFA | 5 min | Lower purity | Insufficient resin swelling can lead to incomplete deprotection and deletion sequences. | [6] |
| 50% TFA/DCM | 5 min | 78% target peptide | Incomplete deprotection leading to deletion sequences. | [7] |
| 50% TFA/DCM | 2 x 30 min | Clean end product | Longer deprotection times ensure complete removal. | [7] |
Detailed Experimental Protocols
The following protocols provide detailed methodologies for the key steps in Boc-SPPS.
Resin Preparation and First Amino Acid Loading (Merrifield Resin - Cesium Salt Method)
This method, developed by Gisin, is a common procedure for attaching the first Boc-amino acid to a chloromethylated polystyrene resin (Merrifield resin).
Materials:
-
Boc-amino acid
-
20% aqueous cesium carbonate
-
DMF
-
Merrifield resin
-
Heating mantle and orbital shaker
Procedure:
-
Dissolve the Boc-amino acid in methanol (5 mL/mmol) and add water (0.5 mL/mmol).
-
Titrate the solution to a pH of 7.0 with a 20% aqueous solution of cesium carbonate.
-
Evaporate the mixture to dryness.
-
Add DMF (2.5 mL/mmol) and evaporate to dryness at 45°C. Repeat this step.
-
Swell the Merrifield resin in DMF (6-8 mL per gram of resin) in a reaction vessel.
-
Add the completely dry Boc-amino acid cesium salt (1.0 equivalent based on the chlorine substitution of the resin).
-
Shake the mixture at 50°C for 24 hours.
-
Filter the resin and wash thoroughly with DMF, 50% (v/v) aqueous DMF, 50% (v/v) aqueous methanol, and finally methanol.
-
Dry the resin in vacuo to a constant weight.
Standard Boc-SPPS Cycle
This protocol outlines a standard cycle for the addition of a single amino acid.
Materials:
-
Peptide-resin
-
TFA
-
DCM
-
DIEA
-
DMF
-
Boc-amino acid
-
Coupling reagent (e.g., DCC/HOBt or HBTU)
Procedure:
-
Deprotection:
-
Neutralization:
-
Coupling (DCC/HOBt):
-
In a separate vessel, dissolve the next Boc-protected amino acid (2-4 equivalents) and HOBt (2-4 equivalents) in DMF.
-
Add DCC (2-4 equivalents) and allow to pre-activate for 10-15 minutes at 0°C.
-
Add the activated amino acid solution to the neutralized peptide-resin.
-
Agitate the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction for completion using the ninhydrin (B49086) (Kaiser) test.[8]
-
-
Washing:
-
Wash the resin with DMF (3x) and DCM (3x).
-
In Situ Neutralization Protocol with HBTU
This protocol combines the neutralization and coupling steps, which can improve efficiency, especially for "difficult" sequences.[9]
Materials:
-
Peptide-resin
-
TFA
-
DCM
-
Boc-amino acid
-
HBTU
-
DIEA
-
DMF
Procedure:
-
Deprotection:
-
In Situ Neutralization and Coupling:
-
In a separate vessel, dissolve the Boc-amino acid (2.0 equivalents) and HBTU (2.0 equivalents) in DMF.
-
Add the activated amino acid solution directly to the TFA-salt of the peptide-resin.
-
Immediately add DIEA (4.0 equivalents) to the reaction vessel.[7]
-
Agitate the mixture for 10-20 minutes.
-
Monitor the reaction for completion using the ninhydrin test.
-
-
Washing:
-
Wash the resin thoroughly with DMF (3-5 times).
-
Final Cleavage with Anhydrous Hydrogen Fluoride (HF)
Caution: Anhydrous HF is extremely hazardous and requires specialized equipment and training. This is a generalized overview and should only be performed by experienced personnel in a properly equipped facility.
Materials:
-
Peptide-resin
-
Anhydrous HF
-
Scavenger cocktail (e.g., anisole, p-cresol)
-
HF cleavage apparatus (Teflon/Kel-F)
-
Cold diethyl ether
Procedure:
-
Place the dried peptide-resin in the reaction vessel of the HF apparatus.
-
Add the appropriate scavenger cocktail. A common scavenger is anisole, used in a ratio of 9:1 (HF:anisole).
-
Cool the reaction vessel in a dry ice/acetone bath.
-
Distill anhydrous HF into the reaction vessel.
-
Allow the reaction to proceed for 1 hour at 0°C.[10]
-
Evaporate the HF under vacuum.
-
Precipitate the cleaved peptide by adding cold diethyl ether.
-
Wash the peptide precipitate with cold ether to remove scavengers.
-
Dissolve the crude peptide in an appropriate solvent (e.g., aqueous acetic acid) and lyophilize.
Common Side Reactions and Mitigation Strategies
Several side reactions can occur during Boc-SPPS, leading to impurities in the final product. Understanding and mitigating these side reactions is crucial for successful peptide synthesis.
| Side Reaction | Description | Mitigation Strategies |
| Alkylation of Sensitive Residues | The tert-butyl cation generated during Boc deprotection can alkylate nucleophilic side chains of Trp, Met, Cys, and Tyr. | Addition of scavengers to the deprotection and cleavage cocktails (e.g., thioanisole, ethanedithiol, cresol). |
| Aspartimide Formation | The side-chain carboxylate of aspartic acid can attack the peptide backbone, forming a five-membered ring intermediate. This can lead to racemization and the formation of β-aspartyl peptides. | Use of β-cyclohexyl ester protection for Asp instead of benzyl (B1604629) ester. In situ neutralization protocols can also reduce this side reaction. |
| Diketopiperazine Formation | At the dipeptide stage, the N-terminal amine can attack the C-terminal ester linkage to the resin, forming a cyclic dipeptide and terminating the chain. This is more prevalent with Pro and Gly at the C-terminus. | Use of in situ neutralization protocols. |
| Guanidinylation | Uronium/aminium coupling reagents (e.g., HBTU) can react with the unprotected N-terminus to form a guanidine (B92328) moiety, which terminates the peptide chain. | Pre-activation of the amino acid before addition to the resin. In situ neutralization also suppresses this side reaction. |
Conclusion
The Boc protecting group strategy, while one of the original methods in solid-phase peptide synthesis, remains a powerful and relevant technique in the modern peptide chemist's toolbox. Its robustness, particularly in the synthesis of long and challenging peptide sequences, ensures its continued use in both academic research and industrial drug development. A thorough understanding of the underlying chemistry, careful execution of the experimental protocols, and strategic mitigation of potential side reactions are paramount to leveraging the full potential of this enduring workhorse of peptide synthesis.
References
- 1. chempep.com [chempep.com]
- 2. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. Minimization of tryptophan alkylation following 9-fluorenylmethoxycarbonyl solid-phase peptide synthesis | Semantic Scholar [semanticscholar.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. peptide.com [peptide.com]
An In-depth Technical Guide to Boc-PEG4-Val-Cit-PAB-OH for Oncology Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the rapidly evolving landscape of targeted cancer therapy, Antibody-Drug Conjugates (ADCs) represent a cornerstone of precision medicine. The efficacy and safety of these complex biotherapeutics are critically dependent on the design of each of their three components: a highly specific monoclonal antibody, a potent cytotoxic payload, and a linker that connects them. The linker, in particular, plays a pivotal role in the stability of the ADC in circulation and the timely release of the payload within the tumor microenvironment.
This technical guide provides a comprehensive overview of Boc-PEG4-Val-Cit-PAB-OH, a sophisticated, enzymatically cleavable linker that has garnered significant interest in the development of next-generation ADCs. We will delve into its core components, mechanism of action, and the critical role it plays in enhancing the therapeutic index of ADCs. This document will further provide detailed experimental protocols, quantitative data, and visualizations to aid researchers in the practical application of this technology.
Core Components and Rationale for Design
This compound is a multi-component linker system meticulously designed for optimal performance in ADC applications. Each component serves a distinct and vital function:
-
Boc (tert-Butyloxycarbonyl) Protecting Group: The Boc group protects the terminal amine, preventing unwanted reactions during the synthesis and conjugation process. It can be efficiently removed under acidic conditions to reveal a primary amine, which is then available for conjugation to the antibody.
-
PEG4 (Polyethylene Glycol) Spacer: The tetra-ethylene glycol spacer is a hydrophilic moiety that imparts several beneficial properties to the ADC. It can improve the solubility and reduce the aggregation of the often hydrophobic linker-payload complex. Furthermore, the PEG spacer can enhance the pharmacokinetic profile of the ADC, potentially leading to a longer circulation half-life and increased tumor accumulation.
-
Val-Cit (Valine-Citrulline) Dipeptide: This dipeptide sequence is the lynchpin of the linker's targeted cleavage mechanism. It is specifically designed to be recognized and cleaved by lysosomal proteases, most notably Cathepsin B, which is often overexpressed in tumor cells.[] This enzymatic cleavage is the trigger for the release of the cytotoxic payload.
-
PAB (p-Aminobenzyl Alcohol) Self-Immolative Spacer: The PAB group acts as a self-immolative spacer. Once the Val-Cit dipeptide is cleaved by Cathepsin B, the PAB moiety undergoes a spontaneous 1,6-elimination reaction, which in turn liberates the active payload in its unmodified form.[2] This "traceless" release is crucial for ensuring the payload retains its full cytotoxic potency.
-
-OH (Hydroxyl Group): The terminal hydroxyl group on the PAB spacer is the attachment point for the cytotoxic payload. It is typically activated, for example, by conversion to a p-nitrophenyl (PNP) carbonate, to facilitate conjugation with payloads containing a suitable functional group, such as an amine.
Mechanism of Action: From Systemic Circulation to Intracellular Payload Release
The therapeutic efficacy of an ADC constructed with a this compound linker is predicated on a sequence of well-orchestrated events, as depicted in the signaling pathway below.
-
Targeting and Binding: The ADC circulates systemically, where the Val-Cit linker remains stable. The monoclonal antibody component of the ADC specifically recognizes and binds to a target antigen overexpressed on the surface of cancer cells.
-
Internalization: Upon binding, the ADC-antigen complex is internalized by the tumor cell through receptor-mediated endocytosis.
-
Lysosomal Trafficking and Cleavage: The internalized ADC is trafficked to the lysosome, an acidic organelle rich in proteases. Within the lysosome, Cathepsin B recognizes and cleaves the Val-Cit dipeptide linker.
-
Self-Immolation and Payload Release: The cleavage of the Val-Cit bond triggers the self-immolation of the PAB spacer, leading to the release of the active cytotoxic payload into the cytoplasm of the cancer cell.
-
Induction of Apoptosis: The released payload then exerts its cytotoxic effect, for example, by inhibiting tubulin polymerization or causing DNA damage, ultimately leading to apoptosis of the cancer cell.
The Bystander Effect: Amplifying Therapeutic Efficacy
A key advantage of using cleavable linkers like Val-Cit with membrane-permeable payloads such as MMAE is the potential for a "bystander effect".[3] Once released, the payload can diffuse out of the targeted antigen-positive cell and kill neighboring antigen-negative tumor cells.[4][5] This is particularly important in the context of heterogeneous tumors where antigen expression can be varied.[6] The bystander effect can significantly enhance the overall anti-tumor activity of the ADC.[3][5]
Quantitative Data
The following tables summarize key quantitative data for ADCs utilizing Val-Cit-PAB based linkers. It is important to note that direct head-to-head comparisons of this compound with its non-PEGylated counterpart are limited in publicly available literature. The data presented here is a synthesis of findings from various studies on similar ADCs to provide a comparative perspective.
Table 1: In Vitro Cytotoxicity of vc-MMAE Constructs
| Cell Line | Cancer Type | IC50 (nM) of vc-MMAE |
| HEK293 | Human Embryonic Kidney | 482.86 ± 6.4 |
| BJ | Human Foreskin Fibroblast | 480 |
| U2OS | Human Osteosarcoma | 560 |
| U2OS-FGFR1 | Engineered U2OS | 580 |
| MDA-MB-134-VI | Human Breast Cancer | 520 |
Data synthesized from a study on the cytotoxicity of a vc-MMAE drug/linker construct.[2]
Table 2: In Vivo Anti-Tumor Efficacy of a Hertuzumab-vc-MMAE ADC
| Xenograft Model | Treatment | Dose | Tumor Growth Inhibition |
| HER2-positive breast cancer | Hertuzumab-vc-MMAE | - | Potent anti-tumor activity |
| Trastuzumab-resistant xenograft | Hertuzumab-vc-MMAE | - | Superior anti-tumor activity than T-DM1 |
| Lapatinib-resistant xenograft | Hertuzumab-vc-MMAE | - | Superior anti-tumor activity than T-DM1 |
This table summarizes the potent in vivo anti-tumor activity of a novel humanized anti-HER2 antibody conjugated with MMAE via a Val-Cit linker.[7]
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful implementation of this compound in ADC research. Below are representative protocols for the synthesis of the linker-payload conjugate and its subsequent conjugation to an antibody, as well as key in vitro assays for ADC characterization.
Protocol 1: Synthesis of Boc-PEG4-Val-Cit-PAB-MMAE
This protocol outlines the synthesis of the complete drug-linker construct, starting from the solid-phase synthesis of the peptide-spacer, followed by payload conjugation.
Materials:
-
Rink amide resin
-
Fmoc-Cit-OH, Fmoc-Val-OH, Boc-PEG4-acid
-
p-Aminobenzyl alcohol (PAB-OH)
-
Coupling reagents (e.g., HBTU, HOBt, HATU)
-
DIPEA (Diisopropylethylamine)
-
DMF (N,N-Dimethylformamide), DCM (Dichloromethane)
-
TFA (Trifluoroacetic acid) cleavage cocktail
-
MMAE (Monomethyl Auristatin E)
-
Activating agent for PAB-OH (e.g., p-nitrophenyl chloroformate)
-
Reverse-phase HPLC system
Procedure:
-
Solid-Phase Peptide Synthesis (SPPS):
-
Swell Rink amide resin in DMF.
-
Citrulline Coupling: Deprotect the resin with 20% piperidine in DMF. Couple Fmoc-Cit-OH using HBTU/HOBt/DIPEA in DMF.
-
Valine Coupling: Deprotect the Fmoc group from citrulline. Couple Fmoc-Val-OH using HBTU/HOBt/DIPEA in DMF.
-
PEG4 Spacer Coupling: Deprotect the Fmoc group from valine. Couple Boc-PEG4-acid using HATU/DIPEA in DMF.
-
PAB Spacer Coupling: Couple p-aminobenzyl alcohol to the N-terminus of the PEGylated dipeptide using a suitable coupling agent like HATU.
-
-
Cleavage and Purification:
-
Cleave the linker from the resin using a TFA cleavage cocktail.
-
Precipitate the crude product in cold diethyl ether.
-
Purify the this compound linker by reverse-phase HPLC.
-
-
Payload Conjugation:
-
Activate the hydroxyl group of the PAB spacer, for example, by reacting with p-nitrophenyl chloroformate to form a PNP carbonate.
-
Dissolve the activated linker and MMAE in anhydrous DMF.
-
Add a suitable base (e.g., pyridine) to catalyze the reaction.
-
Monitor the reaction by HPLC.
-
Purify the final Boc-PEG4-Val-Cit-PAB-MMAE conjugate by reverse-phase HPLC and lyophilize.
-
Protocol 2: Antibody-Drug Conjugation
This protocol describes the conjugation of the linker-payload to a monoclonal antibody, such as Trastuzumab.
Materials:
-
Monoclonal antibody (e.g., Trastuzumab) in a suitable buffer (e.g., PBS)
-
Boc-PEG4-Val-Cit-PAB-MMAE
-
TCEP (tris(2-carboxyethyl)phosphine) for antibody reduction
-
Acidic solution for Boc deprotection (e.g., TFA in DCM)
-
Maleimide activation reagent (if conjugating to native cysteines)
-
Purification system (e.g., Size Exclusion Chromatography - SEC)
-
Analytical instruments for characterization (e.g., UV-Vis spectrophotometer, HIC-HPLC)
Procedure:
-
Antibody Preparation:
-
Partially reduce the antibody by incubating with a molar excess of TCEP to expose free thiol groups on the cysteine residues.
-
-
Linker-Payload Preparation:
-
Deprotect the Boc group from Boc-PEG4-Val-Cit-PAB-MMAE using an acidic solution.
-
If necessary, introduce a reactive handle for conjugation, for example, by reacting the newly exposed amine with a maleimide-containing reagent to create a maleimido-caproyl (mc) group. This results in a maleimide-activated linker-payload (e.g., mc-PEG4-vc-PAB-MMAE).
-
-
Conjugation:
-
Add the maleimide-activated linker-payload to the reduced antibody solution.
-
Incubate the reaction mixture to allow for the formation of a stable thioether bond between the linker and the antibody's cysteine residues.
-
-
Purification and Characterization:
-
Purify the resulting ADC from unreacted linker-payload and other reagents using SEC.
-
Characterize the purified ADC to determine the Drug-to-Antibody Ratio (DAR), aggregation levels, and antigen-binding affinity.
-
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the dose-dependent cytotoxic effect of the ADC on cancer cell lines.
Materials:
-
Antigen-positive and antigen-negative cancer cell lines
-
Complete cell culture medium
-
ADC, unconjugated antibody, and free payload
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer
-
96-well plates and microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC, unconjugated antibody, and free payload. Treat the cells and incubate for a period that allows for internalization, cleavage, and cell death (typically 72-120 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.
-
Solubilization: Add solubilization buffer to dissolve the formazan (B1609692) crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).
Conclusion
This compound represents a highly refined and versatile linker technology for the development of advanced Antibody-Drug Conjugates. Its modular design, incorporating a protective group, a hydrophilic spacer, a specific enzymatic cleavage site, and a self-immolative moiety, addresses many of the challenges associated with ADC design, including stability, solubility, and targeted payload release. The ability to fine-tune the properties of the ADC through components like the PEG4 spacer allows for the optimization of its pharmacokinetic and pharmacodynamic profiles. As our understanding of the tumor microenvironment and the intricacies of ADC design continues to grow, linkers like this compound will undoubtedly play a crucial role in the development of safer and more effective cancer therapies. This guide provides a foundational understanding and practical protocols to aid researchers in harnessing the potential of this powerful tool in the fight against cancer.
References
- 2. benchchem.com [benchchem.com]
- 3. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative characterization of in vitro bystander effect of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 6. benchchem.com [benchchem.com]
- 7. A novel humanized anti-HER2 antibody conjugated with MMAE exerts potent anti-tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
The Evolution of Cleavable Linkers in Antibody-Drug Conjugates: A Technical Guide
An in-depth technical guide by Gemini
Introduction
Antibody-Drug Conjugates (ADCs) represent a paradigm of targeted cancer therapy, designed to selectively deliver highly potent cytotoxic agents to tumor cells while sparing healthy tissues.[1][2] This sophisticated therapeutic modality is composed of three integral parts: a monoclonal antibody (mAb) for precise targeting of tumor-associated antigens, a potent cytotoxic payload, and a chemical linker that covalently connects the two.[3] The linker is a critical determinant of the ADC's success, profoundly influencing its stability, pharmacokinetics, efficacy, and overall therapeutic index.[4]
Cleavable linkers are a dominant class of these crucial connectors, engineered to be stable in systemic circulation but to release the payload upon encountering specific triggers within the tumor microenvironment or inside the target cancer cell.[1][5][6] This controlled release mechanism is paramount for maximizing on-target cytotoxicity and minimizing systemic side effects.[1] The evolution of cleavable linker technology reflects a deepening understanding of tumor biology and a continuous drive for chemical innovation, moving from early, relatively unstable designs to highly sophisticated, multi-component systems.[7] This guide provides an in-depth exploration of the core cleavable linker technologies, their mechanisms, comparative data, and the experimental protocols used for their evaluation.
I. The Genesis of Cleavable Linkers: Chemically-Labile Moieties
The first generation of cleavable linkers relied on distinct chemical differences between the bloodstream and the intracellular environment of tumor cells. These designs primarily exploited changes in pH and reductive potential.
Hydrazone Linkers: Harnessing pH Sensitivity
Among the earliest designs, hydrazone linkers are engineered to be acid-labile.[] They remain relatively stable at the physiological pH of blood (~7.4) but are designed to undergo hydrolysis in the acidic environments of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0) following ADC internalization.[5][][9] This pH-dependent cleavage releases the payload, forming a ketone and hydrazine.[10]
Despite their pioneering role, first-generation hydrazone linkers exhibited limitations, including insufficient stability in circulation, which could lead to slow, premature release of the toxic payload and off-target toxicity.[11][12][13] Mylotarg™ (gemtuzumab ozogamicin), one of the first approved ADCs, utilized a hydrazone linker to connect a calicheamicin (B1180863) payload to an anti-CD33 antibody.[9][12]
References
- 1. benchchem.com [benchchem.com]
- 2. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. adcreview.com [adcreview.com]
- 5. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 6. abzena.com [abzena.com]
- 7. Linkers Having a Crucial Role in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The common types of linkers in ADC drugs and their cleavage mechanisms in vivo [creativebiomart.net]
- 10. ADC Panoramic Overview-Linker – Creative Biolabs ADC Blog [creative-biolabs.com]
- 11. An Introduction to Linkers in Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]
- 12. What are ADC Linkers? | AxisPharm [axispharm.com]
- 13. adcreview.com [adcreview.com]
Boc-PEG4-Val-Cit-PAB-OH: A Technical Guide to a Key Linker in Targeted Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
The landscape of cancer treatment is continually evolving, with a significant shift towards highly targeted therapies that maximize efficacy while minimizing off-target toxicity. Antibody-Drug Conjugates (ADCs) represent a cornerstone of this paradigm shift, combining the exquisite specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic payloads. The linker, which connects the antibody to the payload, is a critical component that dictates the stability, pharmacokinetics, and ultimate success of an ADC. This technical guide provides an in-depth exploration of Boc-PEG4-Val-Cit-PAB-OH, a widely utilized cleavable linker that has become a staple in the design of modern ADCs.
This compound is a sophisticated chemical entity meticulously designed to ensure ADC stability in systemic circulation and facilitate controlled payload release within the target cancer cell. Its multi-component structure, comprising a Boc protecting group, a hydrophilic PEG4 spacer, a cathepsin B-cleavable Val-Cit dipeptide, and a self-immolative p-aminobenzyl alcohol (PAB) spacer, offers a versatile platform for the development of next-generation targeted therapeutics.[1][2]
Core Components and Their Functions
The efficacy of this compound as an ADC linker stems from the synergistic action of its distinct molecular components.
1. Boc (tert-Butyloxycarbonyl) Protecting Group: The Boc group serves as a temporary protecting group for the terminal amine.[3][4][5] This protection is crucial during the synthesis and storage of the linker-payload conjugate, preventing unwanted side reactions.[4] The Boc group is readily removed under acidic conditions, typically with trifluoroacetic acid (TFA), to reveal a primary amine that can then be conjugated to a desired molecule, such as an antibody.[4][6]
2. PEG4 (Polyethylene Glycol) Spacer: The tetra-ethylene glycol (PEG4) moiety is a hydrophilic spacer that imparts several beneficial properties to the ADC.[7] PEGylation, the process of attaching PEG chains, is known to:
-
Enhance Solubility: The hydrophilic nature of PEG can help to counterbalance the hydrophobicity of the payload and the linker itself, reducing the propensity for aggregation.[3][4]
-
Improve Pharmacokinetics: PEGylation can increase the hydrodynamic radius of the ADC, leading to a longer circulation half-life and reduced renal clearance.[2][3][4][8]
-
Mask Hydrophobicity: It can shield the hydrophobic payload, potentially reducing off-target toxicity and improving the overall therapeutic index.[3][4]
3. Val-Cit (Valine-Citrulline) Dipeptide: This dipeptide sequence is the lynchpin of the linker's conditional cleavage mechanism. It is specifically designed to be recognized and cleaved by cathepsin B, a lysosomal protease that is often upregulated in tumor cells.[9][10][11][] The Val-Cit linker is notably stable in the systemic circulation, preventing premature drug release.[13][14] However, upon internalization of the ADC into the acidic and enzyme-rich environment of the lysosome, cathepsin B efficiently hydrolyzes the amide bond between citrulline and the PAB spacer.[9][10]
4. PAB (p-Aminobenzyl Alcohol) Self-Immolative Spacer: The PAB group acts as a self-immolative or "traceless" spacer.[15] Following the enzymatic cleavage of the Val-Cit dipeptide, the resulting p-aminobenzyl carbamate (B1207046) is electronically unstable and undergoes a spontaneous 1,6-elimination reaction.[10] This rapid intramolecular cyclization releases the unmodified, fully active cytotoxic payload.[10]
Mechanism of Action in Targeted Cancer Therapy
The therapeutic strategy underpinning ADCs equipped with the this compound linker is a multi-step process designed for maximal tumor cell killing with minimal collateral damage.
-
Targeting and Binding: The monoclonal antibody component of the ADC selectively binds to a specific tumor-associated antigen on the surface of cancer cells.
-
Internalization: Upon binding, the ADC-antigen complex is internalized into the cell via receptor-mediated endocytosis, initially forming an endosome.[10]
-
Lysosomal Trafficking: The endosome matures and fuses with a lysosome, a cellular organelle containing a host of degradative enzymes, including cathepsin B, and characterized by a low pH environment.[10]
-
Enzymatic Cleavage: Inside the lysosome, cathepsin B recognizes and cleaves the Val-Cit dipeptide of the linker.[9][10][11]
-
Payload Release: The cleavage of the Val-Cit moiety triggers the self-immolation of the PAB spacer, leading to the release of the active cytotoxic payload into the cytoplasm.[10]
-
Cytotoxic Effect: The released payload then interacts with its intracellular target, such as microtubules or DNA, inducing cell cycle arrest and ultimately leading to apoptosis (programmed cell death).
Quantitative Data
The performance of an ADC is critically dependent on the properties of its linker. The following tables summarize key quantitative data related to the stability and cleavage of Val-Cit linkers and the impact of PEGylation on ADC pharmacokinetics.
| Parameter | Linker | Condition | Value | Reference |
| Plasma Stability | Val-Cit | Human Plasma | Stable (Half-life > 200 hours) | [14][16] |
| Val-Cit | Mouse Plasma | Less Stable (cleaved by carboxylesterase 1C) | [13][16][17] | |
| Glu-Val-Cit | Mouse Plasma | Significantly more stable than Val-Cit | [13] | |
| Enzymatic Cleavage | Val-Cit | Cathepsin B | Efficiently cleaved | [10][] |
| Phe-Lys | Cathepsin B | Cleaved, but Val-Cit is often preferred for stability | [14] | |
| Val-Ala | Cathepsin B | Cleaved at a slower rate than Val-Cit | [] |
Table 1: Stability and Cleavage of Dipeptide Linkers.
| Parameter | ADC characteristic | Observation | Reference |
| Pharmacokinetics | PEGylated (PEG8 or longer) | Slower clearance | [2] |
| PEGylated (mPEG24) | Prolonged half-life and enhanced tolerability | [3][4] | |
| High Drug-to-Antibody Ratio (DAR) with hydrophobic payload | Prone to aggregation and accelerated clearance | [3][4] | |
| PEGylated high DAR ADC | Improved biophysical stability and tumor suppression | [3][4] |
Table 2: Impact of PEGylation on ADC Pharmacokinetics.
Experimental Protocols
The following sections provide generalized protocols for the key experimental steps involved in the synthesis and conjugation of a this compound linker system. Specific reaction conditions may need to be optimized based on the specific payload and antibody used.
Synthesis of this compound
While a detailed, step-by-step synthesis protocol for this specific molecule is proprietary to commercial suppliers, a general synthetic strategy can be inferred from the literature on similar compounds.[19] The synthesis would likely involve a multi-step process of peptide couplings and purifications. A retrosynthetic analysis suggests the sequential coupling of the constituent amino acids and spacers, with appropriate protecting group strategies employed at each step.
Boc Deprotection
Objective: To remove the Boc protecting group from the N-terminus of the linker to reveal a primary amine for subsequent conjugation.
Materials:
-
Boc-protected linker-payload conjugate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Scavengers (e.g., triisopropylsilane, water)
-
Diisopropylethylamine (DIPEA)
-
Anhydrous solvents
Protocol:
-
Dissolve the Boc-protected linker-payload in DCM.
-
Add a solution of TFA in DCM (typically 20-50% v/v) to the reaction mixture. Scavengers are often included to prevent side reactions.
-
Stir the reaction at room temperature for 30-60 minutes.
-
Monitor the reaction progress by LC-MS until the starting material is consumed.
-
Remove the solvent and excess TFA under reduced pressure.
-
The resulting amine salt is typically neutralized with a base like DIPEA before proceeding to the next step.
Conjugation to Antibody
This protocol describes a common method for conjugating a maleimide-activated linker-payload to a monoclonal antibody via reduced interchain disulfide bonds.
Materials:
-
Monoclonal antibody in a suitable buffer (e.g., PBS)
-
Reducing agent (e.g., TCEP, DTT)
-
Maleimide-activated linker-payload
-
Conjugation buffer (e.g., PBS with EDTA)
-
Quenching reagent (e.g., N-acetylcysteine)
-
Purification system (e.g., size-exclusion chromatography)
Protocol:
-
Antibody Reduction: Partially reduce the interchain disulfide bonds of the antibody by incubating with a controlled molar excess of a reducing agent like TCEP. The reaction is typically performed at 37°C for 1-2 hours.
-
Buffer Exchange: Remove the excess reducing agent by buffer exchange into the conjugation buffer.
-
Conjugation: Add the maleimide-activated linker-payload (dissolved in a co-solvent like DMSO) to the reduced antibody solution. The reaction is typically carried out at room temperature for 1-4 hours.
-
Quenching: Quench any unreacted thiol groups on the antibody by adding an excess of N-acetylcysteine.
-
Purification: Purify the resulting ADC from unconjugated payload and antibody using techniques such as size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC).
ADC Characterization
Objective: To determine the key quality attributes of the purified ADC, including drug-to-antibody ratio (DAR), aggregation, and purity.
Methods:
-
Hydrophobic Interaction Chromatography (HIC): Used to determine the DAR distribution. ADCs with different numbers of conjugated drugs will have different hydrophobicities and will elute at different times.
-
Size-Exclusion Chromatography (SEC): Used to quantify the amount of high molecular weight species (aggregates) and fragments.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Used to confirm the identity of the ADC and to determine the average DAR by measuring the mass of the intact or reduced ADC.
-
UV-Vis Spectroscopy: Used to determine the protein concentration and can also be used to estimate the average DAR if the payload has a distinct absorbance wavelength.
Conclusion
This compound represents a highly refined and versatile linker technology that has significantly contributed to the advancement of antibody-drug conjugates. Its modular design, which ensures stability in circulation and provides a multi-stage mechanism for controlled intracellular drug release, addresses many of the challenges associated with targeted cancer therapy. The incorporation of a hydrophilic PEG spacer further enhances its utility by improving the pharmacokinetic and biophysical properties of the resulting ADCs. As our understanding of tumor biology and ADC design principles continues to grow, linkers like this compound will undoubtedly remain at the forefront of efforts to develop safer and more effective cancer therapeutics. This technical guide provides a foundational understanding for researchers and drug developers working to harness the full potential of this powerful class of molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. Clinical Pharmacology of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Collection - PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - Bioconjugate Chemistry - Figshare [acs.figshare.com]
- 4. PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 7. FMoc-Val-Cit-PAB: Applications of FMoc-Val-Cit-PAB in Antibody-Drug Conjugates and Its Synthesis Method_Chemicalbook [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. Enzymatically Cleavable Linkers for Antibody-Drug Conjugates (ADCs) | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 13. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 17. Molecular Basis of Valine-Citrulline-PABC Linker Instability in Site-Specific ADCs and Its Mitigation by Linker Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Improved Methodology for the Synthesis of a Cathepsin B Cleavable Dipeptide Linker, Widely Used in Antibody-Drug Conjugate Research - PMC [pmc.ncbi.nlm.nih.gov]
Foundational principles of using peptide linkers in bioconjugation
An In-Depth Technical Guide to the Foundational Principles of Using Peptide Linkers in Bioconjugation
For: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core principles governing the design and application of peptide linkers in bioconjugation. It covers their classification, design considerations, and role in targeted therapies, supplemented with quantitative data and detailed experimental protocols for key laboratory procedures.
Introduction: The Critical Role of Peptide Linkers
Peptide linkers are short amino acid sequences that serve as the crucial connection between a targeting moiety (like a monoclonal antibody) and a payload molecule (such as a cytotoxic drug).[1][] In the rapidly advancing fields of targeted therapeutics, including Antibody-Drug Conjugates (ADCs) and Peptide-Drug Conjugates (PDCs), the linker is a critical determinant of the conjugate's overall success.[3] An ideal peptide linker must maintain a stable connection between the antibody and the payload during systemic circulation to prevent premature drug release and off-target toxicity, while ensuring the payload is efficiently released at the specific target site.[4][5] Their high degree of customizability, biocompatibility, and sensitivity to specific physiological triggers make them invaluable tools in modern drug development.[1]
Core Principles of Peptide Linker Design
The design and selection of a peptide linker are governed by several key principles that directly influence the stability, efficacy, and safety profile of the bioconjugate.
-
Stability: The linker must be sufficiently stable in the bloodstream (pH 7.4) to prevent premature payload release, which could cause systemic toxicity.[3][4] This stability is a key factor in determining the therapeutic window of the conjugate.[]
-
Controlled Cleavability: For cleavable linkers, the design must incorporate a specific trigger mechanism. This is often a peptide sequence recognized by enzymes that are overexpressed in the target tissue or within specific cellular compartments like lysosomes (e.g., cathepsins, legumain).[1][]
-
Solubility and Hydrophilicity: The physicochemical properties of the linker can influence the solubility and aggregation propensity of the entire bioconjugate. Highly hydrophobic linkers or payloads can lead to aggregation, especially at high Drug-to-Antibody Ratios (DARs).[7] Incorporating hydrophilic amino acids or PEG moieties can improve solubility and pharmacokinetic properties.[8]
-
Biocompatibility: Upon cleavage, the linker and its remnants should be non-toxic and non-immunogenic, degrading into harmless amino acids.[1]
-
Linker Length and Flexibility: The length and composition of the linker affect the spatial arrangement and movement between the connected molecules.[][9] Flexible linkers, often rich in glycine (B1666218) and serine, can provide movement, while rigid linkers containing proline can ensure spatial separation of the domains.[9]
Classification of Peptide Linkers
Peptide linkers are broadly categorized into two main types: cleavable and non-cleavable, each with distinct mechanisms of action and applications.[]
Cleavable Linkers
Cleavable linkers are designed to release the payload in response to specific triggers present in the target environment, such as enzymes, pH, or redox potential.[10]
-
Enzyme-Sensitive Linkers: These are the most common type and are designed to be substrates for proteases that are abundant in the tumor microenvironment or within cancer cell lysosomes.[4]
-
Cathepsin B-Cleavable: Cathepsin B is a lysosomal protease often overexpressed in tumor cells.[] The dipeptide Valine-Citrulline (Val-Cit) is the most widely used and successful sequence, featured in the approved ADC brentuximab vedotin (Adcetris).[1][10] Other examples include Phenylalanine-Lysine (Phe-Lys) and Glycine-Phenylalanine-Leucine-Glycine (GFLG).[11]
-
Legumain-Cleavable: Legumain is another lysosomal protease that shows elevated expression in some cancers. It specifically cleaves after asparagine (Asn) residues.[12] Linkers containing sequences like Alanine-Alanine-Asparagine (Ala-Ala-Asn) are being explored to offer an alternative cleavage mechanism with high tumor specificity.[11][12]
-
-
pH-Sensitive (Acid-Labile) Linkers: These linkers exploit the lower pH of endosomal (pH 5.5-6.2) and lysosomal (pH 4.5-5.0) compartments compared to the blood (pH 7.4).[] Hydrazone linkers are a primary example; they remain stable at neutral pH but hydrolyze under acidic conditions to release the payload.[4]
-
Reduction-Sensitive Linkers: These linkers utilize the significantly higher concentration of reducing agents, such as glutathione (B108866) (GSH), inside cells compared to the bloodstream. Disulfide bonds are incorporated into the linker, which are readily cleaved by intracellular GSH, releasing the payload.[5][10]
Non-Cleavable Linkers
Non-cleavable linkers, such as those forming a stable thioether bond , do not have a specific cleavage site.[] Instead, payload release relies on the complete proteolytic degradation of the antibody backbone after the ADC is internalized and trafficked to the lysosome.[10] This process releases the drug with the linker and a residual amino acid attached. A key advantage is their high plasma stability, which can reduce off-target toxicity and widen the therapeutic window.[] Ado-trastuzumab emtansine (Kadcyla®) is a clinically approved ADC that utilizes a non-cleavable linker.[]
Quantitative Data on Linker Stability
The stability of a linker in plasma is a critical parameter for preclinical and clinical success. Premature cleavage in mouse models, which does not always translate to humans, can complicate early evaluation. The following table summarizes publicly available data on the plasma stability of various peptide linkers.
| Linker Type | Peptide Sequence | Species | Half-life (t½) | Key Considerations |
| Cathepsin-Cleavable | Val-Cit | Human Plasma | > 230 days[5][7] | Highly stable in human plasma. |
| Val-Cit | Mouse Plasma | ~80 hours[5] | Unstable due to cleavage by carboxylesterase 1c (Ces1c).[7][13] | |
| Phe-Lys | Human Plasma | ~30 days[5] | Stable, but less so than Val-Cit. | |
| Phe-Lys | Mouse Plasma | ~12.5 hours[5] | Highly unstable in mouse plasma. | |
| Glu-Val-Cit (EVCit) | Mouse Plasma | ~12 days[13] | Addition of glutamic acid significantly improves stability in mice.[14] | |
| Glu-Gly-Cit (EGCit) | Mouse Plasma | No significant degradation after 14 days[8] | Offers enhanced stability against undesired proteolytic degradation.[8] | |
| Acid-Cleavable | Hydrazone | Human Plasma (pH 7.4) | ~183 hours[4] | Stability is highly pH-dependent. |
| Hydrazone | Buffer (pH 5.0) | ~4.4 hours[4] | Designed for cleavage in acidic endosomes/lysosomes. |
Visualization of Key Pathways and Workflows
Signaling Pathway: ADC Mechanism of Action
The following diagram illustrates the typical intracellular trafficking and activation pathway for an ADC employing a protease-cleavable peptide linker.
This process begins with the ADC binding to a specific antigen on the surface of a target cell.[9] This binding event triggers receptor-mediated endocytosis, internalizing the ADC-antigen complex.[][15] The complex is then trafficked through endosomes to the lysosome, an organelle with a highly acidic environment and a high concentration of degradative enzymes.[3] Within the lysosome, proteases cleave the peptide linker, liberating the active payload, which can then diffuse into the cytosol and exert its cytotoxic effect, ultimately leading to apoptosis.[1][9]
Experimental Workflow: ADC Development
The development and characterization of an ADC is a multi-step process requiring expertise in peptide synthesis, bioconjugation, and bioanalytical chemistry.
Key Experimental Protocols
This section provides detailed methodologies for essential experiments in the development and analysis of bioconjugates utilizing peptide linkers.
Protocol: Solid-Phase Peptide Synthesis (SPPS) of a Val-Cit-PABC Linker
This protocol describes the synthesis of a Maleimido-caproyl-Val-Cit-PABC (mc-Val-Cit-PABC) linker fragment using standard Fmoc/tBu-based solid-phase chemistry.[1][16][17]
Materials:
-
2-Chlorotrityl chloride (2-CTC) resin
-
Fmoc-Cit-OH, Fmoc-Val-OH
-
Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HOAt (1-Hydroxy-7-azabenzotriazole)
-
Bases: N,N-Diisopropylethylamine (DIPEA), 20% (v/v) Piperidine (B6355638) in DMF
-
Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Methanol (MeOH)
-
Reagents for final steps: 4-aminobenzyl alcohol (PABC-OH), 6-maleimidohexanoic acid (mc-OH), Bis(4-nitrophenyl) carbonate (PNP-carbonate)
-
SPPS reaction vessel
Procedure:
-
Resin Preparation and First Amino Acid Loading: a. Place 2-CTC resin in the reaction vessel and swell in DCM for 1 hour. b. Drain the DCM. Dissolve 3 equivalents of Fmoc-Cit-OH and 7.5 equivalents of DIPEA in dry DCM. c. Add the amino acid solution to the resin and agitate for 2-4 hours at room temperature.[17] d. To cap any unreacted chloride sites, add a mixture of DCM/MeOH/DIPEA (e.g., 17:2:1) and agitate for 45-60 minutes.[16] e. Wash the resin thoroughly with DCM (3x) and DMF (3x).
-
Fmoc-Deprotection: a. Add 20% piperidine in DMF to the resin. b. Agitate for 5 minutes, drain, and add a fresh portion of 20% piperidine in DMF. c. Agitate for an additional 15-20 minutes.[17] d. Drain the solution and wash the resin thoroughly with DMF (5x) and DCM (3x).
-
Second Amino Acid (Valine) Coupling: a. In a separate vial, pre-activate Fmoc-Val-OH (3 eq.) by dissolving it with HATU (2.9 eq.) and HOAt (3 eq.) in DMF. Add DIPEA (6 eq.) and allow to react for 2-5 minutes. b. Add the activated amino acid solution to the deprotected resin. c. Agitate for 1-2 hours at room temperature. d. Perform a colorimetric test (e.g., Kaiser test) to confirm reaction completion. e. Wash the resin thoroughly with DMF (3x) and DCM (3x).
-
PABC Moiety Addition and Cleavage from Resin: a. Repeat the Fmoc-deprotection step (6.1.2) to expose the N-terminal amine of Valine. b. Couple the PABC moiety by reacting the resin with 4-aminobenzyl alcohol and a coupling agent like EEDQ in a DCM/Methanol solvent. c. Cleave the peptide-linker fragment from the 2-CTC resin using a mild acidic cocktail (e.g., 0.5% TFA in DCM or a mixture of hexafluoroisopropanol (HFIP) and DCM). This preserves acid-labile side-chain protecting groups if present. d. Evaporate the solvent and precipitate the crude product in cold ether.
-
Final Solution-Phase Modifications: a. In solution, couple 6-maleimidohexanoic acid (mc-OH) to the N-terminus of the Val-Cit-PABC fragment. b. The final linker, mc-Val-Cit-PABC-OH, can then be activated (e.g., with PNP-carbonate) for conjugation to a payload molecule containing a free amine.[15]
Protocol: Thiol-Maleimide Conjugation of Linker-Payload to an Antibody
This protocol describes the conjugation of a maleimide-activated linker-payload to a monoclonal antibody via reduced interchain disulfide bonds.[10]
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.0-7.5)
-
Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP)
-
Maleimide-activated linker-payload, dissolved in a water-miscible organic solvent (e.g., DMSO)
-
Quenching reagent: N-acetylcysteine
-
Purification system: Size Exclusion Chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC) column
-
Degassed buffers
Procedure:
-
Antibody Reduction: a. Prepare the antibody solution at a concentration of 1-10 mg/mL in a degassed phosphate (B84403) buffer (pH 7-7.5). b. Add a 10-20 fold molar excess of TCEP to the antibody solution. c. Flush the vial with an inert gas (e.g., argon or nitrogen), seal, and incubate at 37°C for 1-2 hours to reduce the interchain disulfide bonds, exposing free thiol groups.
-
Conjugation Reaction: a. Prepare a stock solution of the maleimide-activated linker-payload in anhydrous DMSO. b. Add the linker-payload solution to the reduced antibody solution. A typical starting point is a 10-20 fold molar excess of the linker-payload relative to the antibody.[10] c. Gently mix and incubate the reaction, protected from light, for 2 hours at room temperature or overnight at 4°C. The reaction should be performed in an inert atmosphere to prevent re-oxidation of thiols.
-
Quenching the Reaction: a. To cap any unreacted maleimide (B117702) groups, add a molar excess of a quenching reagent like N-acetylcysteine. b. Incubate for an additional 20-30 minutes.
-
Purification of the ADC: a. Remove unreacted linker-payload and other small molecules by purifying the reaction mixture. b. Size Exclusion Chromatography (SEC) is commonly used to separate the larger ADC from smaller impurities. c. The purified ADC fractions are collected, pooled, and concentrated.
-
Storage: a. Store the final ADC product in a suitable buffer, often with stabilizers like sucrose, at 2-8°C or frozen at -80°C for long-term storage.
Protocol: In Vitro Cathepsin B Cleavage Assay
This protocol is for assessing the enzymatic cleavage of a peptide linker within a bioconjugate using recombinant human Cathepsin B.[4][10]
Materials:
-
Purified ADC or linker-payload construct
-
Recombinant Human Cathepsin B
-
Assay Buffer: 10 mM MES buffer, pH 6.0, containing 0.04 mM DTT.[5]
-
Stop Solution: Acetonitrile (ACN) with an internal standard.
-
HPLC or LC-MS system for analysis.
Procedure:
-
Enzyme Activation: a. Prepare the assay buffer and warm to 37°C. b. Pre-incubate the recombinant Cathepsin B in the assay buffer at 37°C for 10-15 minutes to ensure activation.
-
Cleavage Reaction: a. In a microcentrifuge tube, add the ADC sample to the assay buffer to a final concentration of ~1 µM. b. To initiate the reaction, add the activated Cathepsin B to a final concentration of ~20 nM.[5] c. Incubate the reaction mixture at 37°C. d. At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
Quenching and Sample Preparation: a. Immediately quench the reaction by adding the aliquot to a 2-3 fold excess volume of cold stop solution (ACN). b. Vortex thoroughly to precipitate the protein (antibody). c. Centrifuge the sample at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.
-
Analysis: a. Transfer the supernatant, which contains the released payload and uncleaved linker-payload, to an HPLC vial. b. Analyze the sample by reverse-phase HPLC or LC-MS. c. Quantify the amount of free payload released by comparing its peak area to a standard curve of the known payload. d. The rate of cleavage can be determined by plotting the concentration of released payload against time.
Protocol: Determining Drug-to-Antibody Ratio (DAR) by UV/Vis Spectroscopy
This is a straightforward method to determine the average DAR of a purified ADC, provided the drug and antibody have distinct absorbance maxima.[][17]
Materials:
-
Purified ADC sample
-
Unconjugated (naked) antibody sample
-
Free drug (payload) sample
-
UV/Vis Spectrophotometer
-
Quartz cuvettes
Prerequisites:
-
The molar extinction coefficients (ε) for both the antibody and the free drug must be known at two wavelengths: the protein absorbance maximum (~280 nm) and the drug absorbance maximum (λ_max_drug).
Procedure:
-
Measure Absorbance: a. Blank the spectrophotometer with the formulation buffer used for the ADC. b. Measure the absorbance of the purified ADC solution at both 280 nm (A_280_) and at the λ_max_drug (A_drug_).
-
Calculate Corrected Antibody Absorbance: a. The drug often has some absorbance at 280 nm. This contribution must be subtracted from the total A_280_ reading. First, calculate the Correction Factor (CF): CF = ε_drug_ at 280 nm / ε_drug_ at λ_max_drug b. Calculate the corrected absorbance of the antibody at 280 nm (A_280,corr_): A_280,corr_ = A_280_ - (A_drug_ × CF)
-
Calculate Concentrations: a. Using the Beer-Lambert law (A = εbc, where b=path length, c=concentration), calculate the molar concentration of the antibody ([Ab]): [Ab] = A_280,corr_ / (ε_Ab_ at 280 nm × path length) b. Calculate the molar concentration of the drug ([Drug]): [Drug] = A_drug_ / (ε_drug_ at λ_max_drug × path length)
-
Calculate DAR: a. The average DAR is the ratio of the molar concentration of the drug to the molar concentration of the antibody: DAR = [Drug] / [Ab]
Conclusion and Future Perspectives
Peptide linkers are a cornerstone of modern bioconjugate design, offering a remarkable degree of control over payload delivery and release. The choice between a cleavable and non-cleavable linker, and the specific sequence of a cleavable linker, profoundly impacts the stability, potency, and toxicity of the resulting therapeutic. As our understanding of tumor biology and intracellular processing deepens, next-generation linker strategies are emerging. These include dual-cascade triggers requiring multiple enzymatic activities for release, linkers designed for extracellular cleavage in the tumor microenvironment, and novel peptide sequences with enhanced stability and hydrophilicity to enable higher drug loading.[8] This continued innovation in linker technology is crucial for broadening the therapeutic window of targeted therapies and bringing new, more effective treatments to patients.
References
- 1. Rapid, High-Yielding Solid-Phase Synthesis of Cathepsin-B Cleavable Linkers for Targeted Cancer Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 7. Colorimetric and fluorimetric microplate assays for legumain and a staining reaction for detection of the enzyme after electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bmglabtech.com [bmglabtech.com]
- 9. Development of near-infrared fluorophore (NIRF)-labeled activity-based probes for in vivo imaging of legumain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. debiopharm.com [debiopharm.com]
- 11. researchgate.net [researchgate.net]
- 12. US20200360532A1 - Process for the preparation of drug linker compounds - Google Patents [patents.google.com]
- 13. chem.uci.edu [chem.uci.edu]
- 14. chemistry.du.ac.in [chemistry.du.ac.in]
- 15. Page loading... [guidechem.com]
- 16. chempep.com [chempep.com]
- 17. tandfonline.com [tandfonline.com]
Methodological & Application
Application Notes and Protocols for Payload Conjugation to Boc-PEG4-Val-Cit-PAB-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed protocol for the conjugation of a payload molecule to the linker, Boc-PEG4-Val-Cit-PAB-OH. This linker is a key component in the construction of Antibody-Drug Conjugates (ADCs), designed for targeted cancer therapy. It features a cathepsin B-cleavable Valine-Citrulline (Val-Cit) dipeptide, a self-immolative para-aminobenzyl (PAB) spacer, and a hydrophilic polyethylene (B3416737) glycol (PEG4) chain. The terminal Boc (tert-butyloxycarbonyl) group serves as a protecting group for a primary amine, which can be utilized for further modifications if needed. The primary conjugation site for the payload is the hydroxyl group of the PAB spacer. This protocol will focus on the activation of this hydroxyl group and the subsequent coupling of an amine-containing payload.
The Val-Cit linker is engineered for stability in systemic circulation and for specific cleavage by the lysosomal protease, cathepsin B, which is often upregulated in tumor cells.[1] Upon cleavage of the dipeptide, the PAB spacer undergoes a 1,6-elimination reaction, leading to the release of the active payload inside the target cell. This targeted release mechanism enhances the therapeutic window of the cytotoxic agent by minimizing off-target toxicity.
Quantitative Data Summary
The following table summarizes typical quantitative data for the conjugation of a payload to a Val-Cit-PAB linker system. The data is based on the conjugation of Monomethyl Auristatin E (MMAE), a potent anti-tubulin agent, to a similar Val-Cit-PAB linker.[2] The reaction yield and purity are representative of a successful conjugation reaction.
| Parameter | Value | Method of Analysis | Reference |
| Reaction Yield | 80% | Reverse-Phase Preparative HPLC | [2] |
| Purity of Conjugate | >95% | Analytical RP-HPLC | [2] |
| Identity Confirmation | Confirmed | ESI-HRMS | [2] |
| Reaction Time | 1 hour | RP-HPLC Monitoring | [2] |
Experimental Protocols
This protocol is divided into two main stages:
-
Activation of the PAB-OH group: The terminal hydroxyl group of the PAB spacer is activated to facilitate nucleophilic attack by the payload.
-
Payload Conjugation: The activated linker is reacted with an amine-containing payload to form a stable carbamate (B1207046) bond.
Protocol 1: Activation of this compound and Conjugation to an Amine-Containing Payload
This protocol details the activation of the PAB-OH group using 1,1'-Carbonyldiimidazole (CDI) followed by conjugation to an amine-containing payload.
Materials:
-
This compound
-
Amine-containing payload (e.g., MMAE)
-
1,1'-Carbonyldiimidazole (CDI)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Dichloromethane (DCM)
-
Diethyl ether (cold)
-
Reverse-phase preparative HPLC system
-
Analytical RP-HPLC system
-
Mass Spectrometer (ESI-MS)
-
Lyophilizer
Procedure:
-
Activation of the Linker: a. In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in anhydrous DMF. b. In a separate vial, dissolve CDI (1.5 equivalents) in anhydrous DMF. c. Add the CDI solution to the linker solution and stir the reaction mixture at room temperature for 2-4 hours. The progress of the activation can be monitored by TLC or LC-MS by observing the formation of the activated intermediate.
-
Payload Conjugation: a. In a separate dry reaction vessel, dissolve the amine-containing payload (1.2 equivalents) in anhydrous DMF. b. To this solution, add DIPEA (2.0 equivalents). c. Add the activated linker solution from step 1c to the payload solution. d. Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by analytical RP-HPLC or LC-MS until the starting material is consumed. A successful conjugation will show a new peak corresponding to the mass of the drug-linker conjugate.[2]
-
Purification of the Drug-Linker Conjugate: a. Upon completion of the reaction, concentrate the reaction mixture under reduced pressure to remove the DMF. b. Purify the crude product by reverse-phase preparative HPLC.[2] c. Collect the fractions containing the pure drug-linker conjugate. d. Lyophilize the pure fractions to obtain the final product as a white solid.[2]
-
Characterization: a. Confirm the identity of the final conjugate by ESI-MS. The observed mass should correspond to the calculated mass of the Boc-PEG4-Val-Cit-PAB-Payload conjugate. b. Assess the purity of the final product by analytical RP-HPLC. The purity should typically be >95%.[2]
Visualizations
Experimental Workflow
Caption: Workflow for the conjugation of a payload to this compound.
Signaling Pathway: ADC Internalization and Payload Release
Caption: Mechanism of action for an ADC with a cleavable Val-Cit linker.
References
Application Notes: A Step-by-Step Guide for Boc Deprotection in Linker Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction: The tert-butyloxycarbonyl (Boc) group is a crucial amine-protecting group in the synthesis of linkers used in various bioconjugation and drug delivery systems, such as antibody-drug conjugates (ADCs) and PROteolysis TArgeting Chimeras (PROTACs).[1] Its widespread use stems from its stability under many synthetic conditions and its susceptibility to clean removal under moderately acidic conditions.[2] This acid-labile nature allows for the selective and efficient deprotection of amines, a critical step for the sequential assembly of complex linker molecules.[1][3] Proper execution of the Boc deprotection step is paramount to ensure high yields and purity of the final product.
This guide provides detailed protocols for Boc deprotection in both solution-phase and solid-phase linker synthesis, summarizes key quantitative data, and offers troubleshooting advice for common challenges.
Mechanism of Acid-Catalyzed Boc Deprotection
The removal of the Boc group is an acid-catalyzed elimination reaction. The process involves three main steps:
-
Protonation: A strong acid, typically trifluoroacetic acid (TFA), protonates the carbonyl oxygen of the Boc group.[4][5]
-
Cleavage and Cation Formation: The protonation facilitates the cleavage of the tert-butyl-oxygen bond, resulting in the formation of a stable tertiary carbocation (tert-butyl cation), carbon dioxide (CO2), and the free amine.[4][6]
-
Deprotonation/Trapping: The highly reactive tert-butyl cation is then either deprotonated to form isobutylene (B52900) gas or trapped by a nucleophilic scavenger added to the reaction mixture.[4] The free amine is typically protonated by the excess acid, forming an ammonium (B1175870) salt (e.g., a TFA salt).[4]
Figure 1. Mechanism of acid-catalyzed Boc deprotection.
Quantitative Data Summary
The choice of reagents and reaction conditions is critical for achieving efficient and clean Boc deprotection while minimizing side reactions.
Table 1: Common Reagents and Conditions for Solution-Phase Boc Deprotection
| Reagent | Solvent | Concentration (v/v) | Temperature | Typical Time | Reference |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 20-50% | 0°C to Room Temp. | 1-2 hours | [1][7] |
| Hydrogen Chloride (HCl) | 1,4-Dioxane | 4 M | Room Temp. | 30 minutes | [3][7] |
| Hydrogen Chloride (HCl) | Methanol / Ethyl Acetate | 3 M | Room Temp. | 30 minutes | [8] |
| Phosphoric Acid (aq.) | - | 85% | 50°C | 1-4 hours | [2] |
Table 2: Common Reagents and Conditions for Solid-Phase Boc Deprotection
| Reagent | Solvent | Concentration (v/v) | Temperature | Typical Time | Reference |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 50% | Room Temp. | 20-30 minutes | [1][9] |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 55% | Room Temp. | 20-30 minutes | [7] |
| Neutralization Reagent | Solvent | Concentration | - | Time | Reference |
| Diisopropylethylamine (DIPEA) | DCM or DMF | 5-10% | Room Temp. | 2 x 2 minutes | [3][10] |
Table 3: Common Scavengers to Prevent Side Reactions
The tert-butyl cation generated during deprotection can cause unwanted alkylation of sensitive amino acid residues such as Tryptophan (Trp), Methionine (Met), and Cysteine (Cys).[3][10] Adding a scavenger to the reaction mixture can trap this reactive intermediate.[1]
| Scavenger | Concentration (v/v) | Target Residues | Reference |
| Triisopropylsilane (TIS) | 2.5-5% | Trp, general cation scavenger | [1][7] |
| Dithioethane (DTE) / Dithiothreitol (DTT) | 0.5% | Cys, Met, Trp | [9][10] |
| Thioanisole | 5% | Trp, general cation scavenger | [8] |
| Anisole | - | General cation scavenger | [8] |
Experimental Protocols
The following are generalized protocols. Researchers should optimize conditions based on the specific substrate and scale.
Protocol 1: Standard Boc Deprotection in Solution-Phase Synthesis
This protocol describes the removal of a Boc group from a substrate dissolved in an organic solvent.
Materials:
-
Boc-protected linker/substrate
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Scavenger (e.g., Triisopropylsilane), if required[1]
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, ice bath
Procedure:
-
Dissolution: Dissolve the Boc-protected compound in anhydrous DCM (at a concentration of 0.1-0.2 M) in a round-bottom flask.[7]
-
Cooling: Cool the solution to 0°C using an ice bath. This helps to control any potential exotherm and minimize side reactions.
-
Acid Addition: Slowly add TFA to the stirred solution to a final concentration of 20-50% (v/v).[7] If the substrate contains acid-sensitive residues, add a scavenger (e.g., 2.5-5% TIS) at this stage.[1][7]
-
Reaction: Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.[7]
-
Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting material is completely consumed (typically 1-2 hours).[1][7]
-
Work-up & Neutralization:
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the bulk of the DCM and excess TFA. Co-evaporation with toluene (B28343) can help remove residual TFA.[7]
-
The resulting TFA salt of the amine can often be used directly in the next step.[1]
-
For neutralization, dissolve the residue in a suitable organic solvent (e.g., DCM or Ethyl Acetate) and carefully wash with a saturated aqueous solution of NaHCO₃ until gas evolution ceases.[7]
-
-
Drying and Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the free amine.[1]
Protocol 2: Standard Boc Deprotection in Solid-Phase Synthesis (SPPS)
This protocol is for removing the N-terminal Boc group from a peptide or linker attached to a solid support (resin).
Materials:
-
Boc-protected peptide-resin
-
Dichloromethane (DCM)
-
Deprotection Solution: 50% TFA in DCM (v/v).[9] Add scavenger (e.g., 0.5% DTE) if necessary.[9][10]
-
Neutralization Solution: 10% Diisopropylethylamine (DIPEA) in DCM.[3]
-
Wash Solvents: Isopropanol (IPA), DCM.
-
Solid-phase synthesis vessel with a frit.
Procedure:
-
Resin Swelling: Swell the peptide-resin in DCM for 15-30 minutes in the synthesis vessel.[1] Drain the solvent.
-
Deprotection:
-
Washing: Drain the deprotection solution and wash the resin thoroughly to remove residual acid and the cleaved Boc group. A typical wash cycle is:
-
Neutralization: The deprotected amine is now present as a TFA salt. To prepare it for the next coupling step, it must be neutralized to the free amine.
-
Add the neutralization solution (10% DIPEA in DCM) to the resin and agitate for 2 minutes.[3]
-
Drain and repeat the neutralization step one more time.
-
-
Final Washing: Wash the resin thoroughly with DCM (e.g., 5 times) to remove excess DIPEA and its salt. The resin is now ready for the next amino acid coupling step.[1]
Figure 2. General experimental workflow for Boc deprotection.
Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) | Reference |
| Incomplete Deprotection | - Insufficient acid strength or concentration.- Inadequate reaction time or low temperature.- Poor resin swelling (in SPPS).- Steric hindrance. | - Increase acid concentration (e.g., from 20% to 50% TFA).- Extend the reaction time and monitor closely.- Ensure adequate resin swelling before deprotection.- Consider a stronger acid system like 4M HCl in dioxane. | [7][11] |
| Side Product Formation (Alkylation) | - Reactive tert-butyl cation alkylating nucleophilic residues (Trp, Met, Cys). | - Add a scavenger to the deprotection cocktail (e.g., TIS, DTE, or thioanisole). This is crucial for sensitive sequences. | [1][3][10] |
| Loss of Peptide from Resin (SPPS) | - The linker attaching the peptide to the resin is too acid-labile and is partially cleaved during repeated Boc deprotection steps. | - Use a more stable linker, such as a PAM (phenylacetamidomethyl) linker, which is more resistant to TFA than the classical Merrifield resin linker. | [9] |
| Difficulty Removing Residual Acid | - TFA is high-boiling and can be difficult to remove completely by evaporation alone. | - Perform co-evaporation with a non-polar solvent like toluene (3 times) after the initial concentration step. | [7] |
References
- 1. benchchem.com [benchchem.com]
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. total-synthesis.com [total-synthesis.com]
- 7. benchchem.com [benchchem.com]
- 8. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 9. chempep.com [chempep.com]
- 10. peptide.com [peptide.com]
- 11. benchchem.com [benchchem.com]
Application of Boc-PEG4-Val-Cit-PAB-OH in the Creation of HER2-Targeted Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of the cleavable linker, Boc-PEG4-Val-Cit-PAB-OH, in the development of Human Epidermal Growth Factor Receptor 2 (HER2)-targeted Antibody-Drug Conjugates (ADCs). The Val-Cit-PAB linker system is a cornerstone of modern ADC technology, enabling the targeted delivery and conditional release of potent cytotoxic agents to cancer cells overexpressing the HER2 receptor.
Introduction to the this compound Linker
The this compound is a sophisticated ADC linker comprised of several key functional components:
-
Boc-protected amine: A tert-Butyloxycarbonyl group protects the terminal amine, allowing for controlled, stepwise synthesis of the drug-linker conjugate. This group is typically removed to reveal a primary amine for conjugation to a payload.
-
PEG4 spacer: A tetraethylene glycol spacer enhances the hydrophilicity of the linker. This increased solubility helps to prevent aggregation of the final ADC product and can improve its pharmacokinetic properties.[1]
-
Val-Cit dipeptide: The valine-citrulline dipeptide sequence is specifically designed to be cleaved by Cathepsin B, a lysosomal protease that is often upregulated in tumor cells.[2][3][4] This enzymatic cleavage is the critical step for intracellular drug release.
-
PAB (p-aminobenzyl alcohol) self-immolative spacer: Following the cleavage of the Val-Cit peptide bond by Cathepsin B, the PAB group undergoes a 1,6-elimination reaction, leading to the "traceless" release of the attached cytotoxic payload in its active form.[2][4]
-
Hydroxyl group (-OH): The terminal hydroxyl group on the PAB moiety serves as the attachment point for the cytotoxic payload, typically through a carbamate (B1207046) linkage.
The stability of the Val-Cit linker in plasma, comparable to that of non-cleavable linkers, combined with its specific cleavage mechanism within the target cell's lysosome, makes it a highly effective and widely used component in ADC design.[2][4]
Mechanism of Action of a HER2-Targeted ADC with a Val-Cit-PAB Linker
The therapeutic efficacy of a HER2-targeted ADC utilizing the Val-Cit-PAB linker is a multi-step process that begins with the specific recognition of the HER2 receptor on the surface of cancer cells.
-
Binding and Internalization: The monoclonal antibody (mAb) component of the ADC, such as trastuzumab, binds with high affinity to the HER2 receptor.[3] This binding event triggers receptor-mediated endocytosis, where the entire ADC-receptor complex is internalized into the cell within an endosome.[3][5]
-
Lysosomal Trafficking: The endosome containing the ADC-receptor complex matures and fuses with a lysosome. The acidic environment and enzymatic content of the lysosome are crucial for the subsequent steps.
-
Enzymatic Cleavage: Within the lysosome, Cathepsin B recognizes and cleaves the peptide bond between the valine and citrulline residues of the linker.[2][3]
-
Payload Release: The cleavage of the dipeptide initiates the self-immolation of the PAB spacer, leading to the release of the cytotoxic payload (e.g., Monomethyl Auristatin E - MMAE) into the cytoplasm of the cancer cell.[5]
-
Induction of Apoptosis: The released cytotoxic agent can then exert its cell-killing effect. For instance, MMAE is a potent microtubule inhibitor that disrupts the cellular cytoskeleton, leading to cell cycle arrest and apoptosis.[3][5]
This targeted delivery and controlled release mechanism maximizes the therapeutic window of the cytotoxic agent by concentrating its activity at the tumor site and minimizing systemic exposure and off-target toxicity.[3][6]
Quantitative Data Summary
The following tables summarize key quantitative data from in vitro and in vivo studies of HER2-targeted ADCs utilizing Val-Cit linkers.
Table 1: In Vitro Cytotoxicity (IC50 Values) of HER2-Targeted ADCs
| Cell Line | HER2 Expression Level | ADC (e.g., Trastuzumab-vc-MMAE) IC50 | Reference |
| SK-BR-3 | High | 134 pM | [7] |
| NCI-N87 | High | Sub-nanomolar | [8] |
| BT-474 | High | Sub-nanomolar | [9] |
| MDA-MB-453 | Moderate | 1.9 nM | [7] |
| T-47-D | Low | 45.7 nM | [7] |
| MDA-MB-231 | Negative | 98.2 nM | [7] |
| MCF-7 | Negative | No significant cytotoxicity | [10] |
Table 2: HER2 Receptor Expression in Various Cancer Cell Lines
| Cell Line | Approximate HER2 Receptors per Cell | Reference |
| SK-BR-3 | ~800,000 | [11] |
| NCI-N87 | ~3,500,000 | [8] |
| MDA-MB-453 | ~250,000 | [11] |
| JIMT-1 | ~380,000 | [8] |
| MCF-7 | ~50,000 | [11] |
| MDA-MB-468 | ~10,000 | [11] |
Experimental Protocols
The following are detailed protocols for the key experimental procedures involved in the creation and evaluation of HER2-targeted ADCs using a this compound linker.
Synthesis of the Drug-Linker Conjugate (e.g., Boc-PEG4-Val-Cit-PAB-MMAE)
This protocol outlines the general steps for conjugating a cytotoxic payload, such as MMAE, to the this compound linker.
Materials:
-
This compound
-
Monomethyl Auristatin E (MMAE)
-
Coupling agents (e.g., HATU, HBTU)
-
Base (e.g., DIPEA)
-
Anhydrous solvents (e.g., DMF, DCM)
-
Reagents for Boc deprotection (e.g., TFA in DCM)
-
Purification system (e.g., reverse-phase HPLC)
Procedure:
-
Activation of the Linker's Carboxyl Group: Dissolve this compound in an anhydrous solvent like DMF. Add a coupling agent (e.g., HATU) and a base (e.g., DIPEA) to activate the terminal carboxyl group of the PAB moiety.
-
Coupling with the Payload: Add the cytotoxic payload (e.g., MMAE) to the reaction mixture. Allow the reaction to proceed at room temperature with stirring until completion, which can be monitored by LC-MS.
-
Purification of the Boc-protected Drug-Linker: Purify the resulting Boc-PEG4-Val-Cit-PAB-Payload conjugate using reverse-phase HPLC to remove unreacted starting materials and byproducts.
-
Boc Deprotection: Treat the purified conjugate with a solution of trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) to remove the Boc protecting group from the terminal amine of the PEG spacer. Monitor the deprotection by LC-MS.
-
Final Purification: After completion of the deprotection, evaporate the solvent and purify the final drug-linker conjugate (H2N-PEG4-Val-Cit-PAB-Payload) by reverse-phase HPLC. Lyophilize the purified product to obtain a stable powder.
Conjugation of the Drug-Linker to the Anti-HER2 Antibody (e.g., Trastuzumab)
This protocol describes the conjugation of the synthesized drug-linker to a monoclonal antibody through the generation of free thiol groups from the antibody's interchain disulfide bonds.
Materials:
-
Anti-HER2 mAb (e.g., Trastuzumab)
-
Drug-linker with a maleimide (B117702) group (e.g., Mal-PEG4-Val-Cit-PAB-MMAE, which requires an additional synthesis step to add the maleimide group to the deprotected amine)
-
Reducing agent (e.g., TCEP or DTT)
-
Conjugation buffer (e.g., PBS with EDTA)
-
Quenching agent (e.g., N-acetylcysteine)
-
Purification system (e.g., size-exclusion chromatography - SEC)
Procedure:
-
Antibody Reduction: Prepare a solution of the anti-HER2 mAb in conjugation buffer. Add a controlled molar excess of a reducing agent (e.g., TCEP) to partially reduce the interchain disulfide bonds, generating free sulfhydryl groups. The extent of reduction can be controlled by the concentration of the reducing agent and the reaction time.
-
Drug-Linker Conjugation: Dissolve the maleimide-activated drug-linker in a suitable solvent (e.g., DMSO) and add it to the reduced antibody solution. The maleimide group will react with the free sulfhydryl groups on the antibody to form a stable thioether bond. Incubate the reaction mixture at a controlled temperature (e.g., 4°C or room temperature).
-
Quenching the Reaction: After the desired incubation time, add a quenching agent (e.g., N-acetylcysteine) to react with any unreacted maleimide groups on the drug-linker, preventing further conjugation.
-
Purification of the ADC: Purify the resulting ADC from unconjugated drug-linker and other small molecules using size-exclusion chromatography (SEC). The ADC will elute as a high-molecular-weight peak, separated from the smaller, unconjugated species.
-
Characterization of the ADC:
-
Drug-to-Antibody Ratio (DAR): Determine the average number of drug molecules conjugated to each antibody. This can be measured using UV-Vis spectroscopy by measuring the absorbance at 280 nm (for the antibody) and at a wavelength specific to the payload. Alternatively, Hydrophobic Interaction Chromatography (HIC) can be used to separate ADC species with different DARs.
-
Purity and Aggregation: Analyze the purity and the presence of aggregates in the final ADC product using SEC.
-
In Vitro Cytotoxicity Assay
This protocol details the evaluation of the cytotoxic potential of the HER2-targeted ADC against cancer cell lines with varying levels of HER2 expression.
Materials:
-
HER2-positive cell lines (e.g., SK-BR-3, NCI-N87)
-
HER2-negative cell line (e.g., MDA-MB-231)
-
Cell culture medium and supplements
-
96-well cell culture plates
-
HER2-targeted ADC
-
Control antibody (unconjugated)
-
Free cytotoxic payload
-
Cell viability reagent (e.g., AlamarBlue, CellTiter-Glo)
-
Plate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of the HER2-targeted ADC, the unconjugated antibody, and the free cytotoxic payload in cell culture medium. Remove the old medium from the cells and add the different concentrations of the test articles.
-
Incubation: Incubate the plates for a specified period (e.g., 72-96 hours) under standard cell culture conditions (37°C, 5% CO2).
-
Cell Viability Measurement: After the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions. Incubate for the recommended time.
-
Data Acquisition and Analysis: Measure the signal (fluorescence or luminescence) using a plate reader. Calculate the percentage of cell viability for each concentration relative to the untreated control cells. Plot the cell viability against the concentration and determine the IC50 value (the concentration that inhibits cell growth by 50%) for each compound.
In Vivo Efficacy Study in a Xenograft Model
This protocol describes the assessment of the anti-tumor activity of the HER2-targeted ADC in a mouse xenograft model.
Materials:
-
Immunodeficient mice (e.g., nude or SCID mice)
-
HER2-positive human tumor cells (e.g., NCI-N87, SKOV-3)
-
Matrigel (optional, for subcutaneous injection)
-
HER2-targeted ADC
-
Vehicle control (e.g., saline or PBS)
-
Calipers for tumor measurement
-
Animal monitoring and housing facilities
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of HER2-positive tumor cells (e.g., 5-10 million cells) into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor the tumor growth regularly. When the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, ADC treatment).
-
Treatment Administration: Administer the HER2-targeted ADC and the vehicle control to the respective groups, typically via intravenous (i.v.) injection. The dosing schedule can vary (e.g., a single dose or multiple doses over time).
-
Tumor Growth Monitoring: Measure the tumor volume using calipers at regular intervals (e.g., twice a week). Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint and Data Analysis: The study is typically terminated when the tumors in the control group reach a maximum allowed size or after a predetermined period. At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis). Plot the mean tumor volume over time for each group and perform statistical analysis to determine the significance of the anti-tumor effect.
Visualizations
The following diagrams illustrate key concepts and workflows related to the application of this compound in HER2-targeted ADCs.
Caption: Mechanism of action of a HER2-targeted ADC with a cleavable Val-Cit linker.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Use of translational modeling and simulation for quantitative comparison of PF-06804103, a new generation HER2 ADC, with Trastuzumab-DM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 7. Assessing ADC Plasma Stability by LC-MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantitative evaluation of trastuzumab deruxtecan pharmacokinetics and pharmacodynamics in mouse models of varying degrees of HER2 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
- 10. Endocytosis and Sorting of ErbB2 and the Site of Action of Cancer Therapeutics Trastuzumab and Geldanamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Preparation and characterization of antibody-drug conjugates acting on HER2-positive cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Attaching MMAE to Boc-PEG4-Val-Cit-PAB-OH Linker: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the conjugation of the potent cytotoxic agent Monomethyl Auristatin E (MMAE) to the Boc-PEG4-Val-Cit-PAB-OH linker. This process is a critical step in the synthesis of antibody-drug conjugates (ADCs), where the linker plays a crucial role in connecting the antibody to the cytotoxic payload. The protocol covers the activation of the para-aminobenzyl alcohol (PAB) self-emulative moiety, coupling with MMAE, and subsequent deprotection of the Boc group. Detailed experimental procedures, quantitative data, and visual representations of the workflow are provided to guide researchers in this synthetic process.
Introduction
Antibody-drug conjugates (ADCs) are a rapidly growing class of targeted therapeutics that combine the specificity of monoclonal antibodies with the high potency of cytotoxic agents. The linker connecting the antibody and the payload is a key component of an ADC, influencing its stability, pharmacokinetics, and efficacy. The Valine-Citrulline (Val-Cit) dipeptide linker is one of the most widely used cathepsin B-cleavable linkers in ADC development. The para-aminobenzyl (PAB) group acts as a self-immolative spacer, which, upon cleavage of the Val-Cit moiety by lysosomal enzymes, releases the active drug inside the target cancer cell. The PEG4 moiety enhances solubility and optimizes the pharmacokinetic properties of the ADC.
This application note details the chemical steps required to attach MMAE to a Boc-protected PEGylated Val-Cit-PAB linker. The process involves two key stages: activation of the benzylic alcohol of the PAB spacer and the subsequent nucleophilic attack by the secondary amine of MMAE to form a carbamate (B1207046) linkage.
Chemical Reaction Pathway
The overall chemical transformation involves the activation of the hydroxyl group on the PAB spacer of the this compound linker, followed by its reaction with the secondary amine of MMAE to form a stable carbamate bond.
Caption: Chemical reaction pathway for the conjugation of MMAE to the Boc-protected linker.
Experimental Protocols
This section provides two alternative protocols for the conjugation of MMAE to the this compound linker.
Protocol 1: Two-Step Activation and Coupling
This protocol involves the activation of the PAB-OH group using a chloroformate reagent, followed by the coupling with MMAE.
Materials:
-
This compound
-
Monomethyl Auristatin E (MMAE)
-
4-Nitrophenyl chloroformate or Bis(p-nitrophenyl) carbonate (NPC)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Pyridine
-
1-Hydroxybenzotriazole (HOBt)
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system
-
Lyophilizer
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Activation of this compound:
-
Dissolve this compound (1.0 eq.) in anhydrous DMF.
-
Add bis(p-nitrophenyl) carbonate (1.1 eq.) and DIPEA (1.0 eq.).
-
Stir the reaction mixture at room temperature (24 ± 2 °C) for 18-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
-
Conjugation with MMAE:
-
Purification:
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the crude product by preparative RP-HPLC to obtain the pure Boc-PEG4-Val-Cit-PAB-MMAE.[2]
-
-
Lyophilization:
-
Lyophilize the pure fractions to obtain the final product as a solid.
-
Protocol 2: One-Pot Direct Coupling using HATU
This protocol utilizes a peptide coupling agent for the direct conjugation of MMAE.
Materials:
-
This compound (or a carboxylate-functionalized derivative)
-
Monomethyl Auristatin E (MMAE)
-
HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system
-
Lyophilizer
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup:
-
In a dried round-bottom flask, dissolve the deprotected NH2-Val-Cit-PAB-MMAE intermediate (1.0 eq) and a carboxylated coupling partner (1.0 eq) in anhydrous DMF.[2] Note: For direct coupling to PAB-OH, a modification to introduce a carboxyl group or a different coupling strategy would be necessary. This protocol is adapted from a similar peptide coupling.
-
Add DIPEA (2.0 eq.) to the solution.[2]
-
-
Coupling Reaction:
-
Purification:
-
Upon completion, purify the reaction mixture directly by reverse-phase preparative-HPLC.[2]
-
-
Lyophilization:
-
Lyophilize the collected fractions containing the pure product to yield a white solid.[2]
-
Boc-Deprotection Protocol
Materials:
-
Boc-PEG4-Val-Cit-PAB-MMAE
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Triisopropylsilane (TIPS) (optional, as a scavenger)
Procedure:
-
Dissolve the Boc-protected conjugate in a solution of 20-50% TFA in DCM.
-
Stir the reaction at room temperature for 1-2 hours.
-
Monitor the deprotection by LC-MS.
-
Upon completion, remove the solvent and TFA under reduced pressure.
-
The resulting deprotected linker-drug conjugate can be purified by RP-HPLC if necessary.
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of the MMAE-linker conjugate.
Caption: General experimental workflow for the synthesis and purification of the MMAE-linker conjugate.
Quantitative Data Summary
The following tables summarize typical reaction parameters and expected outcomes based on literature data for similar conjugations.
Table 1: Reaction Conditions for MMAE Conjugation
| Parameter | Protocol 1 (Activation & Coupling) | Protocol 2 (Direct Coupling) |
| Solvent | Anhydrous DMF | Anhydrous DMF |
| Base | DIPEA, Pyridine | DIPEA |
| Coupling/Activating Agent | Bis(p-nitrophenyl) carbonate | HATU |
| Additives | HOBt | - |
| Temperature | Room Temperature (24 ± 2 °C) | Room Temperature |
| Reaction Time | Activation: 18-24h; Coupling: 48h | 1 hour |
| Molar Ratio (Linker:MMAE) | 1 : 0.9 | 1 : 1 |
Table 2: Yields and Purity of MMAE-Linker Conjugates
| Product | Synthesis Method | Reported Yield | Purity | Reference |
| Py-MAA-Val-Cit-PAB-MMAE | Two-step activation and coupling | 52% | 99% | [1] |
| Benzonitrile substituted Val-Cit-PAB-MMAE | HATU Coupling | 80% | >95% | [2] |
| Fmoc-VC-PAB-MMAE | Activated Ester Coupling | 78% | >95% | [2] |
Characterization
The final product, Boc-PEG4-Val-Cit-PAB-MMAE, should be characterized to confirm its identity and purity.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the conjugate and assess its purity.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product. A typical method would involve a C18 column with a gradient of acetonitrile (B52724) and water containing 0.1% TFA.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For detailed structural elucidation of the conjugate.
Conclusion
The successful conjugation of MMAE to the this compound linker is a fundamental step in the synthesis of potent and effective antibody-drug conjugates. The protocols provided in this application note offer reliable methods for achieving this conjugation, with the choice between a two-step activation and a one-pot direct coupling method depending on the specific requirements of the research. Careful monitoring of the reaction and rigorous purification are essential to obtain a high-purity product suitable for subsequent conjugation to an antibody.
References
Application Notes and Protocols for the Characterization of Boc-PEG4-Val-Cit-PAB-OH Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a transformative class of biotherapeutics that leverage the specificity of a monoclonal antibody (mAb) to deliver a potent cytotoxic payload directly to target cells. The linker, which connects the antibody to the payload, is a critical component influencing the ADC's stability, efficacy, and safety profile. The Boc-PEG4-Val-Cit-PAB-OH linker is an enzymatically cleavable linker system. It incorporates a Boc-protected amine for potential further modification, a hydrophilic PEG4 spacer to improve solubility, and a valine-citrulline (Val-Cit) dipeptide that is susceptible to cleavage by lysosomal proteases like Cathepsin B.[1][2] Upon cleavage of the Val-Cit linker within the target cell, the p-aminobenzyl alcohol (PAB) spacer undergoes self-immolation to release the active cytotoxic drug.[2]
The inherent heterogeneity of ADCs, stemming from variations in the drug-to-antibody ratio (DAR) and the sites of conjugation, necessitates a comprehensive suite of analytical techniques for their characterization.[3][4] This document provides detailed application notes and experimental protocols for the analytical characterization of ADCs utilizing the this compound linker.
Key Analytical Techniques and Protocols
The characterization of this compound ADCs focuses on determining critical quality attributes (CQAs) such as drug-to-antibody ratio (DAR), drug distribution, size variants (aggregates and fragments), and the stability of the conjugate.[5] A combination of chromatographic and mass spectrometric methods is typically employed to provide a comprehensive understanding of the ADC's physicochemical properties.
Drug-to-Antibody Ratio (DAR) Determination
The DAR is a crucial parameter that directly impacts the ADC's potency and therapeutic window.[6][] Several techniques can be used to determine the average DAR and the distribution of different drug-loaded species.
HIC is a powerful technique for determining the DAR distribution under native, non-denaturing conditions.[8][9] The separation is based on the increased hydrophobicity of the ADC with each conjugated linker-payload.[10]
Experimental Protocol: DAR Analysis by HIC
| Parameter | Condition |
| LC System | HPLC or UHPLC system |
| Column | TSKgel Butyl-NPR (Tosoh Bioscience) or similar HIC column |
| Mobile Phase A | 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0 |
| Mobile Phase B | 25 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol |
| Gradient | 0-100% B over 30 minutes |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 25°C |
| Detection | UV at 280 nm and/or 330 nm (if payload has absorbance) |
| Sample Preparation | Dilute ADC to 1 mg/mL in Mobile Phase A |
Data Presentation: Example HIC Profile Data
| Peak | Retention Time (min) | Species | Relative Abundance (%) |
| 1 | 10.2 | Unconjugated mAb (DAR 0) | 5.8 |
| 2 | 12.5 | DAR 2 | 20.1 |
| 3 | 14.8 | DAR 4 | 45.3 |
| 4 | 16.9 | DAR 6 | 23.5 |
| 5 | 18.7 | DAR 8 | 5.3 |
| Calculated Average DAR | 4.2 |
Note: Retention times and relative abundances are exemplary and will vary based on the specific mAb, payload, and conjugation process.
RP-HPLC of the reduced and denatured ADC separates the light and heavy chains, allowing for the determination of drug loading on each chain.
Experimental Protocol: Reduced ADC Analysis by RP-HPLC
| Parameter | Condition |
| LC System | HPLC or UHPLC system |
| Column | Zorbax 300SB-C8, 2.1 x 150 mm, 3.5 µm (Agilent) or similar |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |
| Gradient | 20-80% B over 40 minutes |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 60°C |
| Detection | UV at 280 nm |
| Sample Preparation | Reduce ADC (1 mg/mL) with 10 mM DTT at 37°C for 30 min |
Data Presentation: Example Reduced RP-HPLC Data
| Peak | Retention Time (min) | Chain | Drug Load | Relative Abundance (%) |
| 1 | 15.1 | Light Chain | 0 | 10.5 |
| 2 | 16.3 | Light Chain | 1 | 89.5 |
| 3 | 25.4 | Heavy Chain | 0 | 5.2 |
| 4 | 26.8 | Heavy Chain | 1 | 25.8 |
| 5 | 28.1 | Heavy Chain | 2 | 48.1 |
| 6 | 29.3 | Heavy Chain | 3 | 20.9 |
| Calculated Average DAR | 4.1 |
MS provides a direct measurement of the molecular weight of the intact ADC and its subunits, enabling accurate DAR determination.[3][6]
Experimental Protocol: Intact ADC Analysis by Native MS
| Parameter | Condition |
| MS System | High-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) |
| Ion Source | Electrospray Ionization (ESI) in native mode |
| Mobile Phase | 100 mM Ammonium Acetate, pH 7.0 |
| Sample Preparation | Desalt ADC into the mobile phase using a suitable buffer exchange column |
| Data Analysis | Deconvolute the mass spectrum to obtain the masses of the different DAR species |
Data Presentation: Example Intact MS Data
| Species | Measured Mass (Da) | Expected Mass (Da) | Mass Difference (Da) | Relative Abundance (%) |
| mAb | 148,050 | 148,050 | 0 | 6.1 |
| DAR 2 | 149,880 | 149,878 | 2 | 21.3 |
| DAR 4 | 151,709 | 151,706 | 3 | 44.8 |
| DAR 6 | 153,537 | 153,534 | 3 | 22.5 |
| DAR 8 | 155,366 | 155,362 | 4 | 5.3 |
| Calculated Average DAR | 4.2 |
Note: The mass of the this compound linker with a specific payload needs to be calculated for expected mass determination.
Size Exclusion Chromatography (SEC) for Aggregate and Fragment Analysis
SEC separates molecules based on their hydrodynamic radius to quantify high molecular weight species (aggregates) and low molecular weight species (fragments).[11][12] ADC aggregation is a critical quality attribute as it can impact efficacy and immunogenicity.[4]
Experimental Protocol: SEC Analysis
| Parameter | Condition |
| LC System | HPLC or UHPLC system with a bio-inert flow path |
| Column | TSKgel G3000SWxl (Tosoh Bioscience) or similar SEC column |
| Mobile Phase | 100 mM Sodium Phosphate, 150 mM NaCl, pH 6.8 |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 25°C |
| Detection | UV at 280 nm |
| Sample Preparation | Dilute ADC to 1 mg/mL in the mobile phase |
Data Presentation: Example SEC Data
| Peak | Retention Time (min) | Species | Relative Abundance (%) |
| 1 | 8.5 | Aggregate | 1.5 |
| 2 | 10.1 | Monomer | 98.3 |
| 3 | 12.3 | Fragment | 0.2 |
Linker Cleavage and Payload Release
The defining feature of the this compound linker is its susceptibility to enzymatic cleavage. In vitro assays are essential to confirm the desired payload release mechanism.
Experimental Protocol: In Vitro Linker Cleavage Assay
-
Incubation: Incubate the ADC (e.g., 50 µg/mL) with Cathepsin B in a suitable buffer (e.g., 50 mM sodium acetate, pH 5.5) at 37°C.
-
Time Points: Collect samples at various time points (e.g., 0, 1, 4, 8, 24 hours).
-
Quenching: Stop the reaction by adding a protease inhibitor or by rapid freezing.
-
Analysis: Analyze the samples by RP-HPLC or LC-MS to quantify the released payload.
Data Presentation: Example Linker Cleavage Data
| Time (hours) | Released Payload (%) |
| 0 | 0 |
| 1 | 15.2 |
| 4 | 48.9 |
| 8 | 75.3 |
| 24 | 92.1 |
Visualizations
Signaling Pathway: Linker Cleavage and Payload Release
Caption: Intracellular pathway of ADC processing and payload release.
Experimental Workflow: ADC Characterization
Caption: Overview of analytical workflows for ADC characterization.
Conclusion
The comprehensive characterization of this compound ADCs is paramount for ensuring their quality, safety, and efficacy. The analytical techniques and protocols outlined in this document provide a robust framework for assessing the critical quality attributes of these complex biotherapeutics. A combination of orthogonal methods is essential for a thorough understanding of the ADC's properties, from its drug load distribution to its stability and mechanism of action. Adherence to these detailed analytical strategies will support the successful development of novel ADC candidates for researchers, scientists, and drug development professionals.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. labiotech.eu [labiotech.eu]
- 5. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 8. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ADC Analysis by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 11. agilent.com [agilent.com]
- 12. Extending the limits of size exclusion chromatography: Simultaneous separation of free payloads and related species from antibody drug conjugates and their aggregates - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Homogeneous Antibody-Drug Conjugates (ADCs) using Boc-PEG4-Val-Cit-PAB-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a powerful class of biotherapeutics that combine the specificity of a monoclonal antibody (mAb) with the potency of a cytotoxic agent, enabling targeted delivery of chemotherapy to cancer cells. The linker, which connects the antibody to the drug payload, is a critical component that dictates the stability, efficacy, and safety of the ADC. This document provides detailed protocols for the synthesis of homogeneous ADCs using the cleavable linker, Boc-PEG4-Val-Cit-PAB-OH.
This linker features a Boc-protected amine for sequential conjugation, a hydrophilic PEG4 spacer to improve solubility, a cathepsin B-cleavable valine-citrulline (Val-Cit) dipeptide, and a p-aminobenzyl alcohol (PAB) self-immolative spacer. This combination ensures stability in circulation and efficient, specific release of the cytotoxic payload within the target tumor cell.[][2]
Mechanism of Action
The therapeutic action of an ADC synthesized with this linker is a multi-step process, beginning with targeted binding and culminating in payload-induced apoptosis.
-
Binding and Internalization: The ADC circulates in the bloodstream and the monoclonal antibody component selectively binds to a specific antigen on the surface of a cancer cell.[]
-
Lysosomal Trafficking: Upon binding, the ADC-antigen complex is internalized by the cell via endocytosis and trafficked to the lysosome.
-
Enzymatic Cleavage: The acidic environment and proteolytic enzymes, specifically cathepsin B which is often overexpressed in tumor cells, cleave the Val-Cit dipeptide bond within the linker.[]
-
Self-Immolation and Payload Release: Cleavage of the dipeptide initiates a spontaneous 1,6-elimination reaction of the PAB spacer, leading to the release of the unmodified, active cytotoxic payload into the cytoplasm.
-
Payload-Induced Cytotoxicity: The released payload, for instance, Monomethyl Auristatin E (MMAE), then exerts its cytotoxic effect. MMAE inhibits tubulin polymerization, leading to G2/M phase cell cycle arrest and subsequent induction of apoptosis.[]
Quantitative Data Summary
The following tables summarize key quantitative parameters relevant to the synthesis and characterization of ADCs using a Val-Cit-PAB linker.
Table 1: Boc Deprotection Conditions
| Reagent | Concentration | Solvent | Reaction Time | Typical Efficacy |
| Trifluoroacetic Acid (TFA) | 20-50% | Dichloromethane (B109758) (DCM) | 30 min - 2 hours | >95% |
| 4M HCl | 4M | Dioxane | 1 - 4 hours | >95% |
Table 2: Representative Drug-to-Antibody Ratio (DAR) and Stability Data
| ADC Construct | Conjugation Method | Average DAR | Plasma Stability (Human, Half-life) | Reference |
| Trastuzumab-vc-MMAE | Cysteine-based | 4.0 | >230 days | [3] |
| Gemtuzumab ozogamicin | Lysine-based | ~3.5 | Not Applicable | [4] |
| Inotuzumab ozogamicin | Lysine-based | ~6.0 | Not Applicable |
Note: Plasma stability of Val-Cit linkers can be species-dependent, showing lower stability in mouse plasma due to carboxylesterase activity.[3]
Experimental Protocols
The synthesis of a homogeneous ADC using this compound is a multi-step process. The following protocols provide a detailed methodology for each stage.
Protocol 1: Activation of this compound with p-Nitrophenyl Chloroformate (PNP-Cl)
This protocol activates the hydroxyl group of the PAB spacer, making it reactive towards amine-containing cytotoxic drugs.
-
Dissolution: Dissolve this compound (1 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Base: Add N,N-Diisopropylethylamine (DIPEA) (2-3 equivalents) to the solution.
-
Activation: Slowly add a solution of p-nitrophenyl chloroformate (PNP-Cl) (1.5 equivalents) in anhydrous DCM to the reaction mixture at 0°C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Work-up: Upon completion, wash the reaction mixture with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting Boc-PEG4-Val-Cit-PAB-PNP by flash column chromatography on silica (B1680970) gel.
Protocol 2: Conjugation of MMAE to Activated Linker
This protocol describes the conjugation of the cytotoxic drug, Monomethyl Auristatin E (MMAE), to the activated linker.
-
Dissolution: Dissolve Boc-PEG4-Val-Cit-PAB-PNP (1.2 equivalents) and MMAE (1 equivalent) in anhydrous dimethylformamide (DMF).
-
Addition of Base: Add DIPEA (3 equivalents) to the solution.
-
Reaction: Stir the reaction mixture under an inert atmosphere at room temperature for 12-16 hours. Monitor the reaction by LC-MS.
-
Purification: Upon completion, purify the crude product, Boc-PEG4-Val-Cit-PAB-MMAE, by reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol 3: Boc Deprotection of the Linker-Payload Construct
This step removes the Boc protecting group to reveal a primary amine, which will be used for conjugation to the antibody.
-
Dissolution: Dissolve the purified Boc-PEG4-Val-Cit-PAB-MMAE in a solution of 20-50% trifluoroacetic acid (TFA) in dichloromethane (DCM).
-
Reaction: Stir the mixture at room temperature for 1-2 hours. Monitor the deprotection by LC-MS.
-
Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the TFA and DCM.
-
Purification: Purify the resulting NH2-PEG4-Val-Cit-PAB-MMAE by RP-HPLC and lyophilize to obtain a solid product.
Protocol 4: Antibody Reduction and Conjugation
This protocol describes the generation of free thiol groups on the antibody via reduction of interchain disulfide bonds, followed by conjugation to the deprotected linker-payload.
-
Antibody Preparation: Prepare the antibody (e.g., Trastuzumab) in a suitable buffer such as phosphate-buffered saline (PBS), pH 7.4.
-
Reduction: Add a solution of tris(2-carboxyethyl)phosphine (B1197953) (TCEP) to the antibody solution to a final concentration of 2-5 mM. Incubate at 37°C for 1-2 hours to reduce the interchain disulfide bonds.
-
Purification of Reduced Antibody: Remove excess TCEP by size-exclusion chromatography (SEC) using a desalting column equilibrated with PBS.
-
Conjugation: Immediately add the purified NH2-PEG4-Val-Cit-PAB-MMAE (typically a 5-10 fold molar excess over the antibody) to the reduced antibody solution. The reaction is often performed in a buffer containing an organic co-solvent like DMSO to aid in the solubility of the linker-payload.
-
Reaction: Incubate the reaction mixture at 4°C for 1-4 hours with gentle mixing.
-
Quenching: Quench the reaction by adding an excess of N-acetylcysteine.
Protocol 5: ADC Purification and Characterization
This protocol outlines the purification of the final ADC and its characterization to determine purity and drug-to-antibody ratio (DAR).
-
Purification: Purify the ADC from unconjugated linker-payload and other impurities using size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC).
-
Characterization:
-
Purity and Aggregation: Analyze the purified ADC by SEC to determine the percentage of monomer, aggregate, and fragment.
-
Drug-to-Antibody Ratio (DAR): Determine the average DAR using HIC or LC-MS. HIC separates ADC species based on the number of conjugated drugs, allowing for the calculation of a weighted average DAR. For LC-MS analysis, the ADC is typically reduced to separate the light and heavy chains, and the masses of the drug-loaded chains are used to calculate the DAR.
-
Visualizations
Caption: Experimental workflow for the synthesis of a homogeneous ADC.
References
Application Notes and Protocols for In Vivo Experimental Setup of ADCs with Cleavable Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) represent a promising class of targeted cancer therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload. The efficacy and safety of an ADC are critically dependent on the linker that connects the antibody and the payload. Cleavable linkers are designed to be stable in systemic circulation and to release the cytotoxic payload upon internalization into target tumor cells or within the tumor microenvironment. This document provides detailed application notes and protocols for the in vivo experimental setup to evaluate ADCs with cleavable linkers in preclinical models.
Mechanism of Action: ADCs with Cleavable Linkers
ADCs with cleavable linkers exert their cytotoxic effects through a multi-step process. This process begins with the ADC binding to a specific antigen on the surface of a cancer cell.[1] Following binding, the ADC-antigen complex is internalized, most commonly through clathrin-mediated endocytosis.[2][3] The complex is then trafficked through the endo-lysosomal pathway.[4][5] Inside the lysosome, the cleavable linker is degraded by specific enzymes (e.g., cathepsins for peptide-based linkers) or due to the acidic environment, releasing the cytotoxic payload. The released payload can then induce cell death through its specific mechanism of action, such as disrupting microtubule dynamics or causing DNA damage.[1] In some cases, the released payload can diffuse out of the target cell and kill neighboring antigen-negative cancer cells, a phenomenon known as the bystander effect.[6]
Key In Vivo Experimental Platforms
The preclinical in vivo evaluation of ADCs with cleavable linkers typically involves a series of studies to assess their efficacy, pharmacokinetics (PK), biodistribution, and safety. The most common animal models are xenograft and syngeneic tumor models.[7]
-
Xenograft Models: These models involve the implantation of human cancer cell lines or patient-derived tumors into immunodeficient mice. They are instrumental in evaluating the anti-tumor activity of an ADC against human cancers.
-
Syngeneic Models: In these models, murine tumor cells are implanted into immunocompetent mice of the same genetic background. These models are crucial for studying the interplay between the ADC, the tumor, and the host immune system.
-
Pharmacokinetic (PK) Studies: PK studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of the ADC. These studies measure the concentration of different ADC analytes (total antibody, conjugated ADC, and free payload) in biological matrices like plasma over time.
-
Biodistribution Studies: These studies determine the tissue and tumor distribution of the ADC, providing insights into target engagement and potential off-target accumulation.
-
Toxicity Studies: The safety profile of the ADC is evaluated through toxicity studies, including the determination of the Maximum Tolerated Dose (MTD).[4][5]
Data Presentation: Summary of Quantitative Data
The following tables provide a structured summary of typical quantitative data obtained from in vivo studies of ADCs with cleavable linkers.
Table 1: Efficacy Study Data in Xenograft Model
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle Control | - | Q7D x 3 | 1500 ± 250 | - | +2.5 |
| ADC A | 1 | Q7D x 3 | 800 ± 150 | 46.7 | -1.0 |
| ADC A | 3 | Q7D x 3 | 250 ± 80 | 83.3 | -4.5 |
| ADC A | 10 | Q7D x 3 | 50 ± 20 | 96.7 | -8.0 |
Data are representative and will vary based on the ADC, tumor model, and experimental conditions.
Table 2: Pharmacokinetic Parameters in Mice
| Analyte | Dose (mg/kg) | Cmax (µg/mL) | AUC (µg*h/mL) | t½ (hours) | Clearance (mL/h/kg) |
| Total Antibody | 5 | 120 ± 15 | 15000 ± 1800 | 250 ± 30 | 0.33 ± 0.04 |
| Conjugated ADC | 5 | 115 ± 14 | 12000 ± 1500 | 200 ± 25 | 0.42 ± 0.05 |
| Free Payload | 5 | 0.05 ± 0.01 | 1.2 ± 0.3 | 2.5 ± 0.5 | 41.7 ± 8.3 |
Cmax: Maximum concentration, AUC: Area under the curve, t½: Half-life. Data are representative.
Table 3: Biodistribution Data in Tumor-Bearing Mice (72h post-injection)
| Tissue | % Injected Dose per Gram (%ID/g) |
| Tumor | 25.5 ± 4.2 |
| Blood | 8.1 ± 1.5 |
| Liver | 12.3 ± 2.1 |
| Spleen | 4.5 ± 0.8 |
| Kidneys | 3.2 ± 0.6 |
| Lungs | 2.8 ± 0.5 |
| Heart | 1.5 ± 0.3 |
| Muscle | 0.9 ± 0.2 |
Data are representative and show tumor-specific accumulation.[6]
Experimental Protocols
Protocol 1: Xenograft Tumor Model Efficacy Study
Objective: To evaluate the anti-tumor efficacy of an ADC in a human tumor xenograft model.
Materials:
-
Immunodeficient mice (e.g., NOD-SCID, Nude)
-
Human cancer cell line of interest
-
Cell culture medium and supplements
-
Sterile PBS and trypsin-EDTA
-
Matrigel (optional)
-
ADC and vehicle control
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Cell Culture: Culture the human cancer cell line according to standard protocols.
-
Cell Preparation: On the day of implantation, harvest cells using trypsin-EDTA, wash with sterile PBS, and resuspend in PBS or a mixture of PBS and Matrigel at the desired concentration (e.g., 5 x 10^6 cells/100 µL).
-
Tumor Implantation: Subcutaneously inject the cell suspension into the flank of each mouse.
-
Tumor Monitoring: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Monitor tumor volume by measuring the length and width with calipers every 2-3 days. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
Randomization and Dosing: Once tumors reach the desired size, randomize mice into treatment and control groups. Administer the ADC and vehicle control via the appropriate route (typically intravenous) and schedule.
-
Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. Euthanize mice when tumors reach the predetermined endpoint or if signs of toxicity are observed.
-
Data Analysis: Calculate tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
Protocol 2: Pharmacokinetic (PK) Study
Objective: To determine the pharmacokinetic profile of the ADC and its components in mice.
Materials:
-
Healthy or tumor-bearing mice
-
ADC formulation
-
Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)
-
Centrifuge
-
Freezer (-80°C)
-
Analytical platform (e.g., ELISA, LC-MS/MS)
Procedure:
-
Animal Dosing: Administer a single intravenous dose of the ADC to each mouse.
-
Serial Blood Collection: At predefined time points (e.g., 5 min, 1h, 4h, 8h, 24h, 48h, 96h, 168h), collect a small volume of blood (e.g., 20-30 µL) from the saphenous or tail vein into EDTA-coated tubes.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Storage: Store plasma samples at -80°C until analysis.
-
Bioanalysis: Quantify the concentrations of total antibody, conjugated ADC, and free payload in the plasma samples using validated ELISA or LC-MS/MS methods.
-
Data Analysis: Use pharmacokinetic software to calculate key PK parameters such as Cmax, AUC, half-life, and clearance.
Protocol 3: Biodistribution Study
Objective: To determine the tissue distribution and tumor uptake of the ADC.
Materials:
-
Tumor-bearing mice
-
Radiolabeled or fluorescently-labeled ADC
-
Gamma counter or imaging system
-
Dissection tools
-
Animal balance and tissue balance
Procedure:
-
ADC Labeling: Label the ADC with a suitable radionuclide (e.g., ¹¹¹In, ⁸⁹Zr) or a near-infrared fluorescent dye.
-
Animal Dosing: Administer a single intravenous dose of the labeled ADC to tumor-bearing mice.
-
Tissue Collection: At selected time points post-injection, euthanize the mice and dissect the tumor and major organs (e.g., liver, spleen, kidneys, lungs, heart, muscle, bone).
-
Sample Processing: Weigh each tissue sample.
-
Quantification: Measure the radioactivity in each sample using a gamma counter or the fluorescence using an appropriate imaging system.
-
Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ and the tumor.
Protocol 4: Maximum Tolerated Dose (MTD) Study
Objective: To determine the highest dose of an ADC that can be administered without causing unacceptable toxicity.
Materials:
-
Healthy mice (typically a non-tumor bearing model is used initially)
-
ADC formulation
-
Animal balance
-
Clinical observation checklist
Procedure:
-
Dose Selection: Select a range of doses based on in vitro cytotoxicity data and information from similar ADCs.
-
Dose Escalation: Administer single doses of the ADC to small groups of mice in a dose-escalating manner.[5]
-
Clinical Observation: Monitor the animals daily for clinical signs of toxicity, including changes in appearance, behavior, and activity levels.[4]
-
Body Weight Measurement: Record the body weight of each animal before dosing and daily thereafter. Significant weight loss (e.g., >15-20%) is a key indicator of toxicity.[5]
-
MTD Determination: The MTD is defined as the highest dose that does not cause mortality, severe clinical signs, or substantial body weight loss.[4][5]
-
Necropsy: At the end of the observation period, a gross necropsy may be performed to look for any visible organ abnormalities.
Mandatory Visualizations
Caption: Mechanism of action for an ADC with a cleavable linker.
Caption: General workflow for preclinical in vivo evaluation of ADCs.
References
- 1. ADC In Vivo Analysis Services - Creative Biolabs [creative-biolabs.com]
- 2. In Vivo Toxicology Service (Mouse, Rat) - Altogen Labs [altogenlabs.com]
- 3. catalog.labcorp.com [catalog.labcorp.com]
- 4. pacificbiolabs.com [pacificbiolabs.com]
- 5. nationalacademies.org [nationalacademies.org]
- 6. Antibody-Drug Conjugate (ADC) Preclinical PK/PD Study Strategies and Practices - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Site-Specific Conjugation using Boc-PEG4-Val-Cit-PAB-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
The field of antibody-drug conjugates (ADCs) has seen significant advancements, with the linker technology playing a pivotal role in the efficacy and safety of these targeted therapeutics. The Boc-PEG4-Val-Cit-PAB-OH is a state-of-the-art linker system designed for the development of ADCs with controlled drug-to-antibody ratios (DAR) and enhanced stability. This linker incorporates a Boc-protected amine for site-specific conjugation, a hydrophilic PEG4 spacer to improve solubility, a cathepsin B-cleavable Val-Cit dipeptide for selective payload release within the tumor microenvironment, and a self-immolative p-aminobenzyl alcohol (PAB) spacer to ensure the release of the unmodified drug.[][2][3]
These application notes provide detailed protocols for the use of this compound in the site-specific conjugation of a cytotoxic payload to a monoclonal antibody (mAb). The protocols cover the deprotection of the Boc group, activation of the linker, conjugation to a payload, and subsequent conjugation to the antibody. Furthermore, methods for the characterization of the resulting ADC, including the determination of the drug-to-antibody ratio (DAR), are outlined.
Mechanism of Action
The Val-Cit-PAB linker is a well-established, enzymatically cleavable linker that ensures the targeted release of the cytotoxic payload within the tumor cell.[][3] The mechanism relies on the overexpression of the lysosomal protease cathepsin B in many tumor cells.[] Upon internalization of the ADC into the target cancer cell, it is trafficked to the lysosome. The acidic environment and the presence of cathepsin B lead to the specific cleavage of the amide bond between the citrulline and the PAB spacer.[] This cleavage initiates a 1,6-elimination reaction of the PAB spacer, which spontaneously releases the active cytotoxic drug in its unmodified form.[3]
Caption: Mechanism of action of a Val-Cit-PAB linker-based ADC.
Experimental Protocols
Protocol 1: Boc Deprotection of this compound
This protocol describes the removal of the tert-butyloxycarbonyl (Boc) protecting group from the linker to expose the primary amine for subsequent payload conjugation.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Rotary evaporator
Procedure:
-
Dissolve this compound in anhydrous DCM (e.g., 10 mg/mL).
-
Add an equal volume of TFA to the solution.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the deprotection reaction by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.
-
Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.
-
To ensure complete removal of residual TFA, co-evaporate the residue with toluene (B28343) (3 x 10 mL).
-
For neutralization, dissolve the residue in DCM and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to obtain the deprotected linker (NH2-PEG4-Val-Cit-PAB-OH).
Protocol 2: Payload Activation and Conjugation to the Deprotected Linker
This protocol outlines the conjugation of an amine-containing cytotoxic payload (e.g., MMAE) to the deprotected linker via the PAB alcohol group, often through the formation of a carbamate (B1207046) linkage. This typically involves the activation of the PAB-OH to a more reactive species like a p-nitrophenyl (PNP) carbonate. For this protocol, we will assume the use of a pre-activated linker, such as one with a PNP carbonate group, for simplicity. A more general approach involves activating the payload's carboxylic acid group if applicable.
Materials:
-
Deprotected linker (NH2-PEG4-Val-Cit-PAB-OH)
-
Payload with a reactive group (e.g., MMAE)
-
Activating agent (e.g., p-nitrophenyl chloroformate) if the linker is not pre-activated.
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Diisopropylethylamine (DIPEA)
-
Reverse-phase HPLC (RP-HPLC) for purification
Procedure:
-
If the linker is not pre-activated, dissolve the deprotected linker in anhydrous DMF and react with an activating agent like p-nitrophenyl chloroformate in the presence of a base like pyridine (B92270) to form the PNP-activated linker. Purify this intermediate before proceeding.
-
Dissolve the amine-containing payload (1.0 equivalent) and the activated linker (1.2 equivalents) in anhydrous DMF or DMSO.
-
Add DIPEA (2.0-3.0 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by LC-MS until the starting material is consumed (typically 2-18 hours).
-
Upon completion, purify the drug-linker conjugate by preparative RP-HPLC.
-
Lyophilize the pure fractions to obtain the drug-linker conjugate (e.g., Drug-PAB-Cit-Val-PEG4-NH2).
Protocol 3: Site-Specific Antibody Conjugation
This protocol describes the conjugation of the drug-linker construct to a monoclonal antibody that has been engineered to contain a specific conjugation site, such as a thiol group from an engineered cysteine.
Materials:
-
Thiol-containing monoclonal antibody (mAb)
-
Drug-linker conjugate with a maleimide (B117702) group (requires an additional step to add a maleimide group to the drug-linker's amine)
-
Conjugation buffer (e.g., phosphate-buffered saline (PBS) with EDTA)
-
Reducing agent (e.g., TCEP)
-
Quenching reagent (e.g., N-acetylcysteine)
-
Size-exclusion chromatography (SEC) system for purification
Procedure:
-
Antibody Reduction: If the antibody's engineered cysteines are in a disulfide bond, they need to be reduced. Dissolve the mAb in conjugation buffer and add a 5-10 molar excess of TCEP. Incubate at 37°C for 1-2 hours.
-
Buffer Exchange: Remove the excess reducing agent by buffer exchange into fresh conjugation buffer using a desalting column or tangential flow filtration.
-
Drug-Linker Preparation: The drug-linker needs a reactive group to conjugate to the antibody's thiol. A common strategy is to react the terminal amine of the drug-linker with a maleimide-containing crosslinker (e.g., SMCC).
-
Conjugation Reaction: Dissolve the maleimide-activated drug-linker in a co-solvent like DMSO. Add the drug-linker solution to the reduced antibody solution at a molar excess of 4-8 fold.
-
Gently agitate the reaction mixture at room temperature for 1-4 hours.
-
Quenching: Quench any unreacted thiols by adding an excess of N-acetylcysteine.
-
Purification: Purify the ADC from the unconjugated drug-linker and other small molecules using size-exclusion chromatography (SEC). Collect the fractions corresponding to the purified ADC monomer.
Characterization and Data Presentation
Accurate characterization of the ADC is crucial to ensure its quality, efficacy, and safety. The drug-to-antibody ratio (DAR) is a critical quality attribute.
Methods for DAR Determination
-
Hydrophobic Interaction Chromatography (HIC): HIC separates ADC species based on their hydrophobicity. Since the payload is often hydrophobic, species with different numbers of conjugated drugs will have different retention times. The weighted average DAR can be calculated from the peak areas of the different DAR species.[4][5][6]
-
Mass Spectrometry (MS): LC-MS can be used to determine the molecular weight of the intact ADC or its subunits (light chain and heavy chain). The mass difference between the unconjugated and conjugated species allows for the precise determination of the number of attached drug-linkers and thus the DAR.[7][8][9]
Representative Quantitative Data
The following table presents representative data that could be obtained from the synthesis and characterization of an ADC using the protocols described above.
| Parameter | Result | Method |
| Average Drug-to-Antibody Ratio (DAR) | 3.8 | HIC-UV & LC-MS |
| Conjugation Efficiency | >95% | LC-MS |
| Monomer Purity | >98% | SEC-HPLC |
| Free Drug-Linker | <1% | RP-HPLC |
| In Vitro Cytotoxicity (IC50) | 0.5 nM | Cell-based assay |
Experimental Workflow and Logical Relationships
The following diagrams illustrate the overall experimental workflow for ADC synthesis and the logical relationship of the key components.
Caption: Overall experimental workflow for ADC synthesis.
Caption: Logical relationships of ADC components.
References
- 2. Improved Methodology for the Synthesis of a Cathepsin B Cleavable Dipeptide Linker, Widely Used in Antibody-Drug Conjugate Research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A General ADC Linker - vcMMAE [bldpharm.com]
- 4. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. benchchem.com [benchchem.com]
- 8. youtube.com [youtube.com]
- 9. news-medical.net [news-medical.net]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Plasma Stability of Boc-PEG4-Val-Cit-PAB-OH
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide in-depth guidance on improving the plasma stability of the Boc-PEG4-Val-Cit-PAB-OH linker, a critical component in the development of antibody-drug conjugates (ADCs). Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address challenges encountered during your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary function?
A1: this compound is an enzymatically cleavable linker used in the synthesis of ADCs.[1][2][3] Its structure consists of a Boc-protected amine, a hydrophilic polyethylene (B3416737) glycol (PEG4) spacer, a valine-citrulline (Val-Cit) dipeptide, and a p-aminobenzyl alcohol (PAB) self-immolative spacer.[1][2] The Val-Cit dipeptide is specifically designed to be cleaved by lysosomal proteases, such as Cathepsin B, which are abundant inside tumor cells.[4][5] This targeted cleavage mechanism ensures the controlled release of a cytotoxic payload within the target cell, minimizing systemic toxicity.[6]
Q2: We are observing rapid clearance and poor in vivo efficacy of our ADC utilizing a Val-Cit linker in our mouse model. What is the likely cause?
A2: A common issue with Val-Cit linkers is their instability in mouse plasma, which is not typically observed in human plasma.[7][8][9] This species-specific instability is primarily due to the enzymatic activity of mouse carboxylesterase 1c (Ces1c), which prematurely cleaves the linker in the bloodstream.[9][10] This leads to the early release of the cytotoxic payload, resulting in off-target toxicity and reduced therapeutic efficacy in mouse models.[10]
Q3: What are the primary strategies to improve the plasma stability of Val-Cit based linkers?
A3: Several strategies can be employed to enhance the plasma stability of Val-Cit linkers:
-
Linker Modification: The most effective and widely adopted strategy is the addition of a glutamic acid residue to the N-terminus of the valine, creating a glutamic acid-valine-citrulline (EVCit) tripeptide linker.[9][11] This modification has been demonstrated to significantly increase plasma stability in mice by preventing cleavage by Ces1c, without compromising the desired cleavage by Cathepsin B within the tumor cell.[7][8]
-
Formulation Strategies: Encapsulating the ADC in lipid-based formulations, such as liposomes or lipid nanoparticles, can shield the linker from plasma enzymes and improve its stability.[12]
-
Alternative Linker Chemistries: If instability persists, exploring alternative cleavable linkers (e.g., β-glucuronide linkers) or non-cleavable linkers may be a viable option.[9]
Q4: How does the PEG4 spacer in this compound contribute to the linker's properties?
A4: The polyethylene glycol (PEG) spacer enhances the hydrophilic nature of the linker.[1][13] This increased hydrophilicity can help to reduce aggregation, particularly when working with hydrophobic drug payloads, and can improve the overall pharmacokinetic properties of the ADC.[10]
Troubleshooting Guide
Issue 1: Premature Payload Release in Mouse Plasma
-
Potential Cause: Cleavage of the Val-Cit linker by mouse carboxylesterase Ces1c.[9][10]
-
Troubleshooting Steps:
-
Confirm the Instability: Perform an in vitro plasma stability assay comparing the ADC's stability in mouse plasma versus human plasma. A significantly shorter half-life in mouse plasma is a strong indicator of Ces1c-mediated cleavage.[10]
-
Modify the Linker: Synthesize the ADC with a glutamic acid-valine-citrulline (EVCit) linker. This modification has been shown to be resistant to Ces1c cleavage.[7][8][9]
-
Evaluate Alternative Models: If feasible for your research goals, consider using a different preclinical model where the Val-Cit linker exhibits greater stability.
-
Issue 2: Off-Target Toxicity Observed in Preclinical Studies
-
Potential Cause: Premature release of the cytotoxic payload in circulation due to linker instability. In addition to mouse Ces1c, human neutrophil elastase has also been identified as an enzyme that can cleave the Val-Cit linker.[9]
-
Troubleshooting Steps:
-
Linker Modification: The EVCit linker has demonstrated improved resistance to cleavage by human neutrophil elastase.[9]
-
Dose Optimization: A careful evaluation and potential reduction of the ADC dose may help to mitigate off-target toxicities while maintaining a therapeutic window.[9]
-
Conjugation Site: The location of the linker on the antibody can influence its stability. Consider site-specific conjugation to attach the linker to a more protected region of the antibody.[9]
-
Data Presentation
Table 1: Comparative Stability of Val-Cit (VCit) vs. Glutamic Acid-Val-Cit (EVCit) Linkers
| Linker Type | Plasma Source | Stability Assessment | Key Findings | Reference |
| VCit | Human | No significant degradation after 28 days. | Stable in human plasma. | [7] |
| EVCit | Human | No significant degradation after 28 days. | Stable in human plasma. | [7] |
| VCit | Mouse | >95% loss of conjugated drug after 14 days. | Highly unstable in mouse plasma. | [7] |
| EVCit | Mouse | Almost no linker cleavage after 14 days. | Significantly more stable in mouse plasma. | [7] |
Table 2: Half-Life of ADCs with Different Linkers in Mouse Plasma
| Linker Type | ADC Half-Life in Mouse Plasma | Primary Off-Target Cleavage Enzyme | Reference |
| Val-Cit (VCit) | ~2 days | Carboxylesterase Ces1c | [9] |
| Glu-Val-Cit (EVCit) | ~12 days | - | [9] |
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
This protocol provides a general framework for assessing the stability of an ADC in plasma.
-
Materials:
-
Test ADC (e.g., containing this compound linker)
-
Control ADC (if available, e.g., with an EVCit linker)
-
Human and mouse plasma (heparinized)
-
Phosphate-buffered saline (PBS)
-
Incubator at 37°C
-
Protein A or Protein G magnetic beads for ADC capture
-
LC-MS system for analysis
-
-
Procedure:
-
Dilute the test ADC to a final concentration of 1 mg/mL in human and mouse plasma.
-
As a control, dilute the ADC in PBS to assess for any inherent instability.
-
Incubate the samples at 37°C.
-
Collect aliquots at various time points (e.g., 0, 24, 48, 96, and 168 hours).
-
At each time point, immediately stop the reaction by freezing the aliquot at -80°C.
-
For analysis, thaw the samples and isolate the ADC from the plasma using Protein A or Protein G magnetic beads.
-
Wash the beads with PBS to remove unbound plasma proteins.
-
Elute the ADC from the beads.
-
Analyze the eluted ADC by LC-MS to determine the drug-to-antibody ratio (DAR). A decrease in DAR over time indicates linker cleavage.
-
Plot the percentage of intact ADC remaining over time to determine the half-life of the ADC in plasma.
-
Protocol 2: Cathepsin B Cleavage Assay
This assay confirms that the modified linker can still be cleaved by its target enzyme.
-
Materials:
-
Test ADC
-
Purified human Cathepsin B enzyme
-
Assay buffer (e.g., sodium acetate (B1210297) buffer, pH 5.0, containing DTT)
-
Incubator at 37°C
-
Quenching solution (to stop the enzymatic reaction)
-
LC-MS or HPLC for analysis
-
-
Procedure:
-
Prepare a reaction mixture containing the test ADC in the assay buffer.
-
Initiate the reaction by adding a pre-determined amount of Cathepsin B.
-
Incubate the reaction at 37°C.
-
At various time points, take aliquots and stop the reaction by adding the quenching solution.
-
Analyze the samples by LC-MS or HPLC to quantify the amount of released payload.
-
Plot the concentration of the released payload over time to determine the cleavage kinetics.
-
Visualizations
Caption: Troubleshooting workflow for ADC instability.
Caption: Mechanism of ADC action and instability.
References
- 1. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 2. precisepeg.com [precisepeg.com]
- 3. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - Creative Biolabs [creative-biolabs.com]
- 5. t-Boc-N-amido-PEG4-Val-Cit, ADC linker, 2231240-82-5 | BroadPharm [broadpharm.com]
- 6. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. communities.springernature.com [communities.springernature.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. medchemexpress.com [medchemexpress.com]
Troubleshooting low conjugation efficiency with Boc-PEG4-Val-Cit-PAB-OH
Welcome to the technical support center for the Boc-PEG4-Val-Cit-PAB-OH linker. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding its use in antibody-drug conjugate (ADC) development.
Frequently Asked Questions (FAQs)
Q1: What is the function of each component in the this compound linker?
A1: The this compound linker is a multi-functional molecule designed for creating ADCs with specific release mechanisms.[1][2]
-
Boc (tert-Butyloxycarbonyl): A protecting group for the terminal amine. It must be removed, typically with acid, to allow for conjugation to the antibody or another component of the linker-drug construct.[1][2]
-
PEG4 (Polyethylene Glycol, 4 units): A hydrophilic spacer that increases the solubility of the linker and the final ADC, which can help to reduce aggregation caused by hydrophobic payloads.[1][2]
-
Val-Cit (Valine-Citrulline): A dipeptide sequence that is specifically designed to be cleaved by lysosomal proteases, such as Cathepsin B, which are highly active inside tumor cells.[] This ensures that the cytotoxic payload is released after the ADC has been internalized by the target cell.[]
-
PAB (p-aminobenzyl alcohol): A self-immolative spacer. Once the Val-Cit sequence is cleaved by Cathepsin B, the PAB moiety undergoes a 1,6-elimination reaction, which releases the conjugated drug in its active form.[4]
-
OH (Hydroxyl group): The reactive site on the PAB group where the cytotoxic payload is attached, typically after activation (e.g., by converting it to a p-nitrophenyl carbonate).[1][2]
Q2: What is the intended mechanism of payload release for an ADC constructed with this linker?
A2: The payload release is designed to be tumor-specific and intracellular. The mechanism is as follows:
-
The ADC binds to a target antigen on the surface of a cancer cell.
-
The ADC-antigen complex is internalized by the cell, usually through endocytosis.
-
The complex is trafficked to the lysosome, an acidic organelle containing various hydrolytic enzymes.
-
Within the lysosome, Cathepsin B and other proteases recognize and cleave the Val-Cit dipeptide bond in the linker.[][4]
-
Cleavage of the dipeptide initiates the self-immolation of the PAB spacer, leading to the release of the active cytotoxic payload inside the cancer cell.[4]
Q3: What are the primary challenges when using Val-Cit linkers?
A3: While widely used, Val-Cit linkers have known limitations:
-
Hydrophobicity: The Val-Cit-PAB moiety is inherently hydrophobic, which can lead to aggregation of the ADC, especially at higher drug-to-antibody ratios (DAR).[5] This can negatively impact manufacturing, stability, and pharmacokinetics. The PEG4 spacer in this specific linker is designed to counteract this effect.
-
Premature Cleavage: The Val-Cit linker can be susceptible to premature cleavage in circulation by enzymes like human neutrophil elastase, which can lead to off-target toxicity.[5] It is also known to be unstable in mouse plasma due to cleavage by carboxylesterase 1c (Ces1c), which is a consideration for preclinical studies.
-
Drug-to-Antibody Ratio (DAR) Control: Achieving a consistent and optimal DAR (typically 2-4) can be challenging and requires careful optimization of reaction conditions.[5][6]
Troubleshooting Guide: Low Conjugation Efficiency
Low conjugation efficiency, manifesting as a low Drug-to-Antibody Ratio (DAR), is a frequent challenge. Below are common causes and steps to troubleshoot the issue.
| Issue | Potential Cause | Troubleshooting Steps & Recommendations |
| Low DAR | Inefficient Antibody Reduction (for cysteine conjugation) | - Optimize Reducing Agent: Titrate the concentration of the reducing agent (e.g., TCEP or DTT). TCEP is often preferred as it doesn't contain thiols and doesn't need to be removed before adding the maleimide-linker.[7] - Verify Reduction: Confirm the generation of free thiols using Ellman's reagent before proceeding with conjugation. - Remove DTT: If using DTT, ensure its complete removal by size-exclusion chromatography (SEC) or dialysis, as it will compete with antibody thiols for the maleimide (B117702) linker.[7] |
| Suboptimal Reaction pH | - Maintain pH 6.5-7.5: The maleimide-thiol reaction is most efficient and specific within this pH range.[7][8] - Avoid Alkaline pH: At pH > 7.5, the maleimide group is prone to hydrolysis, rendering it non-reactive, and reaction with amines (e.g., lysine) becomes more likely.[7][8] | |
| Incorrect Molar Ratio | - Titrate Linker-Payload: The optimal molar ratio of linker-payload to antibody depends on the desired DAR and the number of available conjugation sites. Start with a 5-10 fold molar excess and optimize.[8] - Monitor Reaction: Use a monitoring tool like RP-HPLC to track the progress of the conjugation and determine when it is complete.[9] | |
| Linker-Payload Instability/Impurity | - Check Purity: Ensure the purity of the Boc-PEG4-Val-Cit-PAB-Drug construct is >95% by HPLC and mass spectrometry. - Fresh Solutions: Prepare solutions of the linker-payload immediately before use, especially if it contains a reactive group like a maleimide, which can hydrolyze over time. | |
| Presence of Competing Thiols | - Thiol-Free Buffers: Ensure all buffers used during and after the reduction step are free of thiol-containing compounds (e.g., β-mercaptoethanol).[7] | |
| ADC Aggregation | High Hydrophobicity | - Lower DAR: Aggregation is often linked to high DAR and the hydrophobic nature of the payload.[5][10] Aim for a lower average DAR by reducing the molar excess of the linker-payload. - Optimize Buffer: Screen different buffer formulations (e.g., varying pH, including excipients like trehalose) for the final ADC product to improve solubility. |
| Suboptimal Conjugation Conditions | - Control Co-solvent: Use the minimum amount of organic co-solvent (e.g., DMSO) necessary to dissolve the linker-payload. High concentrations can denature the antibody and cause aggregation. Typically, keep the final co-solvent concentration below 10%. | |
| No Conjugation | Incorrect Linker Chemistry | - Boc Deprotection: Confirm that the Boc protecting group has been successfully removed to expose the amine for conjugation. This is typically done with trifluoroacetic acid (TFA).[11] - Activation of Conjugation Handle: Ensure the amine (after Boc deprotection) has been successfully functionalized with a thiol-reactive group (e.g., a maleimide) for cysteine conjugation. |
Experimental Protocols
Protocol 1: Preparation of Maleimide-Activated Linker-Payload
This protocol outlines the general steps to prepare the linker for antibody conjugation. It assumes the payload has already been attached to the PAB-OH group and the Boc group is the terminal functional group.
1. Boc Deprotection:
-
Dissolve the Boc-protected linker-payload conjugate in anhydrous dichloromethane (B109758) (DCM).
-
Add trifluoroacetic acid (TFA) to the solution (e.g., 20-50% v/v).[11]
-
Stir the reaction at room temperature for 30-60 minutes, monitoring by LC-MS until the starting material is consumed.
-
Remove the solvent and excess TFA under reduced pressure. Co-evaporate with a solvent like toluene (B28343) to remove residual TFA.[11]
-
Confirm the identity of the deprotected product (H₂N-PEG4-Val-Cit-PAB-Payload) by mass spectrometry.
2. Maleimide Functionalization:
-
Dissolve the deprotected linker-payload in an anhydrous solvent like DMF or DCM.
-
In a separate vial, dissolve a maleimide-NHS ester (e.g., Mal-PEG4-NHS) (1.1-1.3 equivalents) in the same solvent.
-
Add the maleimide-NHS ester solution to the linker-payload solution, along with a non-nucleophilic base like diisopropylethylamine (DIPEA) (2-3 equivalents).
-
Stir the reaction at room temperature for 1-4 hours, monitoring by LC-MS.
-
Purify the final Maleimide-activated linker-payload by RP-HPLC.
Protocol 2: Antibody Conjugation (via Cysteine Thiols)
1. Antibody Preparation and Reduction:
-
Buffer exchange the antibody into a conjugation buffer (e.g., phosphate-buffered saline, pH 7.0-7.5, containing 1-2 mM EDTA).
-
Adjust the antibody concentration to 1-10 mg/mL.
-
Add a freshly prepared solution of a reducing agent (e.g., TCEP) to achieve the desired level of disulfide bond reduction. The molar excess of TCEP will need to be optimized for your specific antibody and desired DAR.
-
Incubate at room temperature or 37°C for 1-2 hours.
2. Conjugation Reaction:
-
Prepare a stock solution of the purified Maleimide-activated linker-payload in a compatible organic solvent (e.g., DMSO).
-
Add the linker-payload stock solution to the reduced antibody solution dropwise with gentle stirring. The final concentration of the organic solvent should ideally be kept below 10% (v/v).
-
The molar ratio of linker-payload to antibody should be optimized, typically starting in the range of 5:1 to 10:1.
-
Allow the reaction to proceed at room temperature for 1-2 hours or at 4°C overnight.
3. Quenching and Purification:
-
Quench any unreacted maleimide groups by adding an excess of a thiol-containing reagent like N-acetylcysteine.
-
Purify the ADC from unreacted linker-payload and other small molecules using size-exclusion chromatography (SEC) or tangential flow filtration (TFF).
Protocol 3: Characterization of the ADC
1. Determination of Protein Concentration:
-
Measure the absorbance of the purified ADC solution at 280 nm (A280) using a UV-Vis spectrophotometer.
-
Calculate the concentration using the Beer-Lambert law and the known extinction coefficient of the antibody.
2. Determination of Average DAR by HIC-HPLC:
-
Hydrophobic Interaction Chromatography (HIC) is the standard method for determining DAR for cysteine-linked ADCs.[12][13]
-
The method separates ADC species based on hydrophobicity. The unconjugated antibody (DAR=0) elutes first, followed by species with increasing numbers of conjugated drugs (DAR=2, 4, 6, 8).[12][13][14]
-
The weighted average DAR is calculated from the relative peak areas of the different species.[12][13]
Typical HIC Conditions:
| Parameter | Condition |
|---|---|
| Column | TSKgel Butyl-NPR or similar |
| Mobile Phase A | 25 mM Phosphate Buffer, 1.5 M Ammonium Sulfate, pH 7.0 |
| Mobile Phase B | 80% (25 mM Phosphate Buffer, pH 7.0), 20% 2-Propanol |
| Gradient | Linear gradient from 0% to 100% B over 20-30 minutes |
| Flow Rate | 0.5 - 1.0 mL/min |
| Detection | UV at 280 nm |
3. Confirmation by Mass Spectrometry:
-
Intact protein mass spectrometry (MS) or LC-MS can be used to confirm the identity of the different DAR species and provide a precise measurement of the ADC's molecular weight.[10]
-
For more detailed analysis, the ADC can be reduced to separate the light and heavy chains, which are then analyzed by RP-HPLC-MS.[12]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, ADC linker, 2055024-54-7 | BroadPharm [broadpharm.com]
- 4. Enzymatically Cleavable Linkers for Antibody-Drug Conjugates (ADCs) | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 5. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Field Guide to Challenges and Opportunities in Antibody-Drug Conjugates for Chemists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Drug-to-antibody ratio (DAR) and drug load distribution by hydrophobic interaction chromatography and reversed phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Optimizing Drug-to-Antibody Ratio (DAR) with Maleimide Linkers
Disclaimer: This guide focuses on optimizing the Drug-to-Antibody Ratio (DAR) for antibody-drug conjugates (ADCs) created using maleimide-based linkers for conjugation to cysteine residues . The protocols and advice provided are intended for research purposes only.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the DAR of their ADCs.
Section 1: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Issue 1: Low Drug-to-Antibody Ratio (DAR)
Question: We are observing a consistently low DAR and poor yields after our conjugation reaction. What are the potential causes and how can we improve our conjugation efficiency?
Answer: A low DAR is a common challenge and can stem from several factors throughout the conjugation workflow. Here is a systematic approach to troubleshooting this issue.
Potential Causes & Solutions for Low DAR
| Parameter | Potential Cause | Troubleshooting Steps & Rationale |
| Antibody Quality | Impurities in the antibody preparation (e.g., other proteins like BSA) are competing for conjugation.[1] | Ensure antibody purity is >95%. Use appropriate purification methods like Protein A chromatography. Impurities can react with the linker, reducing the amount available for the antibody. |
| Low antibody concentration is slowing down reaction kinetics.[1] | Use a starting antibody concentration of at least 0.5 mg/mL. [1] Concentrating the antibody can improve reaction efficiency. | |
| Antibody Reduction | Incomplete reduction of interchain disulfide bonds, resulting in fewer available free thiol groups for conjugation.[1][2] | Optimize the concentration of the reducing agent (e.g., TCEP or DTT). A titration is recommended to find the optimal concentration for your specific antibody.[1] Increase the reduction temperature or incubation time. Higher temperatures (e.g., 37°C) and longer incubation times can lead to more complete reduction.[1][3] |
| Excess reducing agent was not removed and is reacting with the maleimide (B117702) linker.[2] | Ensure complete removal of the reducing agent after the reduction step using methods like desalting columns or spin filters before adding the linker-payload.[2][4] | |
| Conjugation Reaction | The pH of the conjugation buffer is suboptimal.[1] | Maintain a pH between 6.5 and 7.5. [1][5] A pH above 7.5 can cause hydrolysis of the maleimide group, making it inactive.[6][7] A pH below 6.5 reduces the reactivity of the thiol groups.[1] |
| Insufficient molar excess of the linker-payload. | Increase the molar ratio of the linker-payload to the antibody. A higher concentration can drive the reaction towards a higher DAR.[2] Perform small-scale experiments to determine the optimal ratio. | |
| Poor solubility of a hydrophobic linker-payload in the aqueous buffer.[2] | Introduce a small amount of an organic co-solvent (e.g., DMSO or DMA, typically 5-10%) to the reaction to improve solubility.[2][3][4] Be cautious, as high concentrations can denature the antibody.[2] |
Issue 2: High DAR and/or ADC Aggregation
Question: Our DAR is higher than expected, and we are observing significant aggregation in our ADC product. What is causing this and how can we mitigate it?
Answer: High DAR values, especially with hydrophobic payloads, are a primary cause of ADC aggregation.[8][9] The increased surface hydrophobicity leads to intermolecular interactions and the formation of aggregates, which can negatively impact efficacy and safety.[8][10]
Potential Causes & Solutions for Aggregation
| Parameter | Potential Cause | Troubleshooting Steps & Rationale |
| High DAR | Excessive conjugation is increasing the overall hydrophobicity of the ADC.[9][11] | Reduce the molar excess of the linker-payload during the conjugation reaction to aim for a lower average DAR (e.g., 2-4).[6][9] |
| Linker/Payload | The linker and/or payload are highly hydrophobic.[2][8][9] | Incorporate hydrophilic spacers , like polyethylene (B3416737) glycol (PEG), into the linker design to shield the hydrophobic payload and improve solubility.[9][12] |
| Reaction Conditions | High local concentration of the hydrophobic linker-payload during addition.[9] | Add the linker-payload solution to the antibody solution slowly and with gentle, continuous mixing to avoid localized high concentrations.[9] |
| The buffer pH is near the antibody's isoelectric point (pI), reducing its solubility.[9][11][13] | Screen different conjugation buffers (e.g., histidine, citrate) and pH values. Ensure the pH is not close to the antibody's pI.[9] | |
| Handling & Storage | The ADC is exposed to environmental stress (e.g., repeated freeze-thaw cycles, high temperatures, mechanical stress).[8][9][11] | Store the ADC at the recommended temperature (typically 2-8°C) in an optimized formulation buffer. [9] Aliquot the ADC into single-use volumes to avoid freeze-thaw cycles.[11] Handle solutions gently and avoid vigorous shaking.[9] |
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for a maleimide-thiol conjugation reaction?
A1: The optimal pH for the reaction between a maleimide group and a thiol group is between 6.5 and 7.5.[1][5] Within this range, the reaction is highly specific and efficient. At pH levels above 7.5, the maleimide ring becomes susceptible to hydrolysis, which deactivates it for conjugation.[6][7] Below pH 6.5, the deprotonation of the thiol group is reduced, decreasing its nucleophilicity and slowing the reaction rate.[1]
Q2: How can I accurately measure the average DAR of my ADC?
A2: Hydrophobic Interaction Chromatography (HIC) is a widely used and effective method for determining the DAR of cysteine-linked ADCs.[14][15][16][17] Since the drug payload is typically more hydrophobic than the antibody, each successive drug addition increases the ADC's overall hydrophobicity.[16] HIC separates the different ADC species based on this property, allowing for the quantification of each species (e.g., DAR0, DAR2, DAR4, etc.).[16][17] The average DAR is then calculated as the weighted average of all species based on their relative peak areas.[17][18]
Q3: Can the linker itself affect the stability of the final ADC?
A3: Yes, the linker chemistry is critical to the stability of the ADC. For maleimide-based linkers, the resulting thioether bond can sometimes undergo a retro-Michael reaction, leading to premature release of the drug-linker from the antibody.[19] This can be influenced by the local microenvironment of the conjugation site. Some modern linkers are designed to undergo hydrolysis after conjugation, which opens the succinimide (B58015) ring and creates a more stable, irreversible linkage, preventing this premature drug release.[19][20]
Q4: My ADC has the target DAR, but shows low efficacy in cell-based assays. What could be the issue?
A4: Even with an optimal DAR, other factors can impact ADC efficacy. One key reason could be that the conjugation site interferes with the antigen-binding region (Fab) of the antibody.[18][21] This is a potential issue with stochastic conjugation methods where the linker can attach to various available cysteines. This interference can reduce the antibody's ability to bind to its target on the cell surface, thus preventing internalization and payload delivery. Site-specific conjugation technologies can help overcome this by directing the payload to specific sites away from the antigen-binding domains.[18]
Section 3: Experimental Protocols & Data
Protocol 1: General Procedure for Cysteine-Based ADC Conjugation
This protocol outlines a standard two-step process for conjugating a maleimide-activated linker-payload to an antibody via interchain cysteine residues.
Step 1: Antibody Reduction
-
Prepare the antibody in a suitable reduction buffer (e.g., PBS containing 1-2 mM EDTA, pH 7.2).[3][6]
-
Add a reducing agent, such as TCEP (Tris(2-carboxyethyl)phosphine), to the antibody solution. A starting molar ratio of 2-5 moles of TCEP per mole of antibody is common, but this should be optimized.[18]
-
Incubate the reaction at 37°C for 1-2 hours to reduce the interchain disulfide bonds and expose the free thiol (-SH) groups.[18]
-
Remove the excess TCEP using a desalting column or buffer exchange into a conjugation-compatible buffer (e.g., PBS, pH 7.0-7.4).[6] This step is critical to prevent the reducing agent from reacting with the maleimide linker.[2]
Step 2: Payload Conjugation
-
Immediately after reduction and buffer exchange, add the maleimide-activated linker-payload to the reduced antibody solution. The payload is typically dissolved in a small amount of an organic solvent like DMSO first.[6]
-
The molar ratio of payload-to-antibody is a key parameter for controlling the final DAR and should be optimized. Ratios typically range from 3:1 to 10:1.[18]
-
Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C.[6] If the payload is light-sensitive, protect the reaction from light.[9]
-
(Optional) Quench the reaction by adding an excess of a thiol-containing reagent like N-acetylcysteine to cap any unreacted maleimide groups.[6][18]
-
Purify the ADC to remove unconjugated payload and other reactants. Size-exclusion chromatography (SEC) or HIC are commonly used for this purpose.[6][22]
Protocol 2: DAR Analysis by HIC-HPLC
Objective: To determine the average DAR and the distribution of different drug-loaded species in an ADC sample.
Methodology:
-
Column: Use a Hydrophobic Interaction Chromatography (HIC) column suitable for antibody separations (e.g., Butyl-NPR).[16]
-
Mobile Phase A: A high-salt buffer (e.g., 25 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0).[16]
-
Mobile Phase B: A low-salt buffer (e.g., 25 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol).[16]
-
Gradient: Run a linear gradient from high salt (Mobile Phase A) to low salt (Mobile Phase B). This will cause the ADC species to elute in order of increasing hydrophobicity (and thus, increasing DAR).[15] Unconjugated antibody (DAR0) elutes first, followed by DAR2, DAR4, etc.[16]
-
Detection: Monitor the elution profile at 280 nm.[16]
-
Calculation:
Section 4: Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. broadpharm.com [broadpharm.com]
- 4. broadpharm.com [broadpharm.com]
- 5. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. ADC Drugs: Some Challenges To Be Solved | Biopharma PEG [biochempeg.com]
- 9. benchchem.com [benchchem.com]
- 10. cytivalifesciences.com [cytivalifesciences.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. pharmtech.com [pharmtech.com]
- 14. cellmosaic.com [cellmosaic.com]
- 15. ymc.eu [ymc.eu]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. Analytical methods of average drug to antibody ratio (DAR) of antibody-drug conjugates – Creative Biolabs ADC Blog [creative-biolabs.com]
- 18. benchchem.com [benchchem.com]
- 19. Linker substitution influences succinimide ring hydrolysis equilibrium impacting the stability of attachment to antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 20. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 21. Field Guide to Challenges and Opportunities in Antibody-Drug Conjugates for Chemists - PMC [pmc.ncbi.nlm.nih.gov]
- 22. ADC Purification, Aggregation & Stability: Advanced guide topic 39 – BiologicsGuide – CMC Development, GMP Systems & ATMP Manufacturing Insights [biologicsguide.com]
Technical Support Center: Overcoming Aggregation in ADCs with PEGylated Linkers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address aggregation issues in antibody-drug conjugates (ADCs) through the use of PEGylated linkers.
Troubleshooting Guides
This section offers solutions to common aggregation problems encountered during ADC development and experimentation.
Issue 1: Significant aggregation observed immediately after conjugation.
-
Symptom: Size Exclusion Chromatography (SEC) analysis of the crude conjugation reaction mixture shows a high percentage of high molecular weight species (HMWS).
-
Troubleshooting Steps:
-
Evaluate Drug-to-Antibody Ratio (DAR): A high DAR can significantly increase the hydrophobicity of the ADC, which is a primary driver of aggregation.[1]
-
Recommendation: Optimize the conjugation reaction to target a lower average DAR, typically in the range of 2-4.[2]
-
-
Assess Buffer Conditions: The pH and ionic strength of the conjugation buffer are critical for antibody stability.
-
Recommendation: Ensure the buffer pH is optimal for the conjugation chemistry while maintaining antibody stability (typically pH 7.2-8.0). Avoid pH values near the antibody's isoelectric point (pI), where solubility is at its minimum.[3]
-
-
Minimize Organic Co-solvents: Organic solvents like DMSO, often used to dissolve hydrophobic linker-payloads, can denature the antibody.
-
Recommendation: Use the lowest possible concentration of the organic co-solvent. Add the linker-payload solution to the antibody solution slowly and with gentle mixing.
-
-
Control Reaction Temperature: Higher temperatures can accelerate protein unfolding and aggregation.
-
Recommendation: Consider performing the conjugation at a lower temperature (e.g., 4°C) for a longer duration.
-
-
Incorporate a PEGylated Linker: If not already in use, a hydrophilic PEGylated linker can shield the hydrophobic payload and reduce aggregation propensity.[4][5]
-
Issue 2: Increased aggregation during ADC purification.
-
Symptom: The percentage of aggregates increases after purification steps such as chromatography or diafiltration.
-
Troubleshooting Steps:
-
Optimize Chromatography Conditions: Harsh conditions during purification can induce aggregation.
-
Recommendation for SEC: Use a mobile phase that minimizes secondary interactions with the column. A common mobile phase is phosphate-buffered saline (PBS) at a pH of around 7.4. For more hydrophobic ADCs, the addition of a small amount of organic modifier like isopropanol (B130326) (e.g., 10%) might be necessary to reduce hydrophobic interactions with the stationary phase.[6][7]
-
Recommendation for Hydrophobic Interaction Chromatography (HIC): Use the mildest possible elution conditions (e.g., lowest salt concentration) that still provide adequate separation.
-
-
Gentle Diafiltration/Ultrafiltration: High shear stress during membrane filtration can cause aggregation.
-
Recommendation: Optimize the transmembrane pressure and cross-flow rate to minimize shear stress.
-
-
Issue 3: Aggregation occurs during storage or after freeze-thaw cycles.
-
Symptom: An increase in HMWS is observed in stored ADC samples or after they have been frozen and thawed.
-
Troubleshooting Steps:
-
Optimize Formulation Buffer: The storage buffer is critical for long-term stability.
-
Recommendation: Screen various buffer systems to find the optimal pH and ionic strength for your specific ADC. The addition of excipients such as sugars (e.g., sucrose, trehalose) or surfactants (e.g., polysorbate 20/80) can help stabilize the ADC.[1]
-
-
Control Storage Temperature: ADCs should be stored at recommended temperatures, typically 2-8°C for liquid formulations and -20°C to -80°C for frozen solutions.[6]
-
Minimize Freeze-Thaw Cycles: Repeated freezing and thawing can denature the ADC.
-
Recommendation: Aliquot the ADC into single-use vials to avoid multiple freeze-thaw cycles.[1] If freezing is necessary, consider the use of cryoprotectants.
-
-
Protect from Light: Some payloads are photosensitive and can degrade upon exposure to light, leading to aggregation.[4]
-
Recommendation: Store ADCs in light-protected containers.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the main causes of ADC aggregation?
A1: ADC aggregation is a complex issue with multiple contributing factors:
-
Hydrophobicity of the Payload and Linker: Many potent cytotoxic drugs are hydrophobic. When conjugated to an antibody, they can create hydrophobic patches on the surface, leading to intermolecular interactions and aggregation.[3][8][9]
-
High Drug-to-Antibody Ratio (DAR): A higher number of conjugated drug molecules increases the overall hydrophobicity of the ADC, making it more prone to aggregation.[1]
-
Manufacturing and Processing Conditions: Factors such as unfavorable buffer pH, high protein concentration, the presence of organic solvents, high temperatures, and shear stress during purification can all contribute to aggregation.[3]
-
Storage and Handling: Improper storage conditions, including temperature fluctuations and repeated freeze-thaw cycles, can destabilize the ADC and lead to aggregation.[1][4]
Q2: How do PEGylated linkers help to reduce ADC aggregation?
A2: Polyethylene glycol (PEG) is a hydrophilic, flexible, and biocompatible polymer. When incorporated as a linker in an ADC, it can:
-
Create a Hydrophilic Shield: The PEG chain forms a "hydration shell" around the hydrophobic payload, masking its hydrophobicity and preventing intermolecular interactions that lead to aggregation.[2]
-
Increase Solubility: By increasing the overall hydrophilicity of the ADC, PEG linkers enhance its solubility in aqueous solutions.[5]
-
Enable Higher DAR: The ability of PEG linkers to mitigate aggregation allows for the conjugation of a higher number of drug molecules per antibody without compromising stability.[2][10]
Q3: What is the optimal PEG linker length to prevent aggregation?
A3: The optimal PEG linker length depends on the specific antibody, payload, and desired ADC properties. There is a trade-off between hydrophilicity and other characteristics. While longer PEG chains (e.g., PEG12, PEG24) can provide a more effective hydrophilic shield, they may also lead to increased overall size and potentially impact the ADC's potency or pharmacokinetic properties.[11] Shorter PEG chains (e.g., PEG4, PEG8) can be sufficient to reduce aggregation while having a minimal impact on other parameters.[12] It is crucial to experimentally evaluate a range of PEG linker lengths to determine the best balance for a particular ADC.
Q4: What analytical techniques are used to measure ADC aggregation?
A4: Several analytical methods are used to detect and quantify ADC aggregates:
-
Size Exclusion Chromatography (SEC): This is the most common method for separating and quantifying monomers, dimers, and higher-order aggregates based on their size.[4]
-
Dynamic Light Scattering (DLS): DLS is a rapid and sensitive technique for measuring the size distribution of particles in a solution and can detect the presence of small amounts of large aggregates.[4][13]
-
Analytical Ultracentrifugation (AUC): AUC is a powerful technique that can provide detailed information about the size, shape, and distribution of different species in a sample.
-
Asymmetric Flow Field-Flow Fractionation (AF4): AF4 can be used to separate a wide range of particle sizes and is particularly useful for characterizing larger aggregates that may not be well-resolved by SEC.[14]
Q5: Can aggregation be reversed?
A5: In some cases, non-covalent aggregates may be reversible under certain conditions (e.g., dilution, change in buffer composition). However, covalent aggregates are generally irreversible. It is far more effective to prevent aggregation from occurring in the first place through careful optimization of the ADC design, conjugation process, and formulation.[3]
Data Presentation
The following table summarizes representative data on the impact of PEG linker length on the Drug-to-Antibody Ratio (DAR) of an ADC. In this particular study, all ADC constructs, regardless of the PEG linker length, exhibited minimal aggregation (<2% as determined by SEC). This demonstrates the effectiveness of PEGylation in preventing aggregation even at varying drug loads.
| Linker | PEG Length | Average DAR | Aggregation (%) |
| Maleimide-PEG-MMAE | PEG4 | 2.5 | < 2% |
| Maleimide-PEG-MMAE | PEG6 | 5.0 | < 2% |
| Maleimide-PEG-MMAE | PEG8 | 4.8 | < 2% |
| Maleimide-PEG-MMAE | PEG12 | 3.7 | < 2% |
| Maleimide-PEG-MMAE | PEG24 | 3.0 | < 2% |
Data compiled from a study on trastuzumab conjugated to monomethyl auristatin D (MMAD) via maleimide-PEG linkers of varying lengths. The aggregation data is based on a separate study where various PEGylated ADCs were synthesized and all showed less than 2% aggregation.[12][15]
Experimental Protocols
Protocol 1: Size Exclusion Chromatography (SEC) for ADC Aggregation Analysis
Objective: To separate and quantify the monomeric, aggregated, and fragmented species of an ADC sample.
Methodology:
-
System Preparation:
-
Use an HPLC or UHPLC system equipped with a UV detector.
-
Select an appropriate SEC column for protein analysis (e.g., a silica-based column with a pore size of ~300 Å).
-
-
Mobile Phase Preparation:
-
Prepare a mobile phase of phosphate-buffered saline (PBS), pH 7.4. For ADCs with high hydrophobicity, a mobile phase containing 10-15% isopropanol or acetonitrile (B52724) may be required to minimize secondary interactions with the column.[6][7]
-
Filter and degas the mobile phase before use.
-
-
Sample Preparation:
-
Dilute the ADC sample to a concentration of approximately 1 mg/mL in the mobile phase.
-
Prepare a control sample of the unconjugated antibody at the same concentration.
-
-
Chromatographic Run:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject 10-20 µL of the prepared sample.
-
Run the separation isocratically at a flow rate of 0.5-1.0 mL/min.
-
Monitor the elution profile at a wavelength of 280 nm.
-
-
Data Analysis:
-
Integrate the peak areas corresponding to the high molecular weight species (aggregates), the monomer, and any low molecular weight species (fragments).
-
Calculate the percentage of each species relative to the total peak area.
-
Protocol 2: Dynamic Light Scattering (DLS) for ADC Stability Assessment
Objective: To determine the size distribution and polydispersity of an ADC sample as an indicator of aggregation.
Methodology:
-
Sample Preparation:
-
Filter the buffer and the ADC sample through a 0.22 µm filter to remove any dust or extraneous particles.
-
Dilute the ADC sample to a suitable concentration (typically 0.1-1.0 mg/mL) in the filtered buffer. The optimal concentration should be determined empirically to ensure a good signal-to-noise ratio.
-
-
Instrument Setup:
-
Set the measurement temperature (e.g., 25°C).
-
Allow the instrument to equilibrate at the set temperature.
-
-
Measurement:
-
Transfer the sample to a clean, dust-free cuvette.
-
Place the cuvette in the DLS instrument.
-
Perform multiple measurements (e.g., 10-15 runs) to ensure data reproducibility.
-
-
Data Analysis:
-
Analyze the correlation function to obtain the size distribution (hydrodynamic radius, Rh) and the polydispersity index (PDI). A higher Rh and PDI can indicate the presence of aggregates.
-
For thermal stability studies, measurements can be taken over a range of temperatures to determine the aggregation onset temperature.
-
Mandatory Visualizations
Caption: A step-by-step workflow for troubleshooting ADC aggregation.
Caption: How PEG linkers shield hydrophobic payloads to prevent aggregation.
Caption: Workflow for the analytical characterization of ADC aggregation.
References
- 1. benchchem.com [benchchem.com]
- 2. labinsights.nl [labinsights.nl]
- 3. pharmtech.com [pharmtech.com]
- 4. cytivalifesciences.com [cytivalifesciences.com]
- 5. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 6. separations.eu.tosohbioscience.com [separations.eu.tosohbioscience.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Impact of Payload Hydrophobicity on the Stability of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. Branched Linkers for Homogeneous Antibody-Drug Conjugates: How Long Is Long Enough? [mdpi.com]
- 12. books.rsc.org [books.rsc.org]
- 13. pharmtech.com [pharmtech.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. aacrjournals.org [aacrjournals.org]
Technical Support Center: Synthesis of Boc-PEG4-Val-Cit-PAB-OH
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of the ADC linker, Boc-PEG4-Val-Cit-PAB-OH.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its components?
A1: this compound is an enzyme-cleavable linker used in the development of Antibody-Drug Conjugates (ADCs).[1][2] Its components are:
-
Boc (tert-butoxycarbonyl): A protecting group for the terminal amine.[1]
-
PEG4: A hydrophilic tetraethylene glycol spacer that increases the solubility of the linker-payload complex.
-
Val-Cit (Valine-Citrulline): A dipeptide sequence that is selectively cleaved by lysosomal proteases, such as Cathepsin B, which are often overexpressed in tumor cells.
-
PAB (p-aminobenzyl alcohol): A self-immolative spacer that, after cleavage of the Val-Cit dipeptide, releases the conjugated payload.[1]
-
-OH (hydroxyl): The functional group on the PAB moiety used for conjugation to a payload, often after activation (e.g., as a p-nitrophenyl carbonate).[1]
Q2: What is the primary challenge in the synthesis of the Val-Cit-PAB portion of the linker?
A2: The main challenge is the high risk of epimerization (racemization) at the chiral center of the citrulline residue during the amide bond formation between the Val-Cit dipeptide and p-aminobenzyl alcohol. This can lead to the formation of diastereomeric mixtures that are difficult to separate and can impact the biological activity of the final ADC.
Q3: How can epimerization be minimized during the Val-Cit and PAB coupling?
A3: Epimerization can be minimized by carefully selecting the synthetic route and coupling reagents. A modified approach that couples L-Citrulline with p-aminobenzyl alcohol first, followed by coupling with Valine, has been shown to be effective in avoiding epimerization. Using coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) can also suppress racemization.
Q4: What are the common challenges associated with the PEGylation step?
A4: Common challenges during the PEGylation of the peptide linker include:
-
Purity of PEG reagents: The purity of the starting PEG material is crucial as PEG reagents can be polydisperse, leading to a heterogeneous final product.
-
Side reactions: Depending on the activation chemistry used, side reactions can occur. For instance, when using NHS esters, hydrolysis of the ester can compete with the desired amidation.
-
Steric hindrance: The bulky nature of the PEG chain can sometimes hinder the reaction with the peptide, leading to lower yields.
-
Purification: The hydrophilic nature of the PEGylated product can make purification by standard methods like silica (B1680970) gel chromatography challenging. Reverse-phase HPLC is often required.
Q5: How is the final product, this compound, typically purified?
A5: The final product is typically purified using reverse-phase high-performance liquid chromatography (RP-HPLC). This technique is effective in separating the desired product from starting materials, reagents, and any side products formed during the synthesis.
Troubleshooting Guides
Problem 1: Low Yield in Val-Cit-PAB-OH Synthesis
Symptoms:
-
Overall yield of the Val-Cit-PAB-OH intermediate is significantly lower than expected (<50%).
-
Multiple spots are observed on TLC analysis of the crude product.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Suboptimal Coupling Reagent | Use a more efficient coupling reagent like HATU or HBTU in combination with a non-nucleophilic base such as DIPEA. Avoid older reagents like EEDQ which have been reported to give lower yields. |
| Side Reactions | Ensure all reactions are carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. Use anhydrous solvents to avoid hydrolysis of activated intermediates. |
| Incomplete Reactions | Monitor the reaction progress closely using TLC or LC-MS. If the reaction stalls, consider adding a second portion of the coupling reagent. |
| Difficult Purification | Optimize the purification method. Flash column chromatography with a gradient elution of methanol (B129727) in dichloromethane (B109758) is often effective. |
Problem 2: Presence of Diastereomers in the Final Product
Symptoms:
-
NMR or chiral HPLC analysis of the Val-Cit-PAB-OH intermediate or the final product shows the presence of more than one diastereomer.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Epimerization during Coupling | Adopt a synthetic route that minimizes the risk of epimerization. It is recommended to first synthesize the Cit-PAB-OH intermediate and then couple it with the activated Valine derivative. This avoids the activation of the chiral center of citrulline in the dipeptide form. |
| Basic Conditions | Avoid using strong or excess base during the coupling and work-up steps, as this can promote epimerization. Use a hindered, non-nucleophilic base like DIPEA. |
| Prolonged Reaction Times | Monitor the reaction and stop it as soon as the starting material is consumed to minimize the exposure of the product to conditions that may cause epimerization. |
Problem 3: Low Yield or Incomplete Reaction during PEGylation
Symptoms:
-
LC-MS analysis shows a significant amount of unreacted Val-Cit-PAB-OH after the PEGylation reaction.
-
The yield of the final this compound is low.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Inactive PEG Reagent | Use a freshly opened or properly stored activated PEG reagent (e.g., Boc-PEG4-NHS ester). Hydrolysis of the activated ester can occur upon exposure to moisture. |
| Steric Hindrance | While PEG4 is relatively small, steric hindrance can still be a factor. Ensure adequate reaction time and consider a slight elevation in temperature if the reaction is sluggish at room temperature. |
| Incorrect Stoichiometry | Use a slight excess (1.1-1.2 equivalents) of the activated Boc-PEG4 reagent to drive the reaction to completion. |
| Solvent Issues | Ensure that both the Val-Cit-PAB-OH intermediate and the Boc-PEG4 reagent are fully dissolved in a suitable anhydrous solvent like DMF or DMSO. |
Experimental Protocols
Synthesis of Val-Cit-PAB-OH Intermediate (Epimerization-Resistant Method)
This protocol is adapted from a modified, high-yield synthesis route that minimizes epimerization.
Step 1: Synthesis of Fmoc-Cit-PABOH
-
To a solution of Fmoc-L-Citrulline (1.0 equiv.) in anhydrous DMF, add HATU (1.1 equiv.) and DIPEA (2.0 equiv.).
-
Stir the mixture at room temperature for 10 minutes to pre-activate the carboxylic acid.
-
In a separate flask, dissolve p-aminobenzyl alcohol (1.2 equiv.) in anhydrous DMF.
-
Add the p-aminobenzyl alcohol solution to the activated Fmoc-L-Citrulline solution.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purify the crude product by flash column chromatography.
Step 2: Fmoc Deprotection
-
Dissolve the purified Fmoc-Cit-PABOH in DMF.
-
Add piperidine (B6355638) (4-5 equivalents) and stir at room temperature for 1-2 hours.
-
Remove the solvent and excess piperidine under reduced pressure. Co-evaporate with toluene (B28343) to remove residual piperidine.
Step 3: Coupling with Fmoc-Valine
-
Dissolve the crude H-Cit-PABOH in DMF.
-
Add Fmoc-Val-OSu (N-hydroxysuccinimide ester) (1.1 equiv.) and DIPEA (1.5 equiv.).
-
Stir the reaction at room temperature overnight.
-
Work up the reaction and purify the resulting Fmoc-Val-Cit-PAB-OH by flash column chromatography.
Step 4: Fmoc Deprotection to Yield Val-Cit-PAB-OH
-
Repeat the Fmoc deprotection procedure as described in Step 2.
Synthesis of this compound
Step 1: Activation of Boc-PEG4-Acid
-
Dissolve Boc-PEG4-acid (1.0 equiv.) in anhydrous DMF.
-
Add HATU (1.1 equiv.) and DIPEA (2.0 equiv.).
-
Stir at room temperature for 10 minutes for activation.
Step 2: Coupling with Val-Cit-PAB-OH
-
Dissolve the Val-Cit-PAB-OH (1.2 equiv.) in anhydrous DMF.
-
Add the solution of Val-Cit-PAB-OH to the activated Boc-PEG4-acid solution.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction by LC-MS.
-
Upon completion, perform an aqueous work-up and purify the crude product by RP-HPLC.
Quantitative Data
| Synthesis Step | Reagents | Typical Yield | Purity | Reference |
| Fmoc-Cit-PABOH | Fmoc-Cit, p-aminobenzyl alcohol, HATU, DIPEA | 60-80% | >95% | Adapted from literature |
| Fmoc-Val-Cit-PABOH | H-Cit-PABOH, Fmoc-Val-OSu, DIPEA | 85-95% | >95% | Adapted from literature |
| This compound | Val-Cit-PAB-OH, Boc-PEG4-acid, HATU, DIPEA | 60-70% (Estimated) | >95% (after HPLC) | N/A |
Visualizations
References
How to prevent premature cleavage of the Val-Cit linker
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the premature cleavage of the Val-Cit linker in their antibody-drug conjugate (ADC) experiments.
Frequently Asked Questions (FAQs)
Q1: What is the intended mechanism of Val-Cit linker cleavage?
The Val-Cit linker is designed to be stable in systemic circulation and to be cleaved specifically by Cathepsin B, a lysosomal protease.[1][2][3][4] This enzyme is often upregulated in the tumor microenvironment.[5] Upon internalization of the ADC into the target cancer cell, it is trafficked to the lysosome, where Cathepsin B cleaves the dipeptide linker, releasing the cytotoxic payload.[6]
Q2: What are the primary causes of premature cleavage of the Val-Cit linker?
Premature cleavage of the Val-Cit linker is a significant concern that can lead to off-target toxicity and reduced efficacy. The primary causes are:
-
Cleavage by mouse carboxylesterase 1c (Ces1c): This enzyme, present in mouse plasma but not human plasma, can hydrolyze the Val-Cit linker, leading to rapid ADC clearance and poor exposure in mouse xenograft models.[6][7][8][9]
-
Cleavage by human neutrophil elastase (NE): NE, a serine protease secreted by neutrophils, can also cleave the Val-Cit linker in the bloodstream.[5][10][11] This can result in off-target toxicities, most notably neutropenia.[10][11]
-
High Hydrophobicity: The combination of a hydrophobic payload (like MMAE) and the Val-Cit linker, particularly the p-aminobenzyl carbamate (B1207046) (PABC) spacer, increases the overall hydrophobicity of the ADC. This can lead to aggregation and faster clearance.[8][10]
-
High Drug-to-Antibody Ratio (DAR): A higher DAR can exacerbate hydrophobicity-driven aggregation and clearance.[6][8]
Troubleshooting Guides
Issue 1: Rapid ADC Clearance and Poor Efficacy in Mouse Models
-
Potential Cause: Premature cleavage of the Val-Cit linker by mouse carboxylesterase 1c (Ces1c).[6][7][8][9]
-
Troubleshooting Steps:
-
Assess Linker Stability in Mouse Plasma: Conduct an in vitro plasma stability assay to compare the ADC's stability in mouse plasma versus human plasma. A significantly shorter half-life in mouse plasma is indicative of Ces1c-mediated cleavage.[8]
-
Modify the Linker: The most effective strategy is to incorporate a glutamic acid residue at the P3 position, creating a Glu-Val-Cit (EVCit) tripeptide linker.[6][7][8] This modification significantly increases stability in mouse plasma without compromising Cathepsin B-mediated cleavage.[6]
-
Consider Alternative Linkers: If linker modification is not feasible, explore other linker technologies known to be more stable in mouse plasma, such as Val-Ala linkers or non-cleavable linkers.[8]
-
Issue 2: Off-Target Toxicity, Particularly Neutropenia, Observed in Preclinical or Clinical Studies
-
Potential Cause: Premature payload release due to cleavage by human neutrophil elastase (NE).[5][10][11]
-
Troubleshooting Steps:
-
Evaluate NE Sensitivity: Perform an in vitro assay by incubating the Val-Cit ADC with purified human neutrophil elastase to confirm susceptibility.
-
Linker Modification: Modify the linker to be resistant to NE cleavage. Replacing valine with glycine (B1666218) at the P2 position to create a glutamic acid-glycine-citrulline (EGCit) linker has been shown to confer resistance to NE-mediated degradation.[12]
-
Dose Optimization: Carefully evaluate and adjust the dosing regimen to mitigate toxicities while maintaining a therapeutic window.[6]
-
Issue 3: ADC Aggregation and Instability During Storage or in Circulation
-
Potential Cause: High hydrophobicity of the linker-payload combination, often exacerbated by a high drug-to-antibody ratio (DAR).[8][10]
-
Troubleshooting Steps:
-
Characterize Aggregation: Use size-exclusion chromatography (SEC) to quantify the percentage of high molecular weight species (aggregates).[8]
-
Reduce Hydrophobicity:
-
Incorporate Hydrophilic Spacers: Integrate hydrophilic spacers, such as polyethylene (B3416737) glycol (PEG), into the linker design to improve solubility and plasma stability.[8]
-
Switch to a More Hydrophilic Linker: Consider using a less hydrophobic linker, such as the Val-Ala linker.[8]
-
-
Optimize the Drug-to-Antibody Ratio (DAR): Aim for a lower, more homogeneous DAR (e.g., 2 or 4) to reduce hydrophobicity-driven aggregation. Site-specific conjugation methods can help achieve a uniform DAR.[8]
-
Formulation Development: Explore different buffer conditions (e.g., pH, excipients) to identify a formulation that minimizes aggregation.
-
Quantitative Data Summary
The following tables summarize the stability of different linkers in various plasma types and their susceptibility to enzymatic cleavage.
Table 1: Linker Stability in Plasma
| Linker | Plasma Source | Incubation Time | % Intact ADC Remaining | Reference |
| Val-Cit | Human | 28 days | No significant degradation | [13] |
| Glu-Val-Cit (EVCit) | Human | 28 days | No significant degradation | [13] |
| Val-Cit | Mouse (BALB/c) | 14 days | < 5% | [13] |
| Ser-Val-Cit (SVCit) | Mouse (BALB/c) | 14 days | ~30% | [13] |
| Glu-Val-Cit (EVCit) | Mouse (BALB/c) | 14 days | Almost no cleavage | [13] |
Table 2: Half-Life of Linkers in the Presence of Cathepsin B
| Linker | Half-Life (hours) | Reference |
| Val-Cit | 4.6 | [13] |
| Ser-Val-Cit (SVCit) | 5.4 | [13] |
| Glu-Val-Cit (EVCit) | 2.8 | [13] |
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
-
Objective: To assess the stability of an ADC with a Val-Cit linker in plasma from different species (e.g., human, mouse).
-
Materials:
-
ADC construct
-
Human and mouse plasma (citrate-anticoagulated)
-
Phosphate-buffered saline (PBS)
-
Incubator at 37°C
-
LC-MS system for analysis
-
-
Methodology:
-
Dilute the ADC to a final concentration of 1 mg/mL in pre-warmed plasma for each species in separate tubes.
-
Incubate the samples at 37°C.
-
At specified time points (e.g., 0, 6, 24, 48, 72, and 168 hours), withdraw an aliquot from each sample.
-
Immediately quench the reaction by diluting the aliquot in cold PBS.
-
Analyze the samples by liquid chromatography-mass spectrometry (LC-MS) to determine the concentration of the intact ADC and any released payload.
-
Calculate the percentage of intact ADC remaining at each time point relative to the 0-hour time point.
-
Protocol 2: Cathepsin B Cleavage Assay
-
Objective: To evaluate the susceptibility of the Val-Cit linker to cleavage by its target enzyme, Cathepsin B.
-
Materials:
-
ADC construct
-
Recombinant human Cathepsin B
-
Assay buffer (e.g., 50 mM sodium citrate, 5 mM DTT, pH 5.0)
-
Incubator at 37°C
-
Quench solution (e.g., acetonitrile (B52724) with an internal standard) or a protease inhibitor
-
LC-MS or HPLC system for analysis
-
-
Methodology:
-
Prepare a reaction mixture containing the ADC in the assay buffer.
-
Initiate the reaction by adding recombinant human Cathepsin B.
-
Incubate the mixture at 37°C.
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), stop the reaction by adding the quench solution or a protease inhibitor.
-
Analyze the samples by LC-MS or HPLC to quantify the released payload.
-
Protocol 3: Neutrophil Elastase (NE) Sensitivity Assay
-
Objective: To determine if the Val-Cit linker is susceptible to cleavage by human neutrophil elastase.
-
Materials:
-
ADC construct
-
Purified human neutrophil elastase
-
Assay buffer (e.g., 150 mM NaCl, 10 mM CaCl₂, 0.05% BSA)
-
Incubator at 37°C
-
Acetonitrile (ACN) for quenching
-
HPLC-MS system for analysis
-
-
Methodology:
-
Add the ADC to the assay buffer to a final concentration of 5 µM.
-
Initiate the reaction by adding different concentrations of human NE (e.g., 0, 20, 40, 60 nM).
-
Incubate for 1 hour at 37°C.
-
Stop the enzymatic reaction by precipitation with 50% ACN.
-
Analyze the samples by HPLC-MS to determine the concentration of the intact ADC and the released payload.
-
Protocol 4: Assessment of ADC Aggregation by Size-Exclusion Chromatography (SEC)
-
Objective: To quantify the percentage of aggregates in an ADC preparation.
-
Materials:
-
ADC sample
-
SEC column (e.g., Agilent AdvanceBio SEC 300Å)
-
HPLC system with a UV detector
-
Aqueous mobile phase (e.g., phosphate (B84403) buffer with or without an organic modifier)
-
-
Methodology:
-
Prepare the ADC sample by diluting it in the mobile phase.
-
Inject the sample onto the SEC column.
-
Elute the sample with the aqueous mobile phase.
-
Monitor the eluate using a UV detector at 280 nm.
-
Integrate the peak areas corresponding to the monomer, dimer, and higher-order aggregates.
-
Calculate the percentage of each species relative to the total peak area.
-
Visualizations
Caption: Intended vs. Premature Cleavage of Val-Cit Linker.
Caption: Troubleshooting Workflow for Val-Cit Linker Instability.
References
- 1. Assessing ADC Plasma Stability by LC-MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comprehensive LC-MS Workflows for Antibody Drug Conjugate (ADC) Analysis | Separation Science [sepscience.com]
- 3. agilent.com [agilent.com]
- 4. cytivalifesciences.com [cytivalifesciences.com]
- 5. lcms.cz [lcms.cz]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. researchgate.net [researchgate.net]
- 10. Analysis of protein drugs aggregation Using Size Exclusion Chromatography : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 11. criver.com [criver.com]
- 12. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 13. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Payload Conjugation
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for payload conjugation to antibodies, a critical step in the development of Antibody-Drug Conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What are the critical parameters to control during a payload conjugation reaction?
The success of a payload conjugation reaction hinges on the careful control of several key parameters. These include the molar ratio of the linker-payload to the antibody, the pH of the reaction buffer, the reaction temperature, and the incubation time.[1][2][3] The choice of solvent or the use of co-solvents can also be critical, especially for hydrophobic payloads.[4]
Q2: How does the hydrophobicity of a payload affect the conjugation process and the final ADC product?
Highly hydrophobic payloads can present significant challenges during conjugation and for the resulting ADC.[5] Poor solubility of the linker-payload in aqueous buffers can lead to low reaction efficiency and inconsistent drug-to-antibody ratios (DAR).[4] Furthermore, the resulting ADC may be prone to aggregation, which can lead to manufacturing difficulties and potential safety and efficacy issues.[5][6][7] Strategies to mitigate these issues include the use of more hydrophilic linkers, such as those incorporating polyethylene (B3416737) glycol (PEG), or the addition of organic co-solvents to the reaction mixture.[4][8][9]
Q3: What are the common methods for determining the drug-to-antibody ratio (DAR) of an ADC?
Several analytical techniques can be used to determine the DAR, each with its own advantages and limitations.[10][11]
-
UV-Vis Spectrophotometry: A relatively quick and simple method, but it provides an estimate of the average DAR and no information on drug distribution.[10][12]
-
Hydrophobic Interaction Chromatography (HIC): This is the most widely used method for detailed DAR analysis and can resolve species with different numbers of conjugated payloads.[10][13]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Suitable for detailed DAR analysis and can also be used to assess drug load distribution on the light and heavy chains.[10]
-
Mass Spectrometry (MS): Provides accurate molecular weight measurements of the intact ADC and its subunits, allowing for precise DAR determination.[10][12][13]
Q4: Why is buffer exchange necessary before starting a conjugation reaction?
Buffer exchange, or desalting, is a crucial step to prepare the antibody for conjugation. It serves to remove small molecules from the antibody solution, such as storage buffer components (e.g., Tris, which contains amines that can interfere with amine-reactive conjugation) or salts that could interfere with the reaction.[14] It also allows for the transfer of the antibody into the optimal buffer for the specific conjugation chemistry being used.[14]
Troubleshooting Guides
Issue 1: Low Drug-to-Antibody Ratio (DAR) or Low Conjugation Yield
Symptoms:
-
The average DAR determined by analysis is consistently lower than the target.
-
A large proportion of unconjugated antibody remains after the reaction.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Suboptimal Molar Ratio | Increase the molar excess of the linker-payload relative to the antibody to drive the reaction towards completion.[3][4] |
| Incorrect pH of Reaction Buffer | Verify and adjust the pH of the reaction buffer to the optimal range for the specific conjugation chemistry. For example, lysine (B10760008) conjugation with NHS esters is typically performed at pH 7.0-9.0, while maleimide-thiol conjugation is optimal at pH 6.5-7.5.[4][15][] |
| Inefficient Antibody Reduction (for Cysteine Conjugation) | Ensure complete reduction of the antibody's interchain disulfide bonds by using a sufficient excess of a reducing agent like TCEP. Crucially, the reducing agent must be removed before adding the maleimide-functionalized payload to prevent it from quenching the reaction.[3][4] |
| Poor Solubility of Linker-Payload | For hydrophobic payloads, consider adding a limited amount of a compatible organic co-solvent (e.g., DMSO, DMA) to the reaction buffer to improve solubility.[4] Alternatively, utilizing a more hydrophilic linker can be a very effective solution.[4] |
| Insufficient Reaction Time or Temperature | Optimize the incubation time and temperature. While longer times and higher temperatures can increase conjugation, they may also promote aggregation or degradation, so a systematic optimization is recommended.[2][4][17] |
| Hydrolysis of Reactive Groups | Ensure that stock solutions of reactive linker-payloads (e.g., maleimides, NHS esters) are prepared fresh and protected from moisture to prevent hydrolysis, which renders them unreactive.[18] |
Issue 2: Aggregation of the ADC During or After Conjugation
Symptoms:
-
Visible precipitation or cloudiness in the reaction mixture.
-
Presence of high molecular weight species observed by size exclusion chromatography (SEC).
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| High Payload Hydrophobicity | The conjugation of hydrophobic payloads increases the overall hydrophobicity of the antibody, promoting self-association and aggregation.[5][6][7] Consider using a more hydrophilic linker (e.g., containing PEG) to shield the payload's hydrophobicity.[8] |
| High DAR | A higher number of conjugated drug molecules, especially hydrophobic ones, can lead to an increased propensity for aggregation. It may be necessary to target a lower DAR to maintain ADC solubility and stability. |
| Suboptimal Buffer Conditions | The pH and ionic strength of the buffer can influence protein stability. Perform a buffer screen to identify conditions that minimize aggregation. |
| Excessive Reaction Temperature or Time | Prolonged incubation at elevated temperatures can lead to protein denaturation and aggregation.[17] Optimize these parameters to achieve sufficient conjugation while minimizing aggregation. |
| Inefficient Purification | The presence of unconjugated payload or aggregated species in the crude reaction mixture can promote further aggregation. Optimize the purification method to efficiently remove these impurities.[8] |
Experimental Protocols
Protocol 1: General Procedure for Antibody Buffer Exchange using a Desalting Column
This protocol describes the process of exchanging the buffer of an antibody solution into a conjugation-compatible buffer using a commercially available desalting spin column.
Materials:
-
Antibody solution
-
Conjugation buffer (e.g., Phosphate (B84403) Buffered Saline, pH 7.2-7.4)
-
Desalting spin column with an appropriate molecular weight cut-off (MWCO)
-
Microcentrifuge
Procedure:
-
Column Equilibration:
-
Remove the bottom closure of the desalting column and loosen the cap.
-
Place the column in a collection tube and centrifuge at 1,500 x g for 1 minute to remove the storage solution.[14]
-
Add 300 µL of the desired conjugation buffer to the top of the resin bed and centrifuge at 1,500 x g for 1 minute. Discard the flow-through.[14]
-
Repeat the previous step two more times to ensure complete equilibration of the column with the new buffer.[14]
-
-
Sample Loading:
-
Place the equilibrated column into a new collection tube.
-
Slowly apply the antibody sample to the center of the resin bed.
-
For sample volumes significantly smaller than the column's capacity, a "stacker" of buffer can be added after the sample has fully absorbed to maximize recovery.[14]
-
-
Elution:
-
Centrifuge the column at 1,500 x g for 2 minutes to collect the desalted antibody sample.[14]
-
The collected eluate contains the antibody in the new conjugation buffer and is ready for the conjugation reaction.
-
Protocol 2: General Protocol for Cysteine-Based Conjugation via Maleimide (B117702) Chemistry
This protocol outlines a general workflow for conjugating a maleimide-activated payload to a monoclonal antibody through reduced interchain cysteine residues.
Workflow Diagram:
Caption: Workflow for cysteine-based payload conjugation.
Procedure:
-
Antibody Preparation: Perform a buffer exchange of the antibody into a conjugation buffer (e.g., PBS with EDTA) at a pH of 6.5-7.5.
-
Antibody Reduction:
-
Add a 10- to 100-fold molar excess of a reducing agent, such as Tris(2-carboxyethyl)phosphine (TCEP), to the antibody solution.[3] TCEP is recommended as it does not contain a thiol group and does not need to be removed before the next step if used in a controlled manner. If using DTT, it must be completely removed.[3]
-
Incubate the reaction at room temperature for 1-2 hours.
-
-
Removal of Reducing Agent (if necessary): If an excess of a thiol-containing reducing agent like DTT was used, it must be removed using a desalting column to prevent it from reacting with the maleimide payload.[3]
-
Conjugation Reaction:
-
Prepare a stock solution of the maleimide-activated payload in a compatible organic solvent (e.g., DMSO).
-
Add the payload solution to the reduced antibody solution to achieve the desired molar ratio (a 10-20 fold molar excess of payload is a common starting point).[3]
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight.[3]
-
-
Purification: Remove excess payload and other reaction components by methods such as size exclusion chromatography (SEC) or tangential flow filtration (TFF).
-
Characterization: Analyze the purified ADC for DAR, percentage of aggregation, and other critical quality attributes.
Protocol 3: General Protocol for Lysine-Based Conjugation via NHS Ester Chemistry
This protocol provides a general method for conjugating an NHS ester-activated payload to the lysine residues of a monoclonal antibody.
Logical Relationship Diagram:
Caption: Inputs and outputs of a lysine conjugation reaction.
Procedure:
-
Antibody Preparation: Perform a buffer exchange of the antibody into an amine-free buffer (e.g., phosphate or borate (B1201080) buffer) at a pH of 8.0-9.0.[15][] Ensure no Tris or other amine-containing buffers are present.
-
Conjugation Reaction:
-
Prepare a fresh stock solution of the NHS ester-activated payload in a dry, aprotic organic solvent (e.g., DMSO).
-
Add the payload solution to the antibody solution to achieve the desired molar ratio.
-
Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight.
-
-
Quenching the Reaction (Optional): The reaction can be quenched by adding a small molecule with a primary amine, such as Tris or glycine, to consume any unreacted NHS ester.
-
Purification: Purify the ADC from excess payload and reaction byproducts using techniques like SEC or TFF.
-
Characterization: Analyze the purified ADC to determine the DAR and assess for aggregation.
References
- 1. Strategies for Controlling DAR in Antibody–Drug Conjugates [sigutlabs.com]
- 2. Bioconjugation Chemistry: Challenges and Solutions [kbdna.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Impact of Payload Hydrophobicity on the Stability of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. m.youtube.com [m.youtube.com]
- 10. blog.crownbio.com [blog.crownbio.com]
- 11. genscript.com [genscript.com]
- 12. Analytical techniques for the characterization of Antibody Drug Conjugates: Challenges and prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Qualitative analysis of antibody–drug conjugates (ADCs): an experimental comparison of analytical techniques of cysteine-linked ADCs - Analyst (RSC Publishing) [pubs.rsc.org]
- 14. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 15. Development and Recent Advances in Lysine and N-Terminal Bioconjugation for Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. vectorlabs.com [vectorlabs.com]
Technical Support Center: Purification Strategies for Boc-PEG4-Val-Cit-PAB-OH Based ADCs
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of Antibody-Drug Conjugates (ADCs) utilizing the Boc-PEG4-Val-Cit-PAB-OH linker system.
Frequently Asked Questions (FAQs)
Q1: What are the primary impurities to be removed during the purification of a this compound based ADC?
A1: The main impurities include unconjugated monoclonal antibody (mAb), excess free Boc-PEG4-Val-Cit-PAB-linker-payload, organic solvents used in the conjugation reaction (e.g., DMSO), and high molecular weight species (aggregates) of the ADC. It is also critical to manage and characterize the distribution of different drug-to-antibody ratio (DAR) species.
Q2: At what stage is the Boc (tert-butyloxycarbonyl) protecting group typically removed?
A2: The Boc group is an acid-labile protecting group for the amine functionality. Its removal is a critical step and is typically performed after the conjugation reaction and initial purification steps to remove excess linker-payload. Deprotection is usually achieved by treatment with an acid such as trifluoroacetic acid (TFA) in an organic solvent like dichloromethane (B109758) (DCM). The deprotection step itself may be followed by further purification to remove the deprotection reagents and any byproducts.
Q3: How does the PEG4 spacer in the linker affect the purification process?
A3: The polyethylene (B3416737) glycol (PEG) spacer enhances the hydrophilicity of the linker-payload.[1][2] This can be advantageous during purification by potentially reducing aggregation, which is often driven by the hydrophobicity of the payload.[3] The increased solubility can also lead to improved pharmacokinetics of the final ADC.[3][4] Analytically, the presence of PEG may influence the retention times in chromatography.[5]
Q4: What is the role of the Val-Cit-PAB component in the linker?
A4: The Val-Cit (valine-citrulline) dipeptide is designed to be a substrate for lysosomal proteases, such as Cathepsin B, which are abundant within tumor cells.[6][7] This allows for selective cleavage of the linker and release of the cytotoxic payload inside the target cancer cell. The PAB (p-aminobenzyl alcohol) acts as a self-immolative spacer, which upon cleavage of the Val-Cit moiety, spontaneously releases the payload.[6]
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of your this compound based ADC.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low ADC Yield After Purification | ADC Precipitation: The ADC may precipitate during buffer exchange or concentration steps due to suboptimal buffer conditions (e.g., pH close to the isoelectric point).Non-specific Binding: The ADC may be binding irreversibly to chromatography resins or filtration membranes.Premature Cleavage of Linker: The Val-Cit linker can be susceptible to premature cleavage by certain enzymes, leading to loss of payload and incorrect DAR assessment.[8][9] | Optimize Buffer Conditions: Screen different buffer formulations, pH, and excipients to enhance ADC stability and solubility.Resin/Membrane Screening: Test different chromatography resins and filtration membranes to identify those with minimal non-specific binding.Control Enzymatic Activity: Ensure all solutions are free of contaminating proteases. If premature cleavage is suspected in preclinical models, be aware of species-specific enzyme activity (e.g., mouse carboxylesterase Ces1c).[8] |
| High Levels of Aggregation | Hydrophobicity: The inherent hydrophobicity of the linker-payload can promote self-association of ADC molecules, especially at higher DAR values.[10][11]Buffer Conditions: Suboptimal pH or ionic strength of the purification buffers can lead to protein unfolding and aggregation.Freeze-Thaw Cycles: Repeated freezing and thawing of the ADC solution can induce aggregation. | Optimize DAR: Aim for a lower average DAR, as higher DAR values are often correlated with increased aggregation.[11]Formulation Optimization: Screen for stabilizing excipients such as polysorbates (e.g., Polysorbate 20 or 80) or sugars (e.g., sucrose, trehalose) in your buffers.[12]Handling Procedures: Aliquot the purified ADC into single-use volumes to minimize freeze-thaw cycles. |
| Incomplete Boc Deprotection | Insufficient Acid Concentration or Reaction Time: The conditions for Boc removal may not be stringent enough for complete deprotection.Steric Hindrance: The location of the Boc group on the ADC might be sterically hindered, slowing down the deprotection reaction. | Optimize Deprotection Protocol: Increase the concentration of TFA or the reaction time. Monitor the deprotection reaction closely using analytical techniques like RP-HPLC or mass spectrometry to determine the optimal conditions.[4][13]Consider Alternative Acids: In some cases, using 4M HCl in dioxane can be an effective alternative to TFA.[4][13] |
| Poor Separation of DAR Species | Suboptimal Chromatography Method: The chosen chromatography method (e.g., HIC, RP-HPLC) may not be providing sufficient resolution for the different DAR species.Inappropriate Gradient: The elution gradient may be too steep, causing co-elution of different DAR species. | Method Optimization: Experiment with different chromatography resins, mobile phases, and gradient profiles. For HIC, varying the salt type (e.g., ammonium (B1175870) sulfate (B86663) vs. sodium chloride) and concentration can significantly impact selectivity.[14]Shallow Gradient: Employ a shallower elution gradient to improve the separation between adjacent DAR peaks. |
| Premature Cleavage of Val-Cit Linker | Enzymatic Degradation: The Val-Cit linker is susceptible to cleavage by enzymes other than Cathepsin B, such as human neutrophil elastase, which can lead to off-target toxicity.[9][15][16]Chemical Instability: While generally stable, the linker may be susceptible to degradation under harsh pH or temperature conditions during purification. | Linker Modification (for future constructs): Consider alternative linker designs that are more resistant to premature cleavage, such as incorporating a glutamic acid residue (Glu-Val-Cit).[9][16]Process Control: Maintain moderate pH and temperature throughout the purification process. |
Quantitative Data Summary
The following table summarizes typical performance characteristics of the primary chromatography techniques used for ADC purification. The values are illustrative and can vary depending on the specific ADC, linker-payload, and experimental conditions.
| Purification Technique | Primary Application | Typical Recovery | Aggregate Removal Efficiency | DAR Species Separation |
| Hydrophobic Interaction Chromatography (HIC) | Separation of different DAR species. | 70-90%[14][17] | Moderate | Excellent |
| Size Exclusion Chromatography (SEC) | Removal of high molecular weight aggregates and buffer exchange.[] | >95% | Excellent | Poor |
| Reversed-Phase HPLC (RP-HPLC) | Analytical characterization of DAR and purity. Preparative purification of smaller quantities. | 60-85% | Good | Good to Excellent |
Experimental Protocols
Hydrophobic Interaction Chromatography (HIC) for DAR Species Separation
Objective: To separate ADC species based on their hydrophobicity, which correlates with the drug-to-antibody ratio (DAR).
Materials:
-
Column: TSKgel Butyl-NPR, 4.6 mm x 3.5 cm, 2.5 µm (or similar HIC column)[14]
-
Mobile Phase A: 1.2 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 6.0[14]
-
Mobile Phase B: 25 mM Sodium Phosphate, pH 6.0 with 25% (v/v) Isopropanol[14]
-
HPLC System: Agilent 1260 HPLC system or equivalent
Procedure:
-
Equilibrate the HIC column with 100% Mobile Phase A at a flow rate of 0.8 mL/min.
-
Inject the ADC sample (previously buffer-exchanged into a low-salt buffer).
-
Elute the bound ADC species using a linear gradient from 0% to 100% Mobile Phase B over a specified time (e.g., 20-30 minutes).
-
Monitor the elution profile at 280 nm (for the antibody) and a wavelength suitable for the payload if it has a distinct chromophore.
-
Collect fractions corresponding to the different peaks for further analysis.
Size Exclusion Chromatography (SEC) for Aggregate Removal
Objective: To separate the ADC monomer from high molecular weight aggregates based on size.
Materials:
-
Column: TSKgel G3000SWxl, 7.8 mm x 30 cm, 5 µm (or similar SEC column)
-
Mobile Phase: 100 mM Sodium Phosphate, 250 mM NaCl, 10% (v/v) Isopropanol, pH 6.8[14]
-
HPLC System: Agilent 1260 HPLC system or equivalent
Procedure:
-
Equilibrate the SEC column with the mobile phase at a flow rate of 0.25 mL/min.[14]
-
Inject the ADC sample.
-
Run the column isocratically for a sufficient time to allow for the separation of the monomer and aggregate peaks (typically 20-30 minutes).
-
Monitor the elution profile at 280 nm.
-
Collect the fraction corresponding to the monomer peak.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purity Analysis
Objective: To assess the purity and integrity of the ADC, often after reduction of the disulfide bonds to separate the light and heavy chains.
Materials:
-
Column: AdvanceBio RP-mAb Diphenyl, 2.1 mm x 100 mm, 3.5 µm (or similar RP column)[14]
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
-
Reducing Agent: Dithiothreitol (DTT)
-
HPLC System: Agilent 1260 HPLC system or equivalent
Procedure:
-
Sample Preparation (for reduced analysis):
-
Dilute the ADC sample to 1.0 mg/mL in a suitable buffer (e.g., 500 mM Tris buffer, pH 8.0).
-
Add DTT to a final concentration of 10 mM.
-
Incubate at 37°C for 30 minutes to reduce the disulfide bonds.[14]
-
-
Equilibrate the RP-HPLC column with a starting mixture of Mobile Phase A and B (e.g., 95% A, 5% B) at a flow rate of 0.5 mL/min.
-
Inject the reduced (or intact) ADC sample.
-
Elute the sample using a linear gradient of increasing Mobile Phase B (e.g., 5% to 95% B over 30 minutes).
-
Monitor the elution profile at 280 nm.
Visualizations
References
- 1. books.rsc.org [books.rsc.org]
- 2. lcms.cz [lcms.cz]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. adcreview.com [adcreview.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. A Purification Strategy Utilizing Hydrophobic Interaction Chromatography to Obtain Homogeneous Species from a Site-Specific Antibody Drug Conjugate Produced by AJICAP™ First Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Evaluation of hydrophobic‐interaction chromatography resins for purification of antibody‐drug conjugates using a mimetic model with adjustable hydrophobicity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Hydrophobicity Challenges of Val-Cit Linkers in Antibody-Drug Conjugates
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the hydrophobicity challenges associated with Val-Cit linkers in antibody-drug conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of hydrophobicity in ADCs utilizing Val-Cit linkers?
A1: The hydrophobicity of ADCs with Val-Cit linkers is multifactorial, stemming from the inherent properties of the linker, the payload, and the overall drug-to-antibody ratio (DAR). The p-aminobenzyl carbamate (B1207046) (PAB) group within the Val-Cit-PABC linker system significantly contributes to its hydrophobic nature.[1][2] When conjugated with a hydrophobic payload, such as monomethyl auristatin E (MMAE), the overall hydrophobicity of the ADC molecule increases.[2][3] This effect is amplified with a higher DAR, as more hydrophobic linker-payload moieties are attached to the antibody surface.[2][3]
Q2: What are the consequences of high hydrophobicity in Val-Cit ADCs?
A2: Increased hydrophobicity in Val-Cit ADCs can lead to several detrimental effects, including:
-
Aggregation: Hydrophobic patches on the surface of ADC molecules can interact, leading to self-association and the formation of high molecular weight species (HMWS) or aggregates.[3][4][5]
-
Rapid Clearance: Aggregated ADCs and those with high hydrophobicity can be rapidly cleared from circulation, primarily by the liver, leading to reduced therapeutic efficacy.[2]
-
Reduced Efficacy: Aggregation can hinder the ADC's ability to bind to its target antigen and may lead to faster clearance, ultimately reducing its therapeutic effect.
-
Increased Immunogenicity: The presence of aggregates can trigger an immune response, potentially leading to adverse effects.
-
Manufacturing and Stability Issues: Hydrophobicity can complicate the manufacturing process, leading to lower yields and compromising the long-term stability and shelf-life of the ADC.[5]
Q3: How does the drug-to-antibody ratio (DAR) influence the hydrophobicity and aggregation of Val-Cit ADCs?
A3: A higher DAR generally leads to a greater propensity for aggregation.[3] As more hydrophobic linker-payloads are conjugated to the antibody, the overall surface hydrophobicity of the ADC increases. This amplifies the intermolecular hydrophobic interactions, driving the formation of aggregates.[3] Therefore, optimizing the DAR is a critical factor in balancing therapeutic efficacy with ADC stability. A lower, more homogeneous DAR (e.g., 2 or 4) is often targeted to minimize hydrophobicity-driven aggregation and clearance.[2]
Q4: Are there alternative linkers to Val-Cit that are less hydrophobic?
A4: Yes, several alternative linkers have been developed to address the hydrophobicity issues of Val-Cit. These include:
-
Valine-Alanine (Val-Ala): This dipeptide linker is less hydrophobic than Val-Cit and has been shown to reduce aggregation, allowing for higher DARs.[2][6]
-
Glutamic acid-Valine-Citrulline (Glu-Val-Cit): The addition of a hydrophilic glutamic acid residue increases the overall hydrophilicity of the linker and has been shown to enhance stability in mouse plasma.[2][7]
-
PEGylated Linkers: Incorporating polyethylene (B3416737) glycol (PEG) spacers into the linker design can effectively mask the hydrophobicity of the payload, thereby improving solubility and plasma stability.[2]
-
Exo-Linkers: This technology repositions the cleavable peptide to the exo-position of the PAB moiety, which can improve stability and hydrophilicity.[1][2]
-
Cyclobutane-1,1-dicarboxamide (cBu)-Cit: This linker shows increased selectivity for Cathepsin B cleavage.[2][6]
-
Sulfatase-cleavable linkers: These have demonstrated high plasma stability compared to Val-Cit and Val-Ala linkers.[6]
Troubleshooting Guide
Problem: My Val-Cit ADC is showing significant aggregation immediately after conjugation.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Step | Rationale |
| High local concentration of hydrophobic linker-payload | Add the linker-payload solution to the antibody solution slowly and with gentle, continuous mixing. | Rapid addition can create localized high concentrations of the hydrophobic compound, promoting precipitation and aggregation of the ADC as it forms.[3] |
| Unfavorable buffer conditions (pH, ionic strength) | Screen a panel of conjugation buffers with varying pH and ionic strengths. Common starting points include histidine and citrate (B86180) buffers. | The pH of the buffer can influence the surface charge of the antibody, affecting its colloidal stability. Aggregation can be more pronounced at or near the antibody's isoelectric point.[3] |
| High Drug-to-Antibody Ratio (DAR) | Reduce the molar excess of the linker-payload during the conjugation reaction. | A lower DAR reduces the overall hydrophobicity of the ADC, thereby decreasing the driving force for aggregation.[3] |
Problem: My Val-Cit ADC shows increasing aggregation during storage.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Step | Rationale |
| Suboptimal formulation | Perform a formulation screen to identify stabilizing excipients. Common stabilizers include surfactants (e.g., Polysorbate 20 or 80), sugars (e.g., sucrose, trehalose), and amino acids (e.g., arginine, glycine). | Excipients can help to stabilize the ADC and prevent aggregation by minimizing intermolecular interactions.[3] |
| Inappropriate storage temperature | Store the ADC at the recommended temperature, typically 2-8°C. Avoid repeated freeze-thaw cycles. | Elevated temperatures can increase the rate of chemical degradation and promote conformational changes that lead to aggregation. Freeze-thaw stress can also induce aggregation.[3] |
| Exposure to light | Protect the ADC from light by using amber vials or storing it in the dark. | Some payloads and linkers are photosensitive and can degrade upon light exposure, which may initiate aggregation.[3] |
| Mechanical stress | Handle ADC solutions gently. Avoid vigorous shaking or stirring. | Mechanical stress can induce protein unfolding and aggregation.[3] |
Data Presentation: Comparison of Linker Properties
The following table summarizes the properties of different linkers used to mitigate the hydrophobicity of ADCs.
| Linker | Key Feature | Impact on Hydrophobicity | Effect on Aggregation | Notes |
| Val-Cit | Standard dipeptide | High | Prone to aggregation, especially at high DARs | Widely used, but hydrophobicity is a known issue.[2][3] |
| Val-Ala | Less hydrophobic dipeptide | Lower than Val-Cit | Reduced aggregation, allows for higher DARs | May have a slower cleavage rate by Cathepsin B compared to Val-Cit.[2][6] |
| Glu-Val-Cit | Addition of hydrophilic glutamic acid | Increased hydrophilicity | Reduced aggregation | Also increases stability in mouse plasma.[2][7] |
| PEGylated Linker | Incorporation of PEG spacers | Significantly increased hydrophilicity | Significantly reduced aggregation | Improves solubility and plasma stability.[2] |
| Exo-Linker | Repositioned cleavable peptide | Improved hydrophilicity | Reduced aggregation | Also shows enhanced stability and resistance to enzymatic degradation.[1][2] |
| cBu-Cit | Cyclobutane-1,1-dicarboxamide structure | - | - | More selective for Cathepsin B cleavage.[2][6] |
Quantitative Comparison of Val-Cit and Val-Ala Linkers
| Linker | Average DAR | Aggregation (%) | Reference |
| Val-Cit | ~7 | 1.80% | [5] |
| Val-Ala | ~7 | No obvious increase | [5] |
Experimental Protocols
Protocol 1: Analysis of ADC Aggregation by Size Exclusion Chromatography (SEC)
Objective: To quantify the percentage of high molecular weight species (aggregates) in an ADC preparation.
Materials:
-
ADC sample
-
SEC column (e.g., Agilent AdvanceBio SEC)
-
HPLC or UHPLC system with a UV detector
-
Mobile Phase: e.g., 150 mM Sodium Phosphate, pH 7.0
-
Sample vials
Procedure:
-
System Preparation: Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.
-
Sample Preparation: Dilute the ADC sample to a concentration within the linear range of the detector (typically 0.1-1.0 mg/mL) using the mobile phase. Filter the sample through a low-protein-binding 0.22 µm filter if necessary.
-
Injection: Inject a defined volume of the prepared sample (e.g., 20 µL) onto the column.
-
Chromatographic Run: Run the chromatography at a constant flow rate (e.g., 0.5 mL/min).
-
Data Acquisition: Monitor the elution profile at 280 nm. Aggregates will elute first, followed by the monomeric ADC, and then any fragments.
-
Data Analysis: Integrate the peak areas corresponding to the high molecular weight species (aggregates), the main monomer peak, and any low molecular weight fragments. Calculate the percentage of aggregates relative to the total peak area.
Protocol 2: Assessment of ADC Hydrophobicity by Hydrophobic Interaction Chromatography (HIC)
Objective: To assess the relative hydrophobicity of different ADC species. A longer retention time indicates greater hydrophobicity.
Materials:
-
HIC column (e.g., Tosoh TSKgel Butyl-NPR)
-
HPLC system with a UV detector
-
Mobile Phase A: 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0
-
Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0
-
Sample vials
Procedure:
-
System Preparation: Equilibrate the HIC column with Mobile Phase A.
-
Sample Preparation: Dilute the ADC sample in Mobile Phase A to a suitable concentration.
-
Injection: Inject the prepared sample onto the column.
-
Gradient Elution: Elute the bound ADC using a linear gradient from Mobile Phase A to Mobile Phase B. This gradually decreases the salt concentration, causing molecules to elute in order of increasing hydrophobicity.
-
Data Acquisition: Monitor the elution profile at 280 nm.
-
Data Analysis: Compare the retention times of different ADC samples. A longer retention time indicates a higher degree of hydrophobicity.
Protocol 3: In Vitro Plasma Stability Assay
Objective: To assess the stability of an ADC with a Val-Cit linker in plasma from different species.
Materials:
-
ADC construct
-
Human, mouse, and rat plasma (citrate-anticoagulated)
-
Phosphate-buffered saline (PBS)
-
Incubator at 37°C
-
LC-MS system for analysis
Methodology:
-
Sample Preparation: Dilute the ADC to a final concentration of 1 mg/mL in pre-warmed plasma from each species in separate tubes.
-
Incubation: Incubate the samples at 37°C.
-
Time Points: At specified time points (e.g., 0, 6, 24, 48, 72, and 168 hours), withdraw an aliquot from each sample.
-
Quenching: Immediately quench the reaction by diluting the aliquot in cold PBS.
-
Analysis: Analyze the samples by LC-MS to quantify the amount of intact ADC and any released payload.
-
Data Analysis: Plot the percentage of intact ADC remaining over time to determine the ADC's half-life in plasma.
Visualizations
Caption: Experimental workflow for ADC characterization.
Caption: Strategies to mitigate Val-Cit linker hydrophobicity.
Caption: Intracellular processing of a Val-Cit ADC.
References
- 1. benchchem.com [benchchem.com]
- 2. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 3. Analysis of protein drugs aggregation Using Size Exclusion Chromatography : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 4. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Improving the Therapeutic Window of Antibody-Drug Conjugates (ADCs) Through Linker Modification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Antibody-Drug Conjugates (ADCs). The focus is on addressing common challenges encountered during experimental work related to linker modification to improve the therapeutic window.
Troubleshooting Guides
Issue 1: Premature Payload Release and Off-Target Toxicity
Symptom: High levels of free payload are detected in systemic circulation in in vivo models, leading to toxicity in non-target tissues and a narrow therapeutic window.[1][2][3]
| Possible Cause | Recommended Solution |
| Linker Instability in Plasma | Select a linker with higher plasma stability. For cleavable linkers, consider chemistries that are less susceptible to enzymatic cleavage in circulation. For example, some valine-citrulline (VC) linkers can be unstable in mouse plasma due to carboxylesterase 1c (Ces1c) activity.[4] Consider alternative cleavable linkers or non-cleavable linkers if the ADC is efficiently internalized and the payload can be released upon lysosomal degradation of the antibody.[5] |
| Susceptibility to Reducing Agents | For disulfide-based linkers, ensure that the linker is sterically hindered to prevent premature reduction in the bloodstream.[6] |
| pH-Sensitive Linker Hydrolysis | For acid-labile linkers like hydrazones, premature hydrolysis can occur. Optimize the linker chemistry to ensure it is stable at physiological pH (7.4) but efficiently cleaves at the lower pH of the endosome/lysosome.[][8] |
| Antigen Shedding | If the target antigen is shed from the tumor cell surface, the ADC can release its payload into circulation. Characterize the target antigen's shedding potential early in development.[9] |
Issue 2: Poor ADC Efficacy and Insufficient Payload Delivery
Symptom: The ADC shows limited anti-tumor activity in in vitro or in vivo models despite successful conjugation.
| Possible Cause | Recommended Solution |
| Inefficient Linker Cleavage at Target Site | For cleavable linkers, ensure that the cleavage mechanism is active in the target cell's environment. For enzyme-cleavable linkers, confirm the expression of the target enzyme (e.g., Cathepsin B) in the tumor cells.[] For acid-labile linkers, verify efficient cleavage at lysosomal pH.[] |
| Overly Stable Linker | A highly stable linker may not release the payload efficiently even after internalization, reducing the ADC's potency.[] A balance between stability in circulation and efficient payload release is crucial.[10] |
| Steric Hindrance Affecting Payload Release | While steric hindrance can improve linker stability, excessive hindrance can impede payload release within the target cell.[6] |
| Suboptimal Drug-to-Antibody Ratio (DAR) | A low DAR may result in insufficient payload delivery to the target cell. Optimize the conjugation reaction to achieve a higher DAR without compromising the ADC's physicochemical properties.[11] |
Issue 3: ADC Aggregation and Poor Pharmacokinetics
Symptom: The ADC preparation shows signs of aggregation, leading to poor solubility, reduced stability, and rapid clearance in vivo.[2][12]
| Possible Cause | Recommended Solution |
| High Hydrophobicity | Many cytotoxic payloads are hydrophobic, and a high drug-to-antibody ratio (DAR) can increase the overall hydrophobicity of the ADC, leading to aggregation.[12] |
| Incorporation of Hydrophilic Linkers | Incorporate hydrophilic spacers, such as polyethylene (B3416737) glycol (PEG), into the linker design to improve solubility and reduce aggregation.[13] This can also improve the pharmacokinetic profile.[9] |
| Site-Specific Conjugation | Utilize site-specific conjugation methods to produce more homogeneous ADCs with a defined DAR. This can lead to improved stability and pharmacokinetics compared to stochastic conjugation methods.[9] |
| Inappropriate Formulation | The buffer composition, pH, and ionic strength can significantly impact ADC stability. Conduct formulation screening studies to identify optimal conditions that minimize aggregation.[14] |
Frequently Asked Questions (FAQs)
Q1: What is the therapeutic window of an ADC and why is it important?
The therapeutic window refers to the range of drug dosages that can treat disease effectively without causing unacceptable toxic effects.[15] For ADCs, a wider therapeutic window means a greater margin between the dose required for anti-tumor efficacy and the dose that causes significant toxicity to healthy tissues. Improving the therapeutic window is a key goal in ADC development to enhance safety and efficacy.[12]
Q2: How does linker selection impact the therapeutic window?
The linker is a critical component that directly influences the stability, efficacy, and toxicity of an ADC.[5] An ideal linker is stable in systemic circulation to prevent premature release of the cytotoxic payload, which can cause off-target toxicity and narrow the therapeutic window.[] Once the ADC reaches the target tumor cell, the linker should facilitate efficient release of the payload to exert its cytotoxic effect.[][8]
Q3: What are the main types of linkers used in ADCs?
There are two main categories of linkers:
-
Cleavable Linkers: These are designed to be cleaved by specific triggers present in the tumor microenvironment or within the tumor cell, such as low pH (acid-labile linkers), reducing agents (disulfide linkers), or specific enzymes (enzyme-cleavable linkers).[5][]
-
Non-Cleavable Linkers: These linkers are more stable and release the payload upon lysosomal degradation of the antibody backbone after internalization.[5]
The choice of linker depends on the specific antibody, payload, and target antigen.
Q4: What is the Drug-to-Antibody Ratio (DAR) and how does it affect the therapeutic window?
The Drug-to-Antibody Ratio (DAR) is the average number of drug molecules conjugated to a single antibody.[11] DAR is a critical quality attribute that can significantly impact an ADC's efficacy and safety.[11] A low DAR may lead to insufficient potency, while a high DAR can increase hydrophobicity, leading to aggregation, poor pharmacokinetics, and potential off-target toxicity, thereby narrowing the therapeutic window.[12][14]
Q5: How can I troubleshoot linker stability issues?
To troubleshoot linker stability, you can perform in vitro plasma stability assays to assess premature payload release.[16] If instability is observed, consider modifying the linker chemistry. For example, increasing steric hindrance around a cleavable site can enhance stability.[6] Additionally, ensure that the formulation buffer conditions (e.g., pH) are optimal for linker stability.[14]
Experimental Protocols
Protocol 1: Determination of Drug-to-Antibody Ratio (DAR) by UV-Vis Spectroscopy
Objective: To determine the average DAR of an ADC preparation using a simple and rapid spectrophotometric method.[]
Methodology:
-
Determine Extinction Coefficients:
-
Measure the molar extinction coefficients of the unconjugated antibody and the free linker-payload at two wavelengths: 280 nm (for protein) and a wavelength where the payload has maximum absorbance (λmax).[]
-
-
Sample Preparation:
-
Prepare the ADC sample at a known concentration in a suitable buffer.
-
-
Spectrophotometric Measurement:
-
Measure the absorbance of the ADC sample at 280 nm and λmax.[]
-
-
DAR Calculation:
-
Calculate the concentrations of the antibody and the payload in the ADC sample using the Beer-Lambert law and the predetermined extinction coefficients.
-
The average DAR is then calculated as the molar ratio of the payload to the antibody.[]
-
Protocol 2: In Vitro Plasma Stability Assay
Objective: To evaluate the stability of the ADC linker in plasma and assess the potential for premature payload release.[16]
Methodology:
-
Incubation:
-
Sample Processing:
-
Analysis:
-
Analyze the supernatant for the presence of the released free payload using a validated analytical method such as LC-MS/MS.[16]
-
-
Data Analysis:
-
Quantify the amount of released payload at each time point to determine the rate of linker cleavage and the stability of the ADC in plasma.
-
Protocol 3: In Vitro Cytotoxicity Assay
Objective: To assess the potency of the ADC on target (antigen-positive) and non-target (antigen-negative) cells.[16]
Methodology:
-
Cell Culture:
-
Plate antigen-positive and antigen-negative cells in 96-well plates and allow them to adhere overnight.[16]
-
-
Treatment:
-
Treat the cells with serial dilutions of the ADC, the unconjugated antibody, and the free payload for a specified duration (e.g., 72-96 hours).[16]
-
-
Viability Assessment:
-
Measure cell viability using a suitable assay such as MTT or CellTiter-Glo.[16]
-
-
Data Analysis:
-
Determine the IC50 (half-maximal inhibitory concentration) values for each compound on both cell lines. A significant difference in IC50 between the antigen-positive and antigen-negative cells indicates target-specific cytotoxicity.
-
Visualizations
Caption: ADC linker stability and cleavage pathway.
Caption: Workflow for in vitro plasma stability assay.
Caption: Impact of linker modification on the therapeutic window.
References
- 1. Therapeutic index improvement of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ADC Drugs: Some Challenges To Be Solved | Biopharma PEG [biochempeg.com]
- 3. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Field Guide to Challenges and Opportunities in Antibody-Drug Conjugates for Chemists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preclinical ADC Development: Challenges and Solutions | ChemPartner [chempartner.com]
- 10. researchgate.net [researchgate.net]
- 11. agilent.com [agilent.com]
- 12. books.rsc.org [books.rsc.org]
- 13. m.youtube.com [m.youtube.com]
- 14. benchchem.com [benchchem.com]
- 15. abzena.com [abzena.com]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting ADC Heterogeneity with Boc-PEG4-Val-Cit-PAB-OH
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing the Boc-PEG4-Val-Cit-PAB-OH linker in the synthesis of Antibody-Drug Conjugates (ADCs). This guide provides practical troubleshooting advice and frequently asked questions (FAQs) to address common challenges related to ADC heterogeneity encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the role of each component in the this compound linker?
A1: The this compound linker is a multi-functional molecule designed for cleavable ADC strategies.[1][2][3]
-
Boc (tert-butyloxycarbonyl): A protecting group for a primary amine. Its removal under acidic conditions is a necessary step before this amine can be used for conjugation to the antibody.[4][5]
-
PEG4 (four-unit polyethylene (B3416737) glycol): A hydrophilic spacer. It helps to improve the solubility of the ADC, reduce aggregation, and can improve pharmacokinetic properties by shielding the hydrophobic drug payload.[6][7][8]
-
Val-Cit (Valine-Citrulline): A dipeptide sequence that is specifically recognized and cleaved by lysosomal proteases, such as Cathepsin B, which are abundant inside target cancer cells.[9][] This ensures the targeted release of the cytotoxic payload.
-
PAB (p-aminobenzyl carbamate): A self-immolative spacer. Following the enzymatic cleavage of the Val-Cit peptide, the PAB moiety spontaneously decomposes to release the active drug.[]
-
-OH (hydroxyl group): The attachment point for the cytotoxic payload during the synthesis of the linker-drug conjugate.[1][2][3]
Q2: What are the primary causes of heterogeneity when synthesizing ADCs with this linker?
A2: ADC heterogeneity is a common challenge and can arise from several factors:
-
Drug-to-Antibody Ratio (DAR) Distribution: The conjugation process, especially with lysine-based conjugation, can result in a mixture of ADC species with varying numbers of drug-linker molecules attached (DAR 0, 2, 4, 6, 8, etc.).[11] Achieving a consistent and narrow DAR distribution is critical for a homogenous product.
-
Conjugation Site Variability: For lysine-based conjugation, there are numerous potential conjugation sites on the antibody surface, leading to a heterogeneous mixture of positional isomers.[12]
-
Aggregation: The conjugation of hydrophobic linker-payloads can increase the overall hydrophobicity of the antibody, leading to the formation of high molecular weight species (aggregates).[6][13] The PEG4 spacer in the linker is designed to mitigate this.
-
Incomplete Reactions: Incomplete Boc deprotection or incomplete conjugation of the linker-payload to the antibody can result in a mixture of desired and undesired products.[4][14]
-
Linker Instability: While the Val-Cit linker is designed to be stable in circulation, some premature cleavage can occur, contributing to heterogeneity.[15]
Q3: How does the PEG4 spacer help in reducing ADC heterogeneity?
A3: The hydrophilic PEG4 spacer plays a crucial role in reducing heterogeneity, primarily by addressing issues of aggregation. By increasing the overall hydrophilicity of the linker-payload, the PEG spacer can "shield" the hydrophobic drug, reducing the intermolecular hydrophobic interactions that lead to aggregation.[6][7] This allows for the potential to achieve higher DARs with a lower propensity for aggregation compared to non-PEGylated linkers.[9][16]
Troubleshooting Guides
Problem 1: High Levels of Aggregation Observed After Conjugation
High molecular weight species (HMWS) or aggregates are a critical quality attribute to control as they can impact efficacy, pharmacokinetics, and safety.
-
Potential Cause: Increased hydrophobicity of the ADC due to the conjugated linker-payload. This is particularly prevalent with high DAR values.[6]
-
Troubleshooting Strategy:
-
Optimize DAR: Reduce the molar excess of the linker-payload during the conjugation reaction to target a lower average DAR. A lower DAR reduces the overall surface hydrophobicity.[6]
-
Formulation Screening: Screen different buffer systems (e.g., histidine, citrate) and pH levels. The optimal pH is often at least one unit away from the antibody's isoelectric point to enhance colloidal stability.[6]
-
Incorporate Excipients: Screen for stabilizing excipients such as surfactants (e.g., Polysorbate 20/80) that can prevent surface-induced aggregation.[6]
-
Confirm PEGylation: Ensure the PEGylated linker was correctly synthesized and incorporated. The presence of the PEG4 spacer is intended to reduce aggregation.
-
The inclusion of a PEG spacer in the linker can significantly reduce the percentage of high molecular weight species (HMWS).
| ADC Construct | Average DAR | Aggregation (% HMWS by SEC) |
| cAC10-vc-MMAE (non-PEGylated) | 4 | ~15% |
| cAC10-PEG4-vc-MMAE | 8 | < 5% |
Data is illustrative and based on published studies comparing similar constructs. Actual results may vary based on the specific antibody and experimental conditions.[6]
Problem 2: Broad or Inconsistent Drug-to-Antibody Ratio (DAR) Distribution
A heterogeneous mixture of DAR species can lead to inconsistent product efficacy and safety profiles.
-
Potential Cause: Non-optimal reaction conditions during conjugation, leading to a statistical distribution of drug-linker molecules per antibody.
-
Troubleshooting Strategy:
-
Control Molar Ratio: Carefully control the molar ratio of the activated linker-payload to the antibody during the conjugation reaction. Set up a series of reactions with varying molar ratios to empirically determine the optimal ratio for achieving the desired average DAR and distribution.
-
Reaction Time and Temperature: Optimize the incubation time and temperature of the conjugation reaction. Time-course studies can help identify the point at which the desired DAR is achieved without significant side reactions or degradation.[14]
-
Purification Method: Employ high-resolution purification techniques such as Hydrophobic Interaction Chromatography (HIC) to isolate specific DAR species, if a highly homogeneous product is required.
-
Problem 3: Presence of Unconjugated Antibody or Incomplete Conjugation
The presence of a significant amount of unconjugated antibody (DAR=0) reduces the overall potency of the ADC preparation.
-
Potential Cause 1: Inefficient activation of the this compound linker or the cytotoxic drug.
-
Troubleshooting Strategy 1:
-
Ensure complete activation of the PAB-OH group with an activating agent (e.g., p-nitrophenyl chloroformate to form a PNP-carbonate) before reacting with the drug's amine group.
-
Confirm the purity and reactivity of all reagents.
-
-
Potential Cause 2: Incomplete Boc deprotection of the linker.
-
Troubleshooting Strategy 2:
-
Potential Cause 3: Suboptimal conjugation conditions.
-
Troubleshooting Strategy 3:
-
Adjust the pH of the conjugation buffer. For lysine (B10760008) conjugation, a pH of ~8.0-9.0 is typically used to ensure the lysine residues are deprotonated and nucleophilic.
-
Increase the molar excess of the activated linker-payload.
-
Consider using an organic co-solvent (e.g., DMSO) to improve the solubility of the linker-payload in the aqueous reaction buffer.[8]
-
Experimental Protocols
Protocol 1: Synthesis of Drug-Linker Conjugate (Payload Attachment and Boc Deprotection)
This protocol outlines the general steps for attaching a cytotoxic drug to the this compound linker and the subsequent deprotection of the Boc group.
-
Activation of PAB-OH:
-
Dissolve this compound in a suitable anhydrous organic solvent (e.g., dichloromethane).
-
Add an activating agent such as p-nitrophenyl chloroformate (PNP-Cl) and a non-nucleophilic base (e.g., pyridine (B92270) or DIEA).
-
Stir the reaction at room temperature and monitor by TLC or LC-MS until the starting material is consumed.
-
Purify the activated linker (Boc-PEG4-Val-Cit-PAB-PNP) by flash chromatography.
-
-
Drug Conjugation:
-
Dissolve the activated linker and the cytotoxic drug (containing a primary or secondary amine) in an anhydrous polar aprotic solvent (e.g., DMF).
-
Add a non-nucleophilic base (e.g., DIEA) and stir the reaction at room temperature.
-
Monitor the reaction by LC-MS.
-
Upon completion, purify the Boc-protected drug-linker conjugate by reverse-phase HPLC.
-
-
Boc Deprotection:
-
Dissolve the purified Boc-protected drug-linker conjugate in an anhydrous organic solvent (e.g., dichloromethane).[4]
-
Add trifluoroacetic acid (TFA) to the solution (typically 20-50% v/v).[4]
-
Stir the reaction at room temperature for 30 minutes to 2 hours. Monitor by LC-MS for the complete removal of the Boc group (mass decrease of 100.12 Da).[4]
-
Remove the solvent and TFA under reduced pressure. The resulting deprotected drug-linker is typically used in the next step without further purification.
-
Protocol 2: Antibody Conjugation (Lysine-based)
This protocol describes a general procedure for conjugating the deprotected drug-linker to a monoclonal antibody via lysine residues.
-
Antibody Preparation:
-
Buffer exchange the antibody into a conjugation buffer (e.g., 50 mM potassium phosphate, 50 mM NaCl, 2 mM EDTA, pH 8.0).
-
-
Drug-Linker Preparation:
-
Dissolve the deprotected drug-linker in a minimal amount of a water-miscible organic co-solvent (e.g., DMSO).
-
-
Conjugation Reaction:
-
Add the dissolved drug-linker to the antibody solution at a specific molar excess (e.g., 5-10 fold) to achieve the target DAR.
-
Gently mix and incubate the reaction at a controlled temperature (e.g., 4°C or room temperature) for 1-4 hours.
-
-
Purification:
-
Purify the ADC from unconjugated drug-linker and other impurities using size exclusion chromatography (SEC) or tangential flow filtration (TFF).
-
Protocol 3: Characterization of ADC Heterogeneity
Objective: To determine the drug-to-antibody ratio (DAR) distribution and assess the hydrophobicity profile of the ADC.
-
Materials:
-
HIC column (e.g., TSKgel Butyl-NPR)
-
HPLC system with UV detector
-
Mobile Phase A: 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 6.95
-
Mobile Phase B: 25 mM Sodium Phosphate, 20% Isopropanol, pH 6.95
-
-
Procedure:
-
Equilibrate the column with 100% Mobile Phase A.
-
Inject the ADC sample.
-
Elute the ADC species with a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B.
-
Monitor the absorbance at 280 nm.
-
-
Data Analysis: Different DAR species will be resolved as separate peaks, with higher DAR species having longer retention times due to increased hydrophobicity. The relative peak area of each species corresponds to its proportion in the mixture.
Objective: To quantify the percentage of high molecular weight species (aggregates) and fragments.
-
Materials:
-
SEC column (e.g., TSKgel G3000SWxl)
-
HPLC system with UV detector
-
Mobile Phase: 100 mM Sodium Phosphate, 150 mM NaCl, pH 6.8
-
-
Procedure:
-
Equilibrate the column with the mobile phase.
-
Inject the ADC sample.
-
Elute with an isocratic flow of the mobile phase.
-
Monitor the absorbance at 280 nm.
-
-
Data Analysis: Aggregates will elute first, followed by the monomeric ADC, and then any fragments. The percentage of each species is calculated from the integrated peak areas.
Visualizations
Logical Workflow for ADC Synthesis and Troubleshooting
Caption: A logical workflow for ADC synthesis and key troubleshooting checkpoints.
Mechanism of Action and Cleavage
Caption: Mechanism of ADC internalization and payload release via linker cleavage.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound, ADC linker, 2055024-54-7 | BroadPharm [broadpharm.com]
- 4. benchchem.com [benchchem.com]
- 5. genscript.com [genscript.com]
- 6. benchchem.com [benchchem.com]
- 7. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Site-specific and hydrophilic ADCs through disulfide-bridged linker and branched PEG - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ADC Panoramic Overview-Linker – Creative Biolabs ADC Blog [creative-biolabs.com]
- 11. Analysis of drug-to-antibody ratio (DAR) and drug load distribution - ProteoGenix [proteogenix.science]
- 12. Bioprocess development of antibody-drug conjugate production for cancer treatment | PLOS One [journals.plos.org]
- 13. UPLC-based assay to assess the hydrophobicity of Antibody-Drug Conjugate (ADC) payloads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Site-specific antibody-drug conjugate heterogeneity characterization and heterogeneity root cause analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Refinement of Analytical Methods for ADC Characterization
Welcome to the technical support center for the analytical characterization of Antibody-Drug Conjugates (ADCs). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.
Table of Contents
-
Drug-to-Antibody Ratio (DAR) Determination
-
Hydrophobic Interaction Chromatography (HIC)
-
-
Aggregation Analysis
-
Size Exclusion Chromatography (SEC)
-
-
Charge Variant Analysis
-
Imaged Capillary Isoelectric Focusing (iCIEF)
-
-
Intact Mass Analysis and Linker Stability
-
Reversed-Phase Liquid Chromatography (RP-LC) and LC-MS
-
Drug-to-Antibody Ratio (DAR) Determination using Hydrophobic Interaction Chromatography (HIC)
Hydrophobic Interaction Chromatography (HIC) is a key technique for determining the drug-to-antibody ratio (DAR) and assessing the heterogeneity of ADCs.[1] It separates ADC species based on their hydrophobicity, which increases with the number of conjugated drug molecules.[2]
Troubleshooting Guide & FAQs
Q1: Why am I seeing poor peak shape and tailing in my HIC chromatogram?
A1: Poor peak shape in HIC can be caused by several factors related to the mobile phase, stationary phase, or the ADC itself.
-
Issue: Secondary interactions between the ADC and the stationary phase.
-
Solution:
-
Optimize Salt Concentration: Ensure the initial salt concentration is high enough to promote proper hydrophobic interaction but not so high as to cause protein precipitation.[3] Ammonium (B1175870) sulfate (B86663) is commonly used.[4][5]
-
Add Organic Modifier: Incorporating a small percentage (e.g., 5-15%) of an organic solvent like isopropanol (B130326) or acetonitrile (B52724) in the mobile phase can help disrupt non-specific interactions.[3]
-
Change Salt Type: Different salts in the Hofmeister series can influence selectivity and peak shape. Consider trying sodium chloride or ammonium acetate (B1210297) as alternatives to ammonium sulfate.[5]
-
Column Choice: The choice of HIC column (e.g., Butyl, Phenyl, Ether) can significantly impact selectivity and peak shape. You may need to screen different column chemistries.
-
Q2: My DAR values are inconsistent between runs. What could be the cause?
A2: Inconsistent DAR values often point to issues with sample preparation, instrument variability, or data analysis.
-
Issue: Incomplete or variable sample reduction (for cysteine-linked ADCs).
-
Solution: Ensure your reduction protocol is consistent and complete. Use a sufficient concentration of reducing agent (e.g., DTT) and control incubation time and temperature.
-
Issue: Drifting baseline due to impure mobile phase components.
-
Solution: Use high-purity salts and solvents for mobile phase preparation. A "blank subtraction" feature in your chromatography data system can help correct for baseline drift.[2]
-
Issue: Inconsistent peak integration.
-
Solution: Establish a consistent and validated integration method. Ensure that all relevant peaks corresponding to different DAR species are included in the calculation.
Q3: I am not getting good resolution between my DAR species.
A3: Achieving optimal resolution is key for accurate DAR determination.
-
Solution:
-
Optimize the Gradient: A shallower gradient can improve the separation of closely eluting species.[6]
-
Adjust Flow Rate: Lowering the flow rate can sometimes enhance resolution.[6]
-
Change Column Temperature: Temperature can affect hydrophobic interactions. Experiment with different column temperatures (e.g., 25-30°C) to find the optimal condition.[3]
-
Select a Different Stationary Phase: The hydrophobicity of the stationary phase plays a crucial role. A more or less hydrophobic column may provide the necessary selectivity.
-
Experimental Protocol: DAR Analysis by HIC-HPLC
This protocol provides a general framework for the analysis of a cysteine-linked ADC.
-
Sample Preparation:
-
Dilute the ADC sample to a concentration of 1 mg/mL in a suitable buffer (e.g., PBS).
-
-
HPLC System and Column:
-
System: An HPLC system with a UV detector.
-
Column: A HIC column (e.g., TSKgel Butyl-NPR, 4.6 x 35 mm, 2.5 µm).
-
-
Mobile Phases:
-
Mobile Phase A (High Salt): 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0.
-
Mobile Phase B (Low Salt): 50 mM sodium phosphate, pH 7.0.
-
-
Chromatographic Conditions:
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 25°C
-
Detection: UV at 280 nm
-
Injection Volume: 10 µL
-
Gradient:
-
0-2 min: 0% B
-
2-22 min: 0-100% B (linear gradient)
-
22-27 min: 100% B (wash)
-
27-35 min: 0% B (re-equilibration)
-
-
-
Data Analysis:
-
Identify the peaks corresponding to different DAR species (DAR0, DAR2, DAR4, etc.).
-
Calculate the area of each peak.
-
The average DAR is calculated using the following formula: Average DAR = (Σ (Peak Area_i * DAR_i)) / (Σ Peak Area_i)
-
Quantitative Data Summary
| Parameter | Typical Range/Value | Reference |
| Column Temperature | 25-30 °C | [3] |
| Mobile Phase Salt | Ammonium Sulfate (1.5-2.0 M) | [3][6] |
| Organic Modifier | Isopropanol or Acetonitrile (5-15%) | [3] |
| Flow Rate | 0.4-1.0 mL/min | [3][6] |
Experimental Workflow Diagram
Caption: Workflow for ADC DAR analysis using HIC-HPLC.
Aggregation Analysis using Size Exclusion Chromatography (SEC)
Size Exclusion Chromatography (SEC) is the standard method for quantifying aggregates and fragments in ADC preparations.[7] Aggregation is a critical quality attribute as it can impact efficacy and immunogenicity.[8]
Troubleshooting Guide & FAQs
Q1: I'm observing peak tailing and poor resolution of the monomer and aggregate peaks for my ADC, which I don't see with the unconjugated antibody.
A1: This is a common issue with ADCs due to their increased hydrophobicity.[9] The hydrophobic drug payload can interact non-specifically with the SEC stationary phase.
-
Solution:
-
Add Organic Modifier: The most common solution is to add an organic solvent to the mobile phase. Isopropanol (10-15%) is often effective at minimizing these secondary hydrophobic interactions.[7][10]
-
Optimize Mobile Phase Composition:
-
Column Selection: Use a column specifically designed for biomolecules with a hydrophilic coating to minimize non-specific binding.[9]
-
Q2: The level of aggregation in my sample seems to change depending on the mobile phase I use.
A2: The mobile phase composition can indeed influence the aggregation state of the protein.
-
Solution:
-
Use a "Protein-Friendly" Mobile Phase: Whenever possible, use a mobile phase that mimics physiological conditions (e.g., PBS at neutral pH) to get a more accurate representation of the aggregation state.[7]
-
Be Cautious with Organic Modifiers: While necessary to improve chromatography, be aware that high concentrations of organic solvents could potentially induce or reduce aggregation. It's a balance between achieving good chromatography and maintaining the native state.
-
Q3: How can I confirm that the peaks I'm seeing are indeed aggregates?
A3: Orthogonal techniques are recommended for confirming the identity of species separated by SEC.
-
Solution:
-
SEC-MALS: Coupling SEC with Multi-Angle Light Scattering (MALS) allows for the absolute determination of the molar mass of the eluting species, confirming whether a peak corresponds to a monomer, dimer, or higher-order aggregate.
-
Analytical Ultracentrifugation (AUC): AUC is a powerful technique for characterizing the size and shape of macromolecules in solution and can be used to verify SEC results.
-
Experimental Protocol: Aggregation Analysis by SEC-HPLC
This protocol is a starting point for analyzing ADC aggregation.
-
Sample Preparation:
-
Dilute the ADC sample to a concentration of 1-2 mg/mL in the mobile phase.
-
-
HPLC System and Column:
-
Mobile Phase:
-
Aqueous Mobile Phase: 150 mM Sodium Phosphate, pH 7.0.
-
For Hydrophobic ADCs: Consider adding 10-15% isopropanol to the aqueous mobile phase.
-
-
Chromatographic Conditions:
-
Flow Rate: 0.5 - 1.0 mL/min
-
Column Temperature: 25°C
-
Detection: UV at 280 nm
-
Run Time: Typically 15-20 minutes (isocratic elution).
-
-
Data Analysis:
-
Integrate the peak areas for the aggregate, monomer, and any fragment peaks.
-
Calculate the percentage of each species relative to the total peak area.
-
Quantitative Data Summary
| Parameter | Typical Value | Rationale | Reference |
| Mobile Phase Salt | 150 mM Sodium Phosphate | Suppresses electrostatic interactions | [8] |
| Organic Modifier (if needed) | 10-15% Isopropanol | Reduces hydrophobic interactions | [7][10] |
| pH | ~7.0 | Maintains native protein structure | [7] |
Troubleshooting Decision Tree
Caption: Troubleshooting decision tree for poor peak shape in SEC analysis of ADCs.
Charge Variant Analysis using Imaged Capillary Isoelectric Focusing (iCIEF)
Charge heterogeneity is a critical quality attribute of ADCs, and imaged capillary isoelectric focusing (iCIEF) is a high-resolution technique used to separate and quantify these charge variants based on their isoelectric point (pI).[12][13]
Troubleshooting Guide & FAQs
Q1: Why is my iCIEF electropherogram showing broad peaks and poor focusing?
A1: Suboptimal focusing in iCIEF can result from several factors related to the sample preparation and running conditions.
-
Issue: Inappropriate ampholyte/pI range.
-
Solution: Ensure the pH range of your carrier ampholytes brackets the pI of your ADC and its variants. You may need to use a narrower pH range for better resolution.
-
Issue: Sample precipitation in the capillary.
-
Solution: High DAR ADCs can be prone to precipitation. Adding solubilizers like urea (B33335) or non-ionic detergents (e.g., Polysorbate 20) to the sample mixture can improve solubility.[12]
-
Issue: Insufficient focusing time.
-
Solution: ADCs, especially those with high DAR, may require longer focusing times to reach their isoelectric point compared to their corresponding antibodies.[12]
Q2: I am seeing unexpected new peaks in my stressed or aged ADC samples. How do I identify them?
A2: New peaks indicate chemical modifications that alter the charge of the ADC.
-
Solution:
-
Hyphenation to Mass Spectrometry (iCIEF-MS): The most definitive way to identify charge variants is to couple the iCIEF separation directly to a mass spectrometer. This allows for the accurate mass determination of the species in each peak.[14]
-
Enzymatic Treatment: Treating the sample with specific enzymes can help identify certain modifications. For example, deamidation can be confirmed by treatment with PNGase F.
-
Comparison to Reference Standards: Analyze well-characterized reference standards and forced degradation samples alongside your test sample to aid in peak identification.
-
Q3: My iCIEF method is not stable and shows poor reproducibility.
A3: Method robustness is crucial for a quality control environment.
-
Issue: Instability of the payload-linker.
-
Solution: The buffer system can impact the stability of certain payload-linkers. You may need to screen different buffer systems to find one that enhances sample stability during the analysis.[12]
-
Issue: Inconsistent sample preparation.
-
Solution: Ensure that the sample and ampholyte mixture is prepared consistently for every run. Use a fresh mixture if you suspect degradation.
Experimental Protocol: iCIEF for ADC Charge Variant Analysis
This is a general protocol for iCIEF analysis.
-
Sample Preparation:
-
Prepare a sample mixture containing the ADC (at a final concentration of ~0.2 mg/mL), carrier ampholytes (e.g., Pharmalyte 3-10), pI markers, and additives like urea and methyl cellulose.
-
The final mixture is typically prepared in purified water.
-
-
iCIEF System and Cartridge:
-
System: An iCIEF instrument (e.g., ProteinSimple Maurice or iCE3).
-
Cartridge: A suitable capillary cartridge.
-
-
Running Conditions:
-
Prefocusing: Apply a voltage (e.g., 1500 V) for a set time (e.g., 1 minute).
-
Focusing: Apply a higher voltage (e.g., 3000 V) for a longer duration (e.g., 8-15 minutes) until the current drops to a stable baseline.
-
Detection: The whole capillary is imaged using a CCD camera at 280 nm.
-
-
Data Analysis:
-
The software calibrates the electropherogram using the pI markers.
-
The main peak and acidic/basic variants are integrated.
-
The relative percentage of each charge variant is calculated.
-
Quantitative Data Summary
| Parameter | Typical Setting | Rationale | Reference |
| Carrier Ampholyte Range | pH 3-10 (for screening) | Broad range to capture all variants | [15] |
| Solubilizer (if needed) | 1-4 M Urea | Improves solubility of hydrophobic ADCs | [12] |
| Focusing Voltage | 1500 - 3000 V | Drives protein separation | [16] |
| Focusing Time | 8 - 15 minutes | Allows proteins to reach their pI | [12] |
Signaling Pathway/Logical Relationship Diagram
Caption: Relationship between ADC modifications and the resulting iCIEF profile.
Intact Mass Analysis and Linker Stability using RP-LC and LC-MS
Reversed-Phase Liquid Chromatography (RP-LC), especially when coupled with Mass Spectrometry (MS), is a powerful tool for analyzing the components of reduced ADCs and assessing linker stability.[17][18]
Troubleshooting Guide & FAQs
Q1: I am seeing poor recovery of my ADC or its subunits from the RP-HPLC column.
A1: The hydrophobic nature of ADCs can lead to irreversible binding to the stationary phase.
-
Solution:
-
Column Choice: Use a column with a wider pore size (e.g., 300Å) and shorter carbon chain (e.g., C4 or C8) to reduce strong hydrophobic interactions.
-
Elevated Temperature: Running the separation at a higher temperature (e.g., 70-80°C) can improve peak shape and recovery.[19]
-
Optimize Mobile Phase:
-
Q2: My MS data suggests the linker-payload is cleaving during analysis. How can I prevent this?
A2: Some linkers are labile under the acidic conditions typically used in RP-LC.
-
Solution:
-
Adjust Mobile Phase pH: For acid-labile linkers, increasing the pH of the mobile phase can prevent cleavage. Replacing TFA (a strong acid) with formic acid (a weaker acid) or using an ammonium acetate-based mobile phase can be effective.[20]
-
Native LC-MS: For ADCs with non-covalent linkages (e.g., some cysteine-linked ADCs), denaturing conditions of RP-LC will cause them to fall apart. In these cases, native LC-MS using size exclusion or ion-exchange chromatography with a volatile salt like ammonium acetate is required.[20]
-
Q3: The mass spectrum of my intact ADC is very complex and difficult to interpret.
A3: The heterogeneity of glycosylation and drug conjugation leads to complex spectra.
-
Solution:
-
Deglycosylation: Treat the ADC with an enzyme like PNGase F to remove N-linked glycans. This will simplify the spectrum by removing glycan heterogeneity, making it easier to resolve the different drug-loaded species.[21]
-
Reduction: For cysteine-linked ADCs, reducing the inter-chain disulfide bonds to separate the light and heavy chains simplifies the analysis and allows for DAR calculation on the individual chains.[22]
-
High-Resolution MS: Using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is essential for resolving the different species and obtaining accurate mass measurements.
-
Experimental Protocol: Reduced ADC Analysis by RP-LC/MS
This protocol is for analyzing the light and heavy chains of a reduced ADC.
-
Sample Preparation (Reduction):
-
Dilute the ADC to 1 mg/mL in a denaturing buffer (e.g., 8 M Guanidine HCl).
-
Add a reducing agent (e.g., 10 mM DTT).
-
Incubate at 37°C for 30 minutes.
-
-
LC-MS System and Column:
-
System: An LC-MS system (e.g., UHPLC coupled to a Q-TOF mass spectrometer).
-
Column: A reversed-phase column suitable for proteins (e.g., Agilent AdvanceBio RP-mAb C4, 2.1 x 100 mm).[23]
-
-
Mobile Phases:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
-
Chromatographic and MS Conditions:
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 80°C
-
Gradient: A suitable gradient from ~20% B to 60% B over 20-30 minutes.
-
MS Mode: Positive ion mode, acquiring data over an m/z range appropriate for the expected charged species of the light and heavy chains.
-
-
Data Analysis:
-
Deconvolute the mass spectra for the light and heavy chain peaks to obtain their zero-charge masses.
-
Identify the masses corresponding to the unconjugated chains and the chains with one, two, or three drugs attached.
-
Calculate the average DAR based on the relative abundance of the different species.
-
Quantitative Data Summary
| Parameter | Typical Setting | Rationale | Reference |
| Column Type | C4, Wide Pore (300Å) | Reduces strong hydrophobic interactions | [23] |
| Column Temperature | 70-80 °C | Improves peak shape and recovery | [19] |
| Mobile Phase Modifier | 0.1% Formic Acid | MS-compatible ion-pairing agent | [20] |
| Organic Solvent | Acetonitrile | Elutes hydrophobic proteins | [19] |
Experimental Workflow Diagram
Caption: Workflow for reduced ADC analysis by RP-LC/MS to determine DAR.
References
- 1. cellmosaic.com [cellmosaic.com]
- 2. agilent.com [agilent.com]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ymc.eu [ymc.eu]
- 7. hpst.cz [hpst.cz]
- 8. shimadzu.com [shimadzu.com]
- 9. agilent.com [agilent.com]
- 10. Best Practices for Chromatography Method Development for Monoclonal Antibody Analysis | Lab Manager [labmanager.com]
- 11. researchgate.net [researchgate.net]
- 12. Imaged capillary isoelectric focusing method development for charge variants of high DAR ADCs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. sciex.com [sciex.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. frontiersin.org [frontiersin.org]
- 17. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. molnar-institute.com [molnar-institute.com]
- 20. Practical approaches for overcoming challenges in heightened characterization of antibody-drug conjugates with new methodologies and ultrahigh-resolution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 21. sciex.com [sciex.com]
- 22. hpst.cz [hpst.cz]
- 23. tandfonline.com [tandfonline.com]
Validation & Comparative
A Head-to-Head Comparison: The Cleavable Boc-PEG4-Val-Cit-PAB-OH Linker Versus Non-Cleavable Linkers in Antibody-Drug Conjugates
For researchers, scientists, and drug development professionals, the choice of linker is a critical decision in the design of effective and safe antibody-drug conjugates (ADCs). This guide provides an objective, data-driven comparison of the enzymatically cleavable Boc-PEG4-Val-Cit-PAB-OH linker and non-cleavable linker strategies. We will delve into their mechanisms of action, comparative performance data, and the experimental protocols used to evaluate them.
The fundamental difference between these two linker classes lies in their payload release mechanisms. The this compound linker is designed for controlled, intracellular drug release triggered by specific lysosomal enzymes. In contrast, non-cleavable linkers rely on the complete degradation of the antibody backbone within the lysosome to liberate the cytotoxic payload. This distinction has profound implications for an ADC's stability, efficacy, bystander effect, and overall therapeutic window.
Mechanism of Action: A Tale of Two Release Strategies
This compound: An Enzyme-Triggered Release
The this compound linker is a sophisticated system designed for precise drug delivery. It consists of a Boc-protected amine for conjugation, a hydrophilic PEG4 spacer to improve solubility, a valine-citrulline (Val-Cit) dipeptide cleavable by cathepsin B, and a p-aminobenzyl alcohol (PAB) self-immolative spacer.[1][2]
Once an ADC armed with this linker is internalized into a target cancer cell, it traffics to the lysosome. The high concentration of cathepsin B in the lysosome recognizes and cleaves the amide bond between the citrulline and PAB moieties.[3][4] This initial cleavage triggers a cascade of spontaneous electronic rearrangements within the PAB spacer, culminating in the release of the unmodified, fully active cytotoxic drug.[5]
Non-Cleavable Linkers: Release Through Antibody Degradation
Non-cleavable linkers, such as those based on maleimide (B117702) chemistry (e.g., SMCC) or thioether bonds, form a highly stable connection between the antibody and the payload.[6][7] The release of the cytotoxic drug is entirely dependent on the proteolytic degradation of the antibody backbone within the lysosome after the ADC is internalized by the target cell.[7] This process results in the liberation of the payload still attached to the linker and an amino acid residue from the antibody.[6] The resulting complex is the active cytotoxic entity.
Quantitative Performance Data
The choice between a cleavable and a non-cleavable linker involves a trade-off between several key performance parameters. The following tables summarize representative data from preclinical studies.
Table 1: Comparative Plasma Stability
| Linker Type | ADC Example | Plasma Half-life (Species) | Reference |
| Cleavable (Val-Cit) | Trastuzumab-vc-MMAE | ~2-3 days (Human) | [5] |
| Non-Cleavable | Trastuzumab-DM1 (T-DM1) | ~3-4 days (Human) | [5] |
Higher plasma stability for non-cleavable linkers can lead to a longer circulation time and potentially greater accumulation at the tumor site.[8]
Table 2: In Vitro Cytotoxicity and Bystander Effect
| Linker Type | ADC Example | Target Cell Line | IC50 (ng/mL) | Bystander Killing (Co-culture) | Reference |
| Cleavable (Val-Cit) | Trastuzumab-vc-MMAE | SK-BR-3 (HER2+++) | 5-20 | Significant | [5] |
| Non-Cleavable | Trastuzumab-DM1 (T-DM1) | SK-BR-3 (HER2+++) | 10-50 | Minimal | [5] |
| Cleavable (Val-Cit) | Trastuzumab-vc-MMAE | JIMT-1 (HER2+) | 100-500 | Moderate | [5] |
| Non-Cleavable | Trastuzumab-DM1 (T-DM1) | JIMT-1 (HER2+) | >1000 | Minimal | [5] |
The lower IC50 values for the cleavable linker ADC suggest higher potency, which is often attributed to the release of the unmodified, highly potent payload and the bystander effect.[5]
Table 3: Comparative In Vivo Efficacy in Xenograft Models
| Linker Type | ADC Example | Xenograft Model | Tumor Growth Inhibition | Reference |
| Cleavable (Val-Cit) | Anti-CD30-vc-MMAE | Karpas-299 | High | [6] |
| Non-Cleavable | Anti-CD30-MMAF | Karpas-299 | Moderate to High | [6] |
| Cleavable (Val-Cit) | Trastuzumab-vc-MMAE | NCI-N87 | High | [9] |
| Non-Cleavable | Trastuzumab-DM1 (T-DM1) | KPL-4 | Moderate | [10] |
While non-cleavable linkers may show improved efficacy due to higher stability in some models, the potent bystander effect of cleavable linkers can be highly advantageous in treating heterogeneous tumors.[5][11]
The Critical Role of the Bystander Effect
A key advantage of cleavable linkers like this compound is their ability to induce a "bystander effect."[5] This occurs when the released, membrane-permeable payload diffuses out of the target antigen-positive cell and kills neighboring antigen-negative cancer cells.[7] This is particularly beneficial in treating solid tumors, which often exhibit heterogeneous antigen expression.[11]
In contrast, the payload-linker-amino acid complex released from non-cleavable ADCs is often charged and less membrane-permeable, resulting in a limited or absent bystander effect.[5][12]
Drug Compatibility: A Key Consideration
The nature of the released cytotoxic agent is a crucial factor. Some payloads, like monomethyl auristatin E (MMAE), are most potent in their unmodified form and are therefore less suitable for use with non-cleavable linkers, as the attached amino acid-linker remnant can reduce their activity.[10][13] Conversely, payloads like monomethyl auristatin F (MMAF), which has a charged phenylalanine at its C-terminus, retain their potency even when attached to a linker remnant and are compatible with non-cleavable strategies.[10][14]
Experimental Protocols
Detailed and robust experimental protocols are essential for the accurate evaluation and comparison of ADCs with different linkers.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is for determining the half-maximal inhibitory concentration (IC50) of an ADC on a target cancer cell line.[3][15]
Materials:
-
Target cancer cell lines (e.g., SK-BR-3, JIMT-1)
-
Complete cell culture medium
-
ADC constructs (cleavable and non-cleavable)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilizing agent (e.g., SDS-HCl solution)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the ADC constructs.
-
Incubate the plate for a period appropriate for the payload's mechanism of action (typically 72-120 hours).
-
Add MTT solution to each well and incubate for 1-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Add a solubilizing agent to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and plot against the ADC concentration to determine the IC50 value.[15]
In Vitro Bystander Effect Assay (Co-Culture Method)
This assay quantifies the killing of antigen-negative cells by the payload released from antigen-positive cells.[7][11]
Materials:
-
Antigen-positive (Ag+) cancer cell line (e.g., NCI-N87)
-
Antigen-negative (Ag-) cancer cell line engineered to express a fluorescent protein (e.g., GFP-MCF7)
-
Complete cell culture medium
-
ADC constructs
-
96-well black, clear-bottom cell culture plates
-
Fluorescence plate reader
Procedure:
-
Seed a mixture of Ag+ and Ag- cells at a defined ratio (e.g., 1:1) in a 96-well plate and allow them to adhere overnight.
-
Treat the co-culture with serial dilutions of the ADC constructs.
-
Include monocultures of Ag- cells treated with the ADC as a control for direct toxicity.
-
Incubate the plate for 72-120 hours.
-
Measure the fluorescence intensity of the GFP-expressing Ag- cells using a fluorescence plate reader.
-
Calculate the percentage of viable Ag- cells in the co-culture compared to the untreated co-culture control. A significant decrease in the viability of Ag- cells in the co-culture compared to the monoculture indicates a bystander effect.[7]
In Vivo Xenograft Efficacy Study
This protocol outlines a typical tumor growth inhibition study in a mouse xenograft model.[6]
Materials:
-
Immunodeficient mice (e.g., NOD-SCID or NSG)
-
Human cancer cell line for xenograft establishment (e.g., NCI-N87)
-
ADC constructs and vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously implant tumor cells into the flank of the mice.
-
Monitor tumor growth regularly.
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups (vehicle control, ADC with cleavable linker, ADC with non-cleavable linker).[5]
-
Administer the ADCs and vehicle control via an appropriate route (e.g., intravenous injection) at a specified dose and schedule.[5]
-
Measure tumor volume and body weight two to three times per week.
-
Continue the study until tumors in the control group reach a predetermined endpoint.
-
Plot tumor volume over time to assess the anti-tumor efficacy of each ADC.
Conclusion
The choice between a cleavable linker like this compound and a non-cleavable linker is a critical decision in ADC development that must be guided by the specific therapeutic context.
This compound and other cleavable linkers offer the distinct advantages of a specific, intracellular payload release mechanism and the potential for a potent bystander effect, making them an attractive option for treating solid tumors with heterogeneous antigen expression.[16]
Non-cleavable linkers provide greater plasma stability, which can lead to a more favorable safety profile by minimizing premature drug release and off-target toxicity.[6] This makes them well-suited for targeting homogenous tumors with high antigen expression, where a localized cytotoxic effect is desired.[6]
Ultimately, a thorough understanding of the comparative performance and mechanisms of action of both linker types, supported by robust experimental data, is essential for the rational design and development of the next generation of safe and effective antibody-drug conjugates.
References
- 1. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]
- 3. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Noncleavable Linkers - Creative Biolabs [creativebiolabs.net]
- 11. agilent.com [agilent.com]
- 12. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 13. Antibody-Drug Conjugate Using Ionized Cys-Linker-MMAE as the Potent Payload Shows Optimal Therapeutic Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antibody–Drug Conjugate Payloads: MMAE & MMAF | Biopharma PEG [biochempeg.com]
- 15. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
A Comparative Guide to the In Vitro Validation of Cathepsin B-Mediated Val-Cit Linker Cleavage
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the widely used valine-citrulline (Val-Cit) linker with alternative linker technologies for antibody-drug conjugates (ADCs). The focus is on the in vitro validation of cathepsin B-mediated cleavage, a critical mechanism for the targeted release of cytotoxic payloads in cancer cells. Experimental data is presented to support the comparison, and detailed protocols are provided for key validation assays.
The Val-Cit dipeptide is a cornerstone of ADC design, engineered for cleavage by lysosomal proteases like cathepsin B, which are often overexpressed in the tumor microenvironment.[1][] The cleavage of the Val-Cit linker is a precursor to a self-immolative cascade that releases the active drug payload.[1] While highly successful, the Val-Cit linker is not without its limitations, including susceptibility to premature cleavage by other enzymes, which has spurred the development of alternative linker strategies.[1][3]
Comparative Analysis of Cleavable Linkers
The selection of a linker is a critical determinant of an ADC's therapeutic index, influencing its stability in circulation and the efficiency of payload release at the target site.[] Below is a comparison of the Val-Cit linker with several alternatives.
| Linker Type | Cleavage Mechanism | Key Advantages | Key Disadvantages | In Vitro Performance Insights |
| Valine-Citrulline (Val-Cit) | Protease-sensitive (Cathepsin B, L, S, F)[1] | Well-established, high plasma stability in humans, potent anti-tumor activity.[5] | Susceptible to premature cleavage by neutrophil elastase and mouse-specific carboxylesterase Ces1C.[1][3] Can be hydrophobic, limiting drug-to-antibody ratio (DAR).[3] | Broadly sensitive to multiple cathepsins.[6] |
| Valine-Alanine (Val-Ala) | Protease-sensitive (Cathepsin B)[6] | Similar in vitro activity to Val-Cit with lower hydrophobicity.[5] Less aggregation in high DAR structures compared to Val-Cit.[][6] | Lower cleavage efficiency by Cathepsin L compared to Val-Cit.[7] | Similar buffer stability and cathepsin B release efficiency to Val-Cit.[6] |
| Cyclobutane-1,1-dicarboxamide (cBuCit) | Protease-sensitive (Primarily Cathepsin B)[6] | More specific dependence on cathepsin B compared to Val-Cit.[7] Greater tumor inhibitory effects in vitro compared to Val-Cit ADCs.[][6] | Newer technology, less established than Val-Cit. | Drug release is effectively inhibited by cathepsin B inhibitors (>75%), unlike Val-Cit (<15%).[][8] |
| β-Glucuronide | Enzyme-sensitive (β-Glucuronidase)[5] | Highly stable in plasma.[5] Demonstrated higher in vitro potency compared to a Val-Cit ADC in some studies.[5] | Potential for tolerability issues.[5] Requires sufficient β-glucuronidase expression in the tumor.[9] | - |
| Sulfatase-cleavable | Enzyme-sensitive (Sulfatases)[6] | High plasma stability (over 7 days in mouse plasma).[8] Similar efficacy to Val-Cit and Val-Ala linkers against Her2+ cell lines.[6] | Dependent on sulfatase overexpression in tumors.[6] | - |
| Fe(II)-cleavable (e.g., TRX linker) | Chemical (Fenton reaction with Fe(II))[6][8] | Novel mechanism targeting elevated ferrous iron in some tumors.[8] | Can exhibit significant toxicity in antigen-negative cell lines, suggesting instability.[6][8] | In vitro cytotoxicity can be similar to Val-Cit ADCs in antigen-positive cells.[6] |
Experimental Protocols
Detailed methodologies are crucial for the accurate in vitro assessment of linker cleavage. Below are protocols for common assays.
In Vitro Cathepsin B Cleavage Assay (HPLC-Based)
This assay quantifies the release of a payload from an ADC in the presence of purified cathepsin B.[1]
Objective: To measure the rate of drug release from a Val-Cit linker-containing ADC upon incubation with recombinant human cathepsin B.
Materials:
-
ADC with Val-Cit linker
-
Recombinant human cathepsin B
-
Assay Buffer (e.g., 25 mM sodium acetate, 1 mM EDTA, pH 5.0)[10]
-
Activation Buffer (e.g., 30 mM DTT, 15 mM EDTA in water)[10]
-
Quenching solution (e.g., acetonitrile (B52724) with an internal standard)
-
HPLC system with a suitable column and detector
Protocol:
-
Activate Cathepsin B: Prepare a solution of cathepsin B in an activation buffer and incubate for 15 minutes at room temperature.[10]
-
Reaction Setup: In a microcentrifuge tube, combine the ADC solution with the pre-warmed assay buffer.[1]
-
Initiate Reaction: Start the cleavage reaction by adding the activated cathepsin B solution to the ADC mixture. A typical final concentration might be 20 nM enzyme and 1 µM ADC.[1]
-
Incubation: Incubate the reaction at 37°C.[1]
-
Time Points: At designated time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.[1]
-
Quench Reaction: Immediately stop the reaction by adding a quenching solution.
-
Analysis: Analyze the samples by reverse-phase HPLC to separate and quantify the released payload from the intact ADC.
-
Data Interpretation: Plot the concentration of the released payload against time to determine the cleavage rate.
In Vitro Cathepsin B Cleavage Assay (Fluorescence-Based)
This is a higher-throughput method using a fluorogenic substrate.
Objective: To determine the rate of cleavage of a model peptide-fluorophore substrate by cathepsin B.
Materials:
-
Peptide-AMC (7-amino-4-methylcoumarin) substrate
-
Activated Cathepsin B
-
Assay Buffer (pH 5.0-6.0 with DTT)[1]
-
96-well microplate
-
Fluorescence plate reader
Protocol:
-
Prepare a solution of the peptide-AMC substrate in the assay buffer.[1]
-
Add the substrate solution to the wells of a 96-well microplate.[1]
-
Initiate the reaction by adding activated cathepsin B.[1]
-
Incubate the plate in a fluorescence plate reader at 37°C.[1]
-
Monitor the increase in fluorescence over time as the AMC is released.
-
The rate of cleavage is determined from the slope of the fluorescence versus time plot.[1]
Visualizing the Process
Diagrams can clarify the complex biological and experimental processes involved in ADC linker cleavage.
Caption: ADC internalization and payload release pathway.[1]
Caption: In vitro ADC cleavage assay workflow.[1]
Caption: Mechanism of Val-Cit-PABC linker cleavage.[1]
References
- 1. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Advances in ADC Linker Research | AxisPharm [axispharm.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biopharminternational.com [biopharminternational.com]
- 10. Synthesis, Characterization and in vitro Studies of a Cathepsin B‐Cleavable Prodrug of the VEGFR Inhibitor Sunitinib - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Stability of ADC Linkers
For Researchers, Scientists, and Drug Development Professionals
The stability of the linker in an antibody-drug conjugate (ADC) is a critical determinant of its therapeutic index, directly influencing both efficacy and safety. An ideal linker must remain stable in systemic circulation to prevent premature release of the cytotoxic payload, which could lead to off-target toxicity, while ensuring efficient cleavage and payload delivery at the tumor site. This guide provides an objective comparison of the in vivo stability of different ADC linker technologies, supported by experimental data and detailed methodologies.
Data Presentation: Quantitative Comparison of Linker Performance
The choice of linker technology significantly impacts the pharmacokinetic profile and overall performance of an ADC. Below is a summary of quantitative data from comparative studies on the plasma stability and in vitro cytotoxicity of various linker types.
Table 1: In Vivo and Plasma Stability of Different ADC Linkers
| Linker Type | Linker Example | Stability Metric (Half-life or Payload Retention) | Key Findings |
| Cleavable Linkers | |||
| Protease-Sensitive | Valine-Citrulline (Val-Cit) | > 230 days (in human plasma) | Highly stable in human plasma, but can be less stable in mouse plasma due to carboxylesterase activity.[1] |
| Valine-Alanine (Val-Ala) | Stable | Exhibits high stability in human plasma and improved stability in mouse plasma compared to Val-Cit.[1] | |
| pH-Sensitive | Hydrazone | ~2 days (in human plasma) | Demonstrates pH-dependent hydrolysis but can show instability in circulation, leading to premature drug release.[1][2] |
| Glutathione-Sensitive | Disulfide | Variable | Stability is influenced by steric hindrance around the disulfide bond.[1] |
| Enzyme-Sensitive | β-Glucuronide | Highly Stable | Shows greater stability and efficacy in vivo compared to some peptide linkers, though tolerability can be a concern.[1][2] |
| Sulfatase-Cleavable | High (> 7 days in mouse plasma) | Demonstrates high plasma stability.[1] | |
| Non-Cleavable Linkers | |||
| Thioether | SMCC-type (e.g., mc) | 55% payload remaining after 7 days (in rats) | Susceptible to deconjugation via a retro-Michael reaction in the presence of thiols like albumin.[3] |
| Self-stabilizing maleimide (B117702) (e.g., Mal-Dap(Boc) DCHA derived) | 90% payload remaining after 7 days (in rats) | Engineered to undergo rapid hydrolysis of the initial thiosuccinimide bond to a stable form, preventing payload loss.[3] |
Note: The data presented are illustrative and can vary based on the specific antibody, payload, and experimental conditions.
Table 2: Comparative In Vitro Cytotoxicity of ADCs with Different Linkers
| ADC Construct | Linker Type | Target Cell Line | IC50 (ng/mL) | Key Findings |
| Anti-HER2-MMAE | Protease-Sensitive (Val-Cit) | SK-BR-3 | 15 | Demonstrates potent cytotoxicity. |
| Anti-HER2-MMAE | pH-Sensitive (Hydrazone) | NCI-N87 | 35 | Effective but generally less potent than protease-sensitive linkers in this context. |
| Anti-HER2-MMAE | Sulfatase-Cleavable | SK-BR-3 | 61 | Showed higher cytotoxicity compared to a non-cleavable ADC and comparable potency to a Val-Ala ADC.[1] |
Note: Lower IC50 values indicate higher potency. The data presented are compiled from various sources and may not be directly comparable due to differences in experimental setups.
Experimental Protocols
The accurate assessment of ADC linker stability is crucial for the selection of clinical candidates. The following are detailed methodologies for key experiments cited in this guide.
In Vivo Stability Assessment in a Rat Model
Objective: To quantify the in vivo stability of an ADC linker by measuring the average drug-to-antibody ratio (DAR) over time in circulation.[3]
Methodology:
-
Animal Model: Female Sprague-Dawley rats are commonly used for these studies.[3]
-
ADC Administration: A single intravenous (IV) bolus injection of the ADC is administered to the rats at a specified dose (e.g., 10 mg/kg).[4]
-
Blood Sampling: Blood samples are collected at various time points post-administration (e.g., 1 hour, 6 hours, 1 day, 2 days, 4 days, and 7 days).
-
Plasma Isolation: Plasma is isolated from the collected blood samples by centrifugation.
-
ADC Quantification: The concentration of the ADC in the plasma samples is determined using an enzyme-linked immunosorbent assay (ELISA).
-
DAR Analysis:
-
The ADC is isolated from the plasma using affinity chromatography (e.g., with Protein A).
-
The isolated ADC is then analyzed by hydrophobic interaction chromatography (HIC) or liquid chromatography-mass spectrometry (LC-MS) to determine the average DAR.
-
-
Data Interpretation: A decrease in the average DAR over time is indicative of payload loss and linker instability. The rate of this decrease is used to compare the relative stability of different linkers. A stable linker will exhibit minimal change in DAR over the course of the study.[3]
Quantification of Free Payload in Plasma by LC-MS/MS
Objective: To quantify the amount of prematurely released payload in the systemic circulation.
Methodology:
-
Sample Preparation:
-
Plasma samples from the in vivo study are subjected to protein precipitation to remove larger molecules like antibodies. This is typically done by adding a solvent such as acetonitrile.
-
The sample is then centrifuged, and the supernatant containing the free payload is collected.
-
-
LC-MS/MS Analysis:
-
The supernatant is injected into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
The payload and its metabolites are separated by liquid chromatography and then detected and quantified by mass spectrometry.
-
-
Quantification: The concentration of the free payload is determined by comparing its signal to a standard curve generated with known concentrations of the payload.
Mandatory Visualization
The following diagrams illustrate the classification of ADC linkers and a typical experimental workflow for assessing in vivo stability.
Conclusion
The selection of an appropriate linker is a multifaceted decision that requires a careful balance between stability in circulation and efficient payload release at the target site. Non-cleavable linkers generally offer superior plasma stability, which can translate to a wider therapeutic window and reduced off-target toxicity.[5][6] However, cleavable linkers provide the advantage of a "bystander effect," where the released payload can kill adjacent antigen-negative tumor cells, a potentially crucial mechanism for treating heterogeneous tumors.[5]
Emerging linker technologies, such as self-stabilizing maleimides and novel enzyme-cleavable linkers, are continuously being developed to address the limitations of earlier generations. A thorough head-to-head comparison using standardized in vitro and in vivo assays, as outlined in this guide, is paramount for selecting the optimal linker to maximize the therapeutic potential of an ADC for a specific cancer indication.
References
- 1. benchchem.com [benchchem.com]
- 2. adcreview.com [adcreview.com]
- 3. benchchem.com [benchchem.com]
- 4. Site-Dependent Degradation of a Non-Cleavable Auristatin-Based Linker-Payload in Rodent Plasma and Its Effect on ADC Efficacy | PLOS One [journals.plos.org]
- 5. benchchem.com [benchchem.com]
- 6. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
A Comparative Efficacy Analysis of ADC Linkers: Boc-PEG4-Val-Cit-PAB-OH vs. Alternatives
For Researchers, Scientists, and Drug Development Professionals
The linker connecting a potent cytotoxic payload to a monoclonal antibody is a critical determinant of an antibody-drug conjugate's (ADC) therapeutic index. The choice of linker profoundly influences an ADC's stability, pharmacokinetic profile, and ultimately, its anti-tumor efficacy. This guide provides an objective comparison of ADCs featuring the hydrophilic, cleavable Boc-PEG4-Val-Cit-PAB-OH linker against other widely used linker technologies, supported by representative experimental data and detailed protocols.
The this compound linker combines several advantageous features: a Boc-protected amine for synthesis, a hydrophilic polyethylene (B3416737) glycol (PEG) spacer to improve solubility and pharmacokinetics, and a cathepsin B-cleavable valine-citrulline (Val-Cit) dipeptide linked to a p-aminobenzyl carbamate (B1207046) (PAB) self-immolative spacer.[1] This design aims to provide enhanced stability in circulation and efficient, targeted release of the payload within tumor cells.[][]
Comparative Data Presentation
The following tables summarize quantitative data from preclinical studies, offering a comparative view of ADCs with PEGylated Val-Cit linkers (as a proxy for this compound), standard Val-Cit linkers, and non-cleavable SMCC linkers.
Table 1: In Vitro Cytotoxicity (IC50 Values)
Lower IC50 values indicate higher potency. Data is representative of studies comparing linkers with the same antibody and payload, such as MMAE, against antigen-positive cancer cell lines.
| Linker Type | Representative IC50 (nM) | Key Advantages & Disadvantages |
| PEGylated Val-Cit | 0.1 - 1.0 | Advantages: Improved hydrophilicity reduces aggregation and may allow for higher drug-to-antibody ratios (DAR).[4] Disadvantages: The PEG chain could potentially alter the overall size and biodistribution of the ADC.[4] |
| Standard Val-Cit | 0.2 - 2.0 | Advantages: Well-established, enzymatically cleavable linker enabling a potent bystander effect.[5][6] Disadvantages: Increased hydrophobicity can lead to aggregation, and instability in mouse plasma can complicate preclinical studies.[4][7] |
| SMCC (non-cleavable) | 0.5 - 5.0 | Advantages: High plasma stability, leading to a potentially wider therapeutic window.[5] Disadvantages: Lack of bystander effect, as the payload is released with a charged amino acid residue.[6] |
Table 2: In Vivo Tumor Growth Inhibition
Data represents typical outcomes in xenograft models with established tumors.
| Linker Type | Tumor Growth Inhibition (%) | Observations |
| PEGylated Val-Cit | 80 - 100% | Often demonstrates superior efficacy due to improved pharmacokinetics and tumor accumulation.[8] |
| Standard Val-Cit | 70 - 95% | Highly effective, but premature payload release in some models can affect the maximum tolerated dose.[5] |
| SMCC (non-cleavable) | 60 - 90% | Efficacious, with a strong correlation between efficacy and target antigen expression levels due to the lack of a bystander effect. |
Table 3: Pharmacokinetic Parameters
A longer plasma half-life generally indicates greater stability and potential for increased tumor accumulation.
| Linker Type | Representative Plasma Half-life (t½) in Mice | Key Characteristics |
| PEGylated Val-Cit | ~120 - 150 hours | The hydrophilic PEG spacer reduces non-specific clearance, leading to a longer circulation time.[4] |
| Standard Val-Cit | ~50 - 100 hours | Susceptible to premature cleavage by mouse carboxylesterases, leading to faster clearance in preclinical mouse models.[9] |
| SMCC (non-cleavable) | >150 hours | Generally exhibits the highest plasma stability due to the non-cleavable nature of the linker.[5] |
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of ADC linker performance.
In Vitro Cytotoxicity Assay
Objective: To determine and compare the potency of ADCs with different linkers in killing target cancer cells.
Methodology:
-
Cell Seeding: Seed antigen-positive cancer cells (e.g., HER2-positive SK-BR-3 or NCI-N87) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight to allow for cell attachment.
-
ADC Treatment: Prepare serial dilutions of the ADCs (PEGylated Val-Cit, standard Val-Cit, SMCC), a relevant isotype control ADC, and the free payload in cell culture medium. A typical concentration range would be from 0.01 ng/mL to 1000 ng/mL.
-
Incubation: Remove the old medium from the wells and add the diluted ADC solutions. Incubate the plate for 72-96 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Viability Assessment: Assess cell viability using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo®.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot the percentage of cell viability against the logarithm of the ADC concentration and determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
In Vivo Xenograft Tumor Model
Objective: To evaluate the anti-tumor efficacy of ADCs with different linkers in a living organism.
Methodology:
-
Tumor Implantation: Subcutaneously implant human cancer cells (e.g., 5 x 10^6 NCI-N87 cells) into the flank of immunodeficient mice (e.g., BALB/c nude).
-
Tumor Growth and Randomization: Allow tumors to grow to an average volume of 100-200 mm³. Randomize mice into treatment groups (e.g., Vehicle control, isotype control ADC, PEGylated Val-Cit ADC, standard Val-Cit ADC, SMCC ADC).
-
ADC Administration: Administer the ADCs via intravenous injection at a predetermined dose and schedule (e.g., a single dose of 3 mg/kg).
-
Monitoring: Measure tumor volume and body weight twice weekly.
-
Endpoint: Euthanize mice when tumors reach a predetermined maximum size or at the end of the study period.
-
Data Analysis: Plot the mean tumor volume over time for each group. Calculate the tumor growth inhibition for each treatment group compared to the vehicle control.
Pharmacokinetic Analysis
Objective: To determine the plasma stability and clearance rate of ADCs with different linkers.
Methodology:
-
Animal Dosing: Administer a single intravenous dose of each ADC to a cohort of mice (e.g., 5 mg/kg).
-
Blood Sampling: Collect blood samples from the mice at various time points post-injection (e.g., 1, 6, 24, 48, 96, 168 hours).
-
Sample Processing: Process the blood to obtain plasma and store it at -80°C until analysis.
-
Quantification: Use an enzyme-linked immunosorbent assay (ELISA) to quantify the concentration of total antibody and conjugated antibody in the plasma samples.
-
Data Analysis: Plot the plasma concentration of the ADC over time and calculate pharmacokinetic parameters such as half-life (t½), clearance, and area under the curve (AUC) using appropriate software.
Mandatory Visualizations
Signaling Pathway of a Val-Cit Linker-Based ADC
Caption: Mechanism of action for an ADC with a cleavable Val-Cit linker.
Experimental Workflow for ADC Efficacy Comparison
References
- 1. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
The Influence of PEG Spacer Length on Antibody-Drug Conjugate (ADC) Performance: A Comparative Analysis
For researchers, scientists, and drug development professionals, the rational design of antibody-drug conjugates (ADCs) is a paramount challenge. The linker, a critical component connecting the antibody to the cytotoxic payload, significantly influences the therapeutic index of an ADC. Among various linker technologies, polyethylene (B3416737) glycol (PEG) spacers have garnered considerable attention for their ability to modulate the physicochemical and pharmacokinetic properties of ADCs. The length of the PEG chain is a crucial design parameter, creating a delicate balance between enhanced stability and circulation half-life, and the potential for reduced potency. This guide provides a comparative analysis of how PEG spacer length impacts ADC performance, supported by experimental data, to inform the development of next-generation targeted cancer therapies.
The incorporation of PEG linkers into ADCs serves to enhance their hydrophilicity. This is particularly beneficial for ADCs carrying hydrophobic payloads, as it can mitigate aggregation, improve stability, and allow for higher drug-to-antibody ratios (DARs) without compromising the integrity of the conjugate.[1] Furthermore, the hydrophilic nature of PEG can shield the ADC from the immune system and increase its hydrodynamic radius, leading to a longer plasma half-life.[2] However, the choice of PEG spacer length is not a one-size-fits-all solution; it necessitates a trade-off between favorable pharmacokinetics and optimal in vitro and in vivo efficacy.[2]
Comparative Analysis of PEG Spacer Length on ADC Performance
The following tables summarize quantitative data from various studies, highlighting the impact of PEG spacer length on key ADC performance metrics.
Table 1: Impact of PEG Spacer Length on ADC Pharmacokinetics
| Linker Type | ADC Model | Animal Model | Key PK Parameter | Result |
| No PEG | ZHER2-MMAE (miniaturized ADC) | Mouse | Half-life | 19.6 minutes[1] |
| 4 kDa PEG | ZHER2-MMAE (miniaturized ADC) | Mouse | Half-life | 49.2 minutes (2.5-fold increase vs. no PEG)[1] |
| 10 kDa PEG | ZHER2-MMAE (miniaturized ADC) | Mouse | Half-life | 219.0 minutes (11.2-fold increase vs. no PEG)[1] |
| No PEG | Non-targeting MMAE ADC (DAR8) | Sprague-Dawley Rat | Clearance | High[3][4] |
| PEG2 | Non-targeting MMAE ADC (DAR8) | Sprague-Dawley Rat | Clearance | High[4] |
| PEG4 | Non-targeting MMAE ADC (DAR8) | Sprague-Dawley Rat | Clearance | High[4] |
| PEG8 | Non-targeting MMAE ADC (DAR8) | Sprague-Dawley Rat | Clearance | Low (approaching that of the naked antibody)[4] |
| PEG12 | Non-targeting MMAE ADC (DAR8) | Sprague-Dawley Rat | Clearance | Low (similar to PEG8)[4] |
| PEG24 | Non-targeting MMAE ADC (DAR8) | Sprague-Dawley Rat | Clearance | Low (similar to PEG8)[4] |
Table 2: Impact of PEG Spacer Length on In Vitro Cytotoxicity
| Linker Type | ADC Model | Cell Line | IC50 | Fold Change vs. No PEG |
| No PEG | ZHER2-MMAE (miniaturized ADC) | NCI-N87 | 4.94 nM[1] | - |
| 4 kDa PEG | ZHER2-MMAE (miniaturized ADC) | NCI-N87 | 31.9 nM[1] | ~6.5-fold decrease in potency |
| 10 kDa PEG | ZHER2-MMAE (miniaturized ADC) | NCI-N87 | 111.3 nM[1] | ~22.5-fold decrease in potency |
| No PEG | ZHER2-MMAE (miniaturized ADC) | BT-474 | 2.48 nM[1] | - |
| 4 kDa PEG | ZHER2-MMAE (miniaturized ADC) | BT-474 | 26.2 nM[1] | ~10.6-fold decrease in potency |
| 10 kDa PEG | ZHER2-MMAE (miniaturized ADC) | BT-474 | 83.5 nM[1] | ~33.7-fold decrease in potency |
Table 3: Impact of PEG Spacer Length on In Vivo Efficacy and Tolerability
| Linker Type | ADC Model | In Vivo Model | Key Efficacy/Tolerability Metric | Result |
| No PEG | ZHER2-MMAE (miniaturized ADC) | NCI-N87 Xenograft | Tumor Growth Inhibition (1.5 mg/kg) | 54.38%[1] |
| 4 kDa PEG | ZHER2-MMAE (miniaturized ADC) | NCI-N87 Xenograft | Tumor Growth Inhibition (1.5 mg/kg) | 69.00%[1] |
| 10 kDa PEG | ZHER2-MMAE (miniaturized ADC) | NCI-N87 Xenograft | Tumor Growth Inhibition (1.5 mg/kg) | 81.15%[1] |
| No PEG | Non-targeting MMAE ADC (DAR8) | Balb/C Mice | Tolerability (50 mg/kg) | Significant weight loss, not tolerated[3][4] |
| PEG2 | Non-targeting MMAE ADC (DAR8) | Balb/C Mice | Tolerability (50 mg/kg) | Significant weight loss, not tolerated[4] |
| PEG4 | Non-targeting MMAE ADC (DAR8) | Balb/C Mice | Tolerability (50 mg/kg) | Significant weight loss, not tolerated[4] |
| PEG8 | Non-targeting MMAE ADC (DAR8) | Balb/C Mice | Tolerability (50 mg/kg) | Well-tolerated, stable weight[3][4] |
| PEG12 | Non-targeting MMAE ADC (DAR8) | Balb/C Mice | Tolerability (50 mg/kg) | Well-tolerated, stable weight[3][4] |
| PEG24 | Non-targeting MMAE ADC (DAR8) | Balb/C Mice | Tolerability (50 mg/kg) | Well-tolerated, stable weight[3][4] |
| No PEG | Non-targeting MMAE ADC (DAR8) | Xenograft Model | Efficacy | Rapid tumor breakthrough[3] |
| PEG > 8 | Non-targeting MMAE ADC (DAR8) | Xenograft Model | Efficacy | Rescued efficacy, delayed tumor growth[3] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a common method for assessing the cytotoxic potential of ADCs against cancer cell lines.
-
Cell Seeding: Target cancer cells are harvested and seeded into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. The plates are incubated overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
ADC Treatment: A dilution series of the ADCs with varying PEG spacer lengths is prepared in culture medium. The culture medium is removed from the wells and replaced with 100 µL of the diluted ADC solutions. Control wells containing untreated cells and medium-only blanks are included.
-
Incubation: The plates are incubated for a defined period, typically 72 to 120 hours, at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, 20 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. The plates are then incubated for an additional 1-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals. The plate is incubated overnight in the dark at 37°C.
-
Data Acquisition and Analysis: The absorbance of each well is measured at 570 nm using a microplate reader. The percentage of cell viability for each ADC concentration is calculated relative to the untreated control cells. The half-maximal inhibitory concentration (IC₅₀) is determined by plotting the percentage of cell viability against the logarithm of the ADC concentration and fitting the data to a dose-response curve.
Pharmacokinetic (PK) Study in Rodents
This protocol outlines a typical procedure for evaluating the pharmacokinetic profile of ADCs.
-
Animal Model: Male Sprague-Dawley rats or other suitable rodent models are used. Animals are acclimated for at least one week before the study.
-
ADC Administration: ADCs with different PEG spacer lengths are administered as a single intravenous (IV) dose (e.g., 3 mg/kg) into the tail vein.
-
Blood Sampling: Blood samples (approximately 100-200 µL) are collected from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24, 48, 72, 96, and 168 hours) post-injection into tubes containing an anticoagulant.
-
Plasma Preparation: Plasma is separated from the blood samples by centrifugation.
-
Bioanalysis: The concentration of the total antibody and/or the conjugated ADC in the plasma samples is quantified using a validated analytical method, such as an enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS/MS).
-
Data Analysis: The plasma concentration-time data are analyzed using non-compartmental or compartmental pharmacokinetic models to determine key parameters such as clearance (CL), volume of distribution (Vd), and elimination half-life (t1/2).
In Vivo Efficacy Study in a Xenograft Mouse Model
This protocol describes a common method for assessing the anti-tumor efficacy of ADCs in vivo.
-
Cell Line and Animal Model: A human cancer cell line that overexpresses the target antigen (e.g., NCI-N87 for HER2-positive gastric cancer) is selected. Female immunodeficient mice (e.g., BALB/c nude mice) are used as the host for the xenograft tumors.
-
Tumor Implantation: A suspension of the cancer cells (e.g., 5 x 10⁶ cells) in a suitable medium (e.g., Matrigel) is injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor growth is monitored regularly by measuring the tumor dimensions with calipers. The tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Treatment Initiation: When the tumors reach a predetermined average size (e.g., 100-200 mm³), the mice are randomized into treatment and control groups.
-
ADC Administration: The ADCs with varying PEG spacer lengths are administered to the respective treatment groups, typically via intravenous injection, at a specified dose and schedule (e.g., 1.5 mg/kg every three days for four doses). The control group receives a vehicle control (e.g., PBS).
-
Efficacy Evaluation: Tumor volumes and body weights are measured throughout the study. The primary endpoint is typically tumor growth inhibition, which is calculated as the percentage difference in the mean tumor volume between the treated and control groups. Other metrics such as tumor growth delay and complete tumor regression may also be assessed.
-
Data Analysis: The tumor growth data are plotted over time for each group. Statistical analysis is performed to determine the significance of the anti-tumor effects of the different ADCs.
Visualizations
General Structure of a PEGylated Antibody-Drug Conjugate
Caption: General structure of an Antibody-Drug Conjugate with a PEGylated linker.
Experimental Workflow for Comparative Analysis of PEG Spacer Length on ADC Performance
Caption: Experimental workflow for the comparative analysis of PEG spacer length on ADC performance.
Signaling Pathway of ADC Internalization and Payload Release
Caption: Simplified signaling pathway of ADC internalization and payload release leading to apoptosis.
References
A Researcher's Guide to Validating the Bystander Effect of Antibody-Drug Conjugates
For drug development professionals in oncology, a nuanced understanding of an antibody-drug conjugate's (ADC) mechanism of action is critical. The bystander effect, where an ADC's cytotoxic payload eliminates not only the target cancer cell but also adjacent, antigen-negative cells, can significantly boost therapeutic efficacy, particularly in heterogeneous tumors.[1][2][3] This guide provides a comprehensive framework for validating the bystander effect of ADCs, comparing different linker technologies and detailing essential experimental protocols.
The Central Role of the Linker in the Bystander Effect
An ADC consists of a monoclonal antibody, a cytotoxic payload, and a linker that connects them.[1][4] The linker is a pivotal component that determines the ADC's stability in circulation and the mechanism of payload release.[][6] The capacity of an ADC to induce a bystander effect is fundamentally tied to the linker's properties and the payload's ability to permeate cell membranes.[1][]
-
Cleavable Linkers: These are designed to release the payload under specific conditions prevalent in the tumor microenvironment or inside the cell (e.g., low pH or the presence of certain enzymes).[8][9] This release allows the cytotoxic drug to diffuse to neighboring cells, initiating the bystander effect.[4][10] Examples include enzyme-cleavable peptide linkers (like valine-citrulline) and pH-sensitive hydrazones.[8]
-
Non-Cleavable Linkers: These linkers rely on the complete lysosomal degradation of the antibody to release the payload.[][9] The released drug remains attached to an amino acid residue, which typically makes it charged and unable to efficiently cross cell membranes to kill adjacent cells.[11] Consequently, ADCs with non-cleavable linkers, such as Trastuzumab emtansine (T-DM1), generally lack a significant bystander effect.[2][11]
The mechanism hinges on the payload being released from the ADC, diffusing from the antigen-positive (Ag+) target cell, and penetrating nearby antigen-negative (Ag-) cells to induce cytotoxicity.[10][12]
Comparison of Linker Technologies for Bystander Effect
The choice of linker is a critical design feature that dictates the potential for bystander killing. Below is a comparison of a hypothetical cleavable linker, "Linker-X," with established cleavable and non-cleavable linker systems.
| Feature | ADC-Linker-X (Hypothetical) | Valine-Citrulline Linker (Cleavable) | Thioether Linker (Non-Cleavable) |
| Release Mechanism | Enzyme-specific cleavage by lysosomal proteases (e.g., Cathepsin B).[] | Cleavage by Cathepsin B in the lysosome.[8] | Antibody degradation in the lysosome.[] |
| Payload Permeability | High (e.g., MMAE) | High (e.g., MMAE).[13] | Low (payload remains charged with amino acid remnant).[11] |
| Bystander Effect | Potent | Potent .[1] | Minimal to None .[2][11] |
| Plasma Stability | High, designed to minimize premature release. | Generally stable, but can be susceptible to extracellular cleavage. | Very high, as it resists proteolytic degradation.[] |
| Potential Advantage | Balanced efficacy in heterogeneous tumors and systemic stability. | Strong efficacy in tumors with mixed antigen expression.[3] | Reduced off-target toxicity due to high stability.[][9] |
| Potential Disadvantage | Potential for off-target toxicity if payload is released prematurely. | Risk of off-target toxicity if linker is unstable in circulation. | Limited efficacy in heterogeneous tumors.[10] |
Experimental Protocols for Validating the Bystander Effect
To quantitatively assess and validate the bystander effect of an ADC, a series of robust in vitro assays are essential. The co-culture cytotoxicity assay is the gold standard.[14][15]
Key Experiment: In Vitro Co-Culture Bystander Assay
This assay evaluates the ability of an ADC to kill antigen-negative (Ag-) cells when they are cultured together with antigen-positive (Ag+) cells.[15][16]
Detailed Methodology:
-
Cell Line Selection:
-
Antigen-Positive (Ag+) line: A cell line with high expression of the target antigen (e.g., HER2-positive SKBR3 cells).[2]
-
Antigen-Negative (Ag-) line: A cell line that does not express the target antigen but is sensitive to the payload. This line should be engineered to express a fluorescent protein (e.g., GFP) for selective monitoring (e.g., HER2-negative MCF7-GFP cells).[2][15]
-
-
Seeding:
-
ADC Treatment:
-
Data Acquisition:
-
Analysis:
-
Calculate the half-maximal inhibitory concentration (IC50) for the Ag- cells in both co-culture and monoculture settings.
-
A significant decrease in the IC50 value for Ag- cells in the co-culture compared to the monoculture confirms a bystander effect.[15] This indicates that the presence of Ag+ cells facilitates the killing of Ag- cells.
-
Data Presentation: Comparative Bystander Effect
The results from the co-culture assay can be summarized to compare the performance of different ADCs.
| ADC Platform | Target Antigen | Cell Lines (Ag+/Ag-) | IC50 on Ag- Cells (Monoculture) | IC50 on Ag- Cells (Co-Culture 1:1) | Fold Change (Bystander Killing) |
| ADC-Linker-X (Test) | HER2 | SKBR3 / MCF7-GFP | >1000 nM | 55 nM | >18x |
| T-DXd (Positive Control) | HER2 | SKBR3 / MCF7-GFP | >1000 nM | 45 nM | >22x |
| T-DM1 (Negative Control) | HER2 | SKBR3 / MCF7-GFP | >1000 nM | >1000 nM | ~1x |
Data are illustrative and based on principles demonstrated in preclinical studies. A higher fold change indicates a more potent bystander effect.[2][12]
Interpretation:
The data clearly demonstrate that ADC-Linker-X, much like the positive control T-DXd, induces a potent bystander effect. The IC50 for killing antigen-negative MCF7-GFP cells drops dramatically only when they are in the presence of antigen-positive SKBR3 cells. In contrast, the non-cleavable T-DM1 shows no significant bystander killing, as the viability of MCF7-GFP cells is unaffected by the presence of SKBR3 cells. This validates that the cleavable linker and permeable payload of ADC-Linker-X are functioning as designed to overcome tumor heterogeneity.
References
- 1. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 2. agilent.com [agilent.com]
- 3. Bystander effect of antibody-drug conjugates: fact or fiction? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antibody–drug conjugate - Wikipedia [en.wikipedia.org]
- 6. What are ADC Linkers? | BroadPharm [broadpharm.com]
- 8. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 9. biotechinformers.com [biotechinformers.com]
- 10. Antibody drug conjugates and bystander killing: is antigen-dependent internalisation required? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 12. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jnm.snmjournals.org [jnm.snmjournals.org]
- 14. benchchem.com [benchchem.com]
- 15. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. in vitro assay development_In Vivo Pharmacology Assays - In Vitro Bystander Effect Assays - ICE Bioscience [en.ice-biosci.com]
- 17. jitc.bmj.com [jitc.bmj.com]
Val-Cit vs. Val-Ala Linkers: A Head-to-Head Comparison for Antibody-Drug Conjugate Development
A deep dive into the performance of two leading cathepsin B-cleavable linkers, providing researchers, scientists, and drug development professionals with the data and methodologies to inform strategic ADC design.
In the rapidly evolving landscape of antibody-drug conjugates (ADCs), the linker connecting the monoclonal antibody to the cytotoxic payload is a critical determinant of therapeutic success. Among the most utilized cleavable linkers are those sensitive to the lysosomal protease cathepsin B, with the dipeptides valine-citrulline (Val-Cit) and valine-alanine (Val-Ala) being prominent examples. This guide provides a comprehensive head-to-head comparison of Val-Cit and Val-Ala linkers, supported by experimental data and detailed protocols to aid in the selection of the optimal linker for specific ADC applications.
Executive Summary
Both Val-Cit and Val-Ala linkers are designed for selective cleavage within the tumor cell lysosome, leveraging the over-expression of cathepsin B in many cancer types. Val-Cit is the more established and widely used of the two, featured in several FDA-approved ADCs.[1][2][] However, its hydrophobic nature can lead to challenges with ADC aggregation, particularly at higher drug-to-antibody ratios (DAR).[] The Val-Ala linker has emerged as a viable alternative, offering increased hydrophilicity which can mitigate aggregation issues, especially when working with lipophilic payloads.[] While both linkers demonstrate efficient payload release and potent anti-tumor activity, subtle differences in their stability, cleavage kinetics, and in vivo performance can have significant implications for the therapeutic window of an ADC.
At a Glance: Key Performance Parameters
| Parameter | Val-Cit Linker | Val-Ala Linker | Key Considerations |
| Hydrophilicity | Lower | Higher | Higher hydrophilicity of Val-Ala can reduce aggregation, especially with hydrophobic payloads and high DARs.[] |
| Plasma Stability | Generally stable in human plasma but can be susceptible to premature cleavage by certain proteases (e.g., neutrophil elastase) and mouse carboxylesterase Ces1C.[5][6] | Generally demonstrates good plasma stability, with some studies suggesting improved stability over Val-Cit in certain contexts.[7] | Stability in preclinical mouse models can be a concern for Val-Cit linkers.[5] |
| Cathepsin B Cleavage | Efficiently cleaved by cathepsin B and other lysosomal proteases.[8][9] | Efficiently cleaved by cathepsin B, though some studies report a slightly slower cleavage rate compared to Val-Cit.[8] | Both are considered effective substrates for cathepsin B.[] |
| In Vitro Cytotoxicity | Highly potent, with low pM IC50 values reported for various ADCs.[7] | Demonstrates comparable high potency to Val-Cit ADCs.[] | Potency is highly dependent on the payload, antibody, and target cell line. |
| In Vivo Efficacy | Proven efficacy in numerous preclinical and clinical studies.[11] | Studies have shown potent anti-tumor activity, with some demonstrating superior efficacy to Val-Cit counterparts.[11] | The choice of linker can impact the maximum tolerated dose (MTD) and overall therapeutic index.[7] |
| Bystander Effect | Capable of inducing a bystander effect with membrane-permeable payloads like MMAE.[6] | Also capable of inducing a bystander effect. | The efficiency of the bystander effect is largely dictated by the payload's properties. |
Mechanism of Action: A Shared Pathway
The fundamental mechanism of action for both Val-Cit and Val-Ala linkers is contingent on the ADC's journey from circulation to the lysosome of a target cancer cell.
Caption: General mechanism of action for ADCs with cathepsin B-cleavable linkers.
Upon binding to its target antigen on the cancer cell surface, the ADC is internalized via endocytosis and trafficked to the lysosome. The acidic environment and high concentration of proteases, particularly cathepsin B, within the lysosome facilitate the cleavage of the dipeptide linker. This cleavage initiates a self-immolative cascade, typically through a p-aminobenzyl carbamate (B1207046) (PABC) spacer, leading to the release of the active cytotoxic payload into the cell, ultimately inducing apoptosis.[8]
Experimental Data: A Comparative Analysis
Plasma Stability
A critical attribute of an ADC linker is its ability to remain intact in systemic circulation to prevent premature payload release and off-target toxicity.
| Linker | Species | Half-life (t1/2) | Comments | Reference |
| Val-Cit | Human | >7 days | Generally stable. | [12] |
| Val-Cit | Mouse | Hydrolyzed within 1 hour | Susceptible to cleavage by mouse carboxylesterase Ces1C. | [5][12] |
| Val-Ala | Mouse | High stability (>7 days for some constructs) | Often more stable than Val-Cit in mouse models. | [7] |
Note: Stability can be influenced by the conjugation site, payload, and overall ADC structure.
In Vitro Cytotoxicity
The potency of ADCs with Val-Cit and Val-Ala linkers is typically assessed in cancer cell lines expressing the target antigen.
| Target | Cell Line | Linker | Payload | IC50 (pM) | Reference |
| HER2 | HER2+ | Val-Cit | MMAE | 14.3 | [7] |
| HER2 | HER2+ | Val-Ala | MMAE | 92 | [7] |
| CD30 | L540 | Val-Cit | MMAE | ~10 | - |
| CD30 | L540 | Val-Ala | MMAE | ~20 | - |
Note: IC50 values are highly dependent on experimental conditions and should be compared within the same study.
In Vivo Efficacy
Preclinical xenograft models are crucial for evaluating the anti-tumor activity of ADCs.
| Tumor Model | Linker | Dose (mg/kg) | Tumor Growth Inhibition | Reference |
| Human non-Hodgkin lymphoma | Val-Cit | 2.5 | Significant | [7] |
| Human non-Hodgkin lymphoma | Disulfide | 10 | Similar to Val-Cit | [7] |
| HER2+ | Val-Cit | - | - | [7] |
| HER2+ | Sulfatase-cleavable | - | Higher cytotoxicity than Val-Ala | [7] |
| A431 epidermoid carcinoma | Val-Ala | 3 | Superior to Val-Cit | [11] |
| A431 epidermoid carcinoma | Val-Cit | 3 | Effective, but less than Val-Ala | [11] |
Experimental Protocols
Detailed methodologies are essential for the accurate evaluation and comparison of ADC linker performance.
Protocol 1: In Vitro Plasma Stability Assay
Objective: To determine the stability of an ADC and the rate of premature payload release in plasma.
Methodology:
-
Incubate the ADC at a defined concentration (e.g., 100 µg/mL) in plasma (human, mouse, rat) at 37°C.[12]
-
Collect aliquots at various time points (e.g., 0, 24, 48, 96, 168 hours).
-
Stop the reaction by freezing or protein precipitation.
-
Analyze the samples using methods like liquid chromatography-mass spectrometry (LC-MS) to quantify the amount of intact ADC and/or released payload.[13]
-
Determine the half-life (t½) of the ADC in plasma.
Caption: A generalized workflow for assessing the in vitro plasma stability of an ADC.
Protocol 2: Cathepsin B Cleavage Assay
Objective: To quantify the rate of payload release from an ADC in the presence of cathepsin B.
Methodology:
-
Activate recombinant human cathepsin B with an activation buffer containing DTT.[8]
-
Prepare a reaction mixture containing the ADC in an appropriate assay buffer (pH 5.0-6.0).
-
Initiate the reaction by adding the activated cathepsin B.
-
Incubate the reaction at 37°C.
-
At designated time points, quench the reaction with a protease inhibitor or acid.
-
Analyze the samples by HPLC or LC-MS to quantify the released payload.[8]
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the potency of an ADC in killing target cancer cells.
Methodology:
-
Seed target cells in a 96-well plate and allow them to adhere overnight.[14][15][16]
-
Treat the cells with serial dilutions of the ADC for 72-96 hours.
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilize the formazan (B1609692) crystals with a solubilization solution (e.g., DMSO).[14][15]
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.[16][17]
Conclusion
The choice between a Val-Cit and a Val-Ala linker is a nuanced decision that depends on the specific goals of the ADC program. Val-Cit remains a robust and clinically validated option, while Val-Ala presents a compelling alternative, particularly for ADCs with hydrophobic payloads or high DARs where aggregation is a concern. The increased hydrophilicity and potentially improved stability profile of Val-Ala may translate to a wider therapeutic window. Researchers are encouraged to perform head-to-head comparisons using the methodologies outlined in this guide to select the optimal linker that balances stability, targeted payload release, and overall therapeutic efficacy for their specific ADC candidate.
References
- 1. benchchem.com [benchchem.com]
- 2. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. communities.springernature.com [communities.springernature.com]
- 6. benchchem.com [benchchem.com]
- 7. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. aacrjournals.org [aacrjournals.org]
- 11. Protease-Cleavable Linkers Modulate the Anticancer Activity of Non-Internalizing Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
A Guide to the Reproducibility of Antibody-Drug Conjugate Synthesis Utilizing a Boc-PEG4-Val-Cit-PAB-OH Linker
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Antibody-Drug Conjugate (ADC) synthesis, with a focus on the reproducibility and performance of the widely utilized Boc-PEG4-Val-Cit-PAB-OH linker. The valine-citrulline (Val-Cit) linker is a cornerstone in the design of ADCs, valued for its stability in circulation and its specific cleavage by lysosomal proteases like Cathepsin B, which are often overexpressed in the tumor microenvironment.[1][] This targeted release mechanism is crucial for delivering the cytotoxic payload directly to cancer cells, thereby minimizing off-target toxicity.[1]
This document presents quantitative data to assess the consistency of ADC synthesis and compares the performance of Val-Cit-based ADCs with alternative linker technologies. Detailed experimental protocols for ADC synthesis and characterization are also provided to aid researchers in their drug development endeavors.
Data Presentation: Performance and Reproducibility of ADC Synthesis
While direct batch-to-batch reproducibility data for ADC synthesis is often proprietary, the following table summarizes key quality attributes for ADCs synthesized using the Val-Cit-PAB linker from various studies. These parameters are critical for ensuring lot-to-lot consistency in manufacturing.[3] The narrow ranges of Drug-to-Antibody Ratios (DAR) and low levels of aggregation reported in the literature for commercially produced ADCs like brentuximab vedotin (Adcetris®) underscore the high degree of reproducibility achievable with this linker technology.[3][4]
Table 1: Key Quality Attributes of ADCs Synthesized with Val-Cit-PAB Linker
| Parameter | Typical Value/Range | Analytical Method | Significance |
| Average Drug-to-Antibody Ratio (DAR) | 3.5 - 4.5 | HIC, Mass Spectrometry | Directly impacts potency, pharmacokinetics, and safety.[3][5] |
| Aggregation | < 2% | SEC | A critical quality attribute due to potential immunogenicity and altered potency.[3] |
| Free Drug Content | < 1% | RP-HPLC | High levels of free drug can increase systemic toxicity.[3] |
| In Vitro Cytotoxicity (IC50) | Payload Dependent (pM to nM range) | Cell-based assays (e.g., MTT) | Measures the potency of the ADC against target cancer cells.[1] |
The following table provides a comparative overview of the performance of the Val-Cit linker against other commonly used cleavable and non-cleavable linkers.
Table 2: Comparative Performance of Different ADC Linkers
| Linker Type | Example | Plasma Stability (Half-life) | In Vitro Cytotoxicity (IC50) | Key Characteristics |
| Dipeptide (Cleavable) | Val-Cit | > 230 days (human plasma) | Payload Dependent | High stability in human plasma, susceptible to cleavage by cathepsins.[6] |
| Dipeptide (Cleavable) | Val-Ala | Similar to Val-Cit | Payload Dependent | Better hydrophilicity and stability than Val-Cit, may lead to less aggregation with high DAR.[7] |
| Tripeptide (Cleavable) | Glu-Val-Cit | High stability in mouse plasma | Payload Dependent | Designed to be more stable in mouse plasma compared to Val-Cit.[6] |
| β-Glucuronidase (Cleavable) | Glucuronide-MMAE | Highly Stable | Potentially higher than Val-Cit ADCs | Can exhibit greater efficacy in vivo but may have tolerability issues. |
| Non-cleavable | SMCC | High plasma stability | Payload Dependent | Payload is released after antibody degradation in the lysosome; no bystander effect.[7] |
Experimental Protocols
Accurate and reproducible experimental methods are fundamental to the successful development of ADCs. The following sections detail the key protocols for ADC synthesis and characterization.
Protocol 1: ADC Synthesis using this compound Linker
This protocol outlines the steps for conjugating a cytotoxic payload to a monoclonal antibody (mAb) using the this compound linker. The process involves deprotection of the Boc group, activation of the linker, reduction of the antibody, and the final conjugation reaction.
Materials:
-
Monoclonal antibody (mAb)
-
Boc-PEG4-Val-Cit-PAB-Drug conjugate
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Purification column (e.g., SEC)
Procedure:
-
Antibody Reduction:
-
Prepare a solution of the mAb in PBS.
-
Add a freshly prepared solution of TCEP to the mAb solution to achieve a final molar excess (e.g., 5-10 fold) of TCEP to mAb.
-
Incubate the reaction at 37°C for 1-2 hours to reduce the interchain disulfide bonds.
-
Remove excess TCEP using a desalting column equilibrated with PBS.
-
-
Drug-Linker Preparation:
-
The Boc protecting group on the PEG spacer is typically removed during the synthesis of the drug-linker construct. If starting with a Boc-protected drug-linker, treat with an acid such as trifluoroacetic acid (TFA) to expose the amine for conjugation to the payload.
-
Dissolve the Boc-PEG4-Val-Cit-PAB-Drug construct in an organic co-solvent like DMSO.
-
-
Conjugation Reaction:
-
Add the dissolved drug-linker to the reduced antibody solution. The molar excess of the drug-linker should be optimized to achieve the target DAR (typically 4-8 fold molar excess).
-
Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction should be protected from light.
-
-
Purification:
-
Purify the resulting ADC using a size-exclusion chromatography (SEC) column to remove unconjugated drug-linker and other impurities.
-
Collect the fractions corresponding to the monomeric ADC.
-
-
Characterization:
-
Characterize the purified ADC for DAR, aggregation, and free drug content using the analytical methods described below.
-
Protocol 2: Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)
HIC is a standard method for determining the DAR of cysteine-linked ADCs by separating species with different numbers of conjugated drugs based on their hydrophobicity.[1]
Materials:
-
Purified ADC sample
-
HIC column (e.g., Butyl-NPR)
-
HPLC system
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0)
-
Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0)
Procedure:
-
Sample Preparation: Dilute the ADC sample to a suitable concentration (e.g., 1 mg/mL) in Mobile Phase A.
-
Chromatography:
-
Equilibrate the HIC column with Mobile Phase A.
-
Inject the ADC sample.
-
Elute the ADC species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a defined time (e.g., 20-30 minutes).
-
Monitor the elution profile at 280 nm.
-
-
Data Analysis:
-
Integrate the peak areas corresponding to each DAR species (DAR0, DAR2, DAR4, etc.).
-
Calculate the average DAR using the following formula: Average DAR = Σ (Peak Area of each species × Number of drugs for that species) / Σ (Total Peak Area)
-
Protocol 3: Analysis of ADC Aggregation by Size Exclusion Chromatography (SEC)
SEC separates molecules based on their size and is the primary method for quantifying aggregates in ADC preparations.[8]
Materials:
-
Purified ADC sample
-
SEC column (e.g., AdvanceBio SEC)
-
HPLC system
-
Mobile Phase: Aqueous buffer (e.g., 150 mM sodium phosphate, pH 7.0)
Procedure:
-
Sample Preparation: Dilute the ADC sample to a suitable concentration (e.g., 1 mg/mL) in the mobile phase.
-
Chromatography:
-
Equilibrate the SEC column with the mobile phase.
-
Inject the ADC sample.
-
Elute isocratically with the mobile phase.
-
Monitor the elution profile at 280 nm.
-
-
Data Analysis:
-
Identify and integrate the peaks corresponding to high molecular weight species (aggregates), the monomer, and any fragments.
-
Calculate the percentage of aggregation: % Aggregation = (Peak Area of Aggregates / Total Peak Area of all species) × 100
-
Protocol 4: ADC Characterization by Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for confirming the identity of the ADC and determining the precise mass of different drug-loaded species, which in turn allows for accurate DAR calculation.[8]
Procedure:
-
Sample Preparation: The ADC sample can be analyzed intact or after subunit analysis (reduction of light and heavy chains). For intact mass analysis, the sample is typically desalted.
-
LC-MS Analysis:
-
Inject the prepared sample into an LC-MS system.
-
Separate the different species using a suitable chromatography method (e.g., reversed-phase).
-
Acquire mass spectra using a high-resolution mass spectrometer (e.g., Q-TOF).
-
-
Data Analysis:
-
Deconvolute the raw mass spectra to obtain the zero-charge mass of each species.
-
Identify the peaks corresponding to the unconjugated antibody and the antibody with different numbers of conjugated drugs.
-
Calculate the average DAR based on the relative abundance of each species.
-
Mandatory Visualization
The following diagrams illustrate the key pathways and workflows described in this guide.
Caption: Intracellular pathway of an ADC with a cleavable Val-Cit linker.
Caption: Experimental workflow for ADC synthesis and characterization.
References
- 1. benchchem.com [benchchem.com]
- 3. ADC Process Development and Manufacturing (Part I): Core Components, Intermediates, and Conjugation Strategies - Creative Biogene [creative-biogene.com]
- 4. adcreview.com [adcreview.com]
- 5. lcms.cz [lcms.cz]
- 6. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to Analytical Methods for Drug-to-Antibody Ratio (DAR) Measurement
For Researchers, Scientists, and Drug Development Professionals
The Drug-to-Antibody Ratio (DAR) is a critical quality attribute of Antibody-Drug Conjugates (ADCs) that significantly impacts their efficacy and safety. Accurate and precise measurement of DAR is therefore essential throughout the drug development process. This guide provides a comparative overview of three commonly employed analytical methods for DAR determination: Hydrophobic Interaction Chromatography (HIC-HPLC), Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), and Mass Spectrometry (MS).
Comparison of Analytical Methods for DAR Measurement
The selection of an appropriate analytical method for DAR measurement depends on various factors, including the conjugation chemistry, the physicochemical properties of the ADC, and the stage of drug development. The following table summarizes the key performance characteristics of HIC-HPLC, RP-HPLC, and MS-based methods.
| Parameter | Hydrophobic Interaction Chromatography (HIC-HPLC) | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | Mass Spectrometry (MS) |
| Principle | Separation based on the hydrophobicity of the intact ADC. | Separation of light and heavy chains after reduction based on polarity. | Measurement of the mass-to-charge ratio of the intact or reduced ADC. |
| Sample State | Native, non-denaturing conditions.[1] | Denaturing conditions after reduction.[2] | Can be native (for intact MS) or denaturing (for LC-MS of reduced chains). |
| Information Provided | Average DAR, drug load distribution, and detection of unconjugated antibody.[1][3] | Average DAR calculated from the ratio of conjugated to unconjugated light and heavy chains.[2][4] | Precise mass of different drug-loaded species, average DAR, and drug load distribution.[5] |
| Accuracy | High, with results comparable to orthogonal methods. | High, correlates well with other methods like UV spectroscopy.[2] | Very high, considered a reference method for mass confirmation.[5] |
| Precision (%RSD) | Typically <15% for quality control samples. | Repeatability and intermediate precision generally show low %RSD. | High precision, with modern instruments capable of <10 ppm mass accuracy. |
| Linearity (r²) | Good linearity over a defined concentration range. | Generally exhibits a linear response suitable for quantification. | Excellent linearity for quantitative applications. |
| Robustness | Sensitive to changes in salt concentration, pH, and temperature. | Method performance can be affected by variations in mobile phase composition and temperature.[6] | Robust, but susceptible to matrix effects and requires careful optimization of ionization parameters.[7] |
| Throughput | Moderate, with typical run times of 30-60 minutes. | Moderate, similar to HIC-HPLC. | Can be high-throughput, especially with direct infusion methods. |
| Strengths | - Analysis of intact ADC under native conditions.[1]- Provides information on drug load distribution.[3] | - Well-established and widely available technique.- Good correlation with other methods.[2] | - High specificity and accuracy.- Provides detailed molecular weight information. |
| Limitations | - Not directly compatible with MS due to high salt concentrations.- Resolution can be challenging for complex ADCs. | - Requires reduction of the ADC, losing information on the intact molecule.- Denaturing conditions may alter the ADC.[6] | - Higher equipment cost.- Potential for ion suppression and matrix effects.[7] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and cross-validation of analytical methods. Below are representative protocols for the three techniques.
Hydrophobic Interaction Chromatography (HIC-HPLC)
Objective: To separate ADC species based on their hydrophobicity to determine the average DAR and drug load distribution.
Materials:
-
HIC column (e.g., TSKgel Butyl-NPR)
-
HPLC system with UV detector
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0)
-
Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0, with 20% isopropanol)
-
ADC sample
Procedure:
-
Equilibrate the HIC column with Mobile Phase A.
-
Inject the ADC sample onto the column.
-
Elute the bound ADC species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a specified time (e.g., 30 minutes).
-
Monitor the elution profile at 280 nm.
-
Integrate the peaks corresponding to different drug-loaded species (DAR0, DAR2, DAR4, etc.).
-
Calculate the average DAR by a weighted average of the peak areas.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Objective: To determine the average DAR by separating the reduced light and heavy chains of the ADC.
Materials:
-
RP-HPLC column (e.g., C4 or C8)
-
HPLC system with UV detector
-
Reducing agent (e.g., Dithiothreitol - DTT)
-
Denaturant (e.g., Guanidine HCl)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile (B52724)
-
ADC sample
Procedure:
-
Reduce the ADC sample by incubating with a reducing agent (e.g., 10 mM DTT) at 37°C for 30 minutes in the presence of a denaturant.
-
Equilibrate the RP-HPLC column with a mixture of Mobile Phase A and B.
-
Inject the reduced ADC sample.
-
Separate the light and heavy chains using a gradient of increasing acetonitrile concentration (Mobile Phase B).
-
Monitor the chromatogram at 280 nm.
-
Identify and integrate the peaks for unconjugated and conjugated light and heavy chains.
-
Calculate the average DAR based on the relative peak areas of the different chain fragments.[4]
Mass Spectrometry (MS)
Objective: To determine the precise mass of the intact or reduced ADC species to calculate the average DAR.
Materials:
-
Mass spectrometer (e.g., Q-TOF or Orbitrap)
-
Liquid chromatography system (for LC-MS)
-
Volatile buffers (e.g., ammonium acetate (B1210297) or ammonium formate) for native MS
-
Solvents for RP-LC-MS (as in the RP-HPLC protocol)
-
ADC sample
Procedure (Intact MS):
-
Desalt the ADC sample using a suitable technique if necessary.
-
For native MS, use a volatile buffer system.
-
Infuse the sample directly into the mass spectrometer or after separation by size-exclusion chromatography (SEC).
-
Acquire the mass spectrum over a relevant m/z range.
-
Deconvolute the raw data to obtain the zero-charge mass spectrum.
-
Identify the masses corresponding to the different DAR species.
-
Calculate the average DAR from the relative intensities of the deconvoluted peaks.
Procedure (LC-MS of Reduced ADC):
-
Reduce the ADC sample as described in the RP-HPLC protocol.
-
Separate the light and heavy chains using RP-HPLC coupled to the mass spectrometer.
-
Acquire mass spectra for each eluting peak.
-
Determine the mass of each conjugated and unconjugated chain.
-
Calculate the average DAR based on the relative abundance of the different chain species.
Cross-Validation Workflow
Cross-validation of analytical methods is a critical step to ensure the reliability and consistency of results, especially when transferring methods between laboratories or implementing a new method.[8] The following diagram illustrates a typical workflow for the cross-validation of DAR measurement methods.
Cross-validation workflow for DAR analytical methods.
This guide provides a foundational understanding of the key analytical methods for DAR measurement. The choice of method should be based on a thorough evaluation of the ADC's characteristics and the specific requirements of the analytical task at hand. Proper validation and cross-validation are paramount to ensure data of the highest quality and reliability in the development of these promising therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Drug-to-antibody ratio (DAR) and drug load distribution by hydrophobic interaction chromatography and reversed phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Drug-to-Antibody Ratio (DAR) and Drug Load Distribution by Hydrophobic Interaction Chromatography and Reversed Phase High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 5. MALDI-MS: a Rapid and Reliable Method for Drug-to-Antibody Ratio Determination of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advances in Drug–Antibody Ratio Determination of Antibody–Drug Conjugates [jstage.jst.go.jp]
- 7. Current LC-MS-based strategies for characterization and quantification of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Analysis of Boc-PEG4-Val-Cit-PAB-OH and Next-Generation ADC Linkers
For Researchers, Scientists, and Drug Development Professionals
The linker is a critical component of an antibody-drug conjugate (ADC), profoundly influencing its stability, efficacy, and safety profile. The valine-citrulline (Val-Cit) dipeptide linker, often used with a p-aminobenzyl carbamate (B1207046) (PAB) self-immolative spacer, has been a cornerstone in the development of ADCs. This guide provides an objective comparison of the well-established Boc-PEG4-Val-Cit-PAB-OH linker against emerging next-generation linker technologies, supported by experimental data to inform rational ADC design.
The Benchmark: this compound
The this compound linker is a cleavable linker system widely employed in ADCs.[1][2] Its design incorporates a hydrophilic polyethylene (B3416737) glycol (PEG4) spacer to improve solubility, a Boc-protected amine for conjugation, and the Val-Cit-PAB moiety that is susceptible to enzymatic cleavage.[3] The primary mechanism of action involves the cleavage of the peptide bond between citrulline and PAB by lysosomal proteases, particularly Cathepsin B, which is often overexpressed in tumor cells.[4] This cleavage initiates a self-immolation cascade of the PAB spacer, leading to the release of the cytotoxic payload within the target cell.
Key Features of Val-Cit-PAB Linkers:
-
Enzyme-Specific Cleavage: Designed for selective cleavage by lysosomal enzymes like Cathepsin B, which are more active in the tumor microenvironment.[4][5]
-
Plasma Stability: Generally exhibits good stability in human plasma, which is crucial for minimizing premature drug release and off-target toxicity.[6]
-
Established Track Record: Utilized in several approved and clinical-stage ADCs, providing a wealth of historical data.[7][]
However, the Val-Cit linker platform is not without its limitations, which has spurred the development of next-generation alternatives. These drawbacks include:
-
Species-Specific Instability: Notably, the Val-Cit linker shows instability in mouse plasma due to cleavage by carboxylesterase 1c (Ces1c), which can complicate preclinical evaluation.[4][9]
-
Hydrophobicity: The Val-Cit-PAB moiety can be hydrophobic, potentially leading to ADC aggregation, especially at higher drug-to-antibody ratios (DARs).[6][10]
-
Off-Target Cleavage: The Val-Cit dipeptide can also be cleaved by other proteases, such as human neutrophil elastase, which can contribute to off-target toxicities.[4][11]
Next-Generation Linkers: Addressing the Challenges
To overcome the limitations of the Val-Cit platform, researchers have developed a variety of innovative linker technologies. These next-generation linkers aim to improve stability, enhance therapeutic index, and offer novel release mechanisms.
Modified Peptide Linkers
Simple modifications to the dipeptide sequence can significantly impact linker performance. For instance, replacing citrulline with alanine (B10760859) (Val-Ala) has been shown to offer better hydrophilicity and stability.[12] While the Val-Ala linker is cleaved at a slower rate by Cathepsin B compared to Val-Cit, it allows for higher DARs without significant aggregation.[13]
Glucuronidase-Cleavable Linkers
These linkers incorporate a glucuronide moiety that is cleaved by β-glucuronidase, an enzyme abundant in the tumor microenvironment and lysosomes.[14] This approach offers an alternative enzymatic release mechanism and can lead to linkers with increased hydrophilicity.
pH-Sensitive Linkers
Acid-cleavable linkers, such as those containing hydrazone bonds, are designed to release their payload in the acidic environment of endosomes and lysosomes (pH 4.0-5.0) while remaining stable at the physiological pH of blood (~7.4).[][] However, early-generation pH-sensitive linkers suffered from poor plasma stability.[] Newer designs, such as those based on silyl (B83357) ethers, have demonstrated significantly improved stability with half-lives exceeding 7 days in human plasma.[12]
Dual-Enzyme Cleavable and Tandem-Cleavage Linkers
To enhance specificity, linkers that require the action of two different enzymes for payload release are being explored.[14] For example, a linker system that undergoes proteolysis followed by the action of an acid phosphatase has been developed.[13] Tandem-cleavage linkers, which incorporate a secondary cleavage site, have been shown to improve in vivo stability and tolerability compared to their mono-cleavage counterparts.[17]
Novel Enzyme-Cleavable Linkers
Researchers are expanding the repertoire of enzymes targeted by cleavable linkers. Linkers susceptible to cleavage by β-galactosidase, pyrophosphatases, and phosphatases, which are also overexpressed in tumor cells, are in development.[7][12][] Sulfatase-cleavable linkers have also shown promise, demonstrating efficacy comparable to classic Val-Cit and Val-Ala linkers in preclinical models.[18]
The "Exolinker" Platform
A recent innovation is the "exolinker" design, where the cleavable peptide is repositioned to the exo-position of the PAB moiety.[6][10] This configuration allows for the incorporation of hydrophilic amino acids, which can mask the hydrophobicity of the payload and enable higher DARs without aggregation. Exolinker-based ADCs have demonstrated superior stability and reduced premature payload release compared to traditional Val-Cit linkers.[6]
Performance Comparison
The following tables summarize the key performance characteristics of this compound and next-generation linkers based on available data.
| Linker Type | Release Mechanism | Key Advantages | Key Disadvantages |
| Val-Cit-PAB | Cathepsin B cleavage | Well-established, good human plasma stability[6] | Mouse plasma instability, hydrophobicity, potential off-target cleavage[4][6][9] |
| Val-Ala-PAB | Cathepsin B cleavage[12] | Improved hydrophilicity, allows for higher DARs[12][13] | Slower cleavage rate than Val-Cit[13] |
| Glucuronidase-Cleavable | β-glucuronidase cleavage[14] | Alternative enzymatic trigger, potentially more hydrophilic[14] | Dependent on β-glucuronidase expression |
| pH-Sensitive (Silyl Ether) | Acid hydrolysis[12] | High plasma stability, payload release in acidic organelles[12] | Potential for non-specific release in acidic microenvironments |
| Tandem-Cleavage | Dual enzymatic cleavage[17] | Improved in vivo stability and tolerability[17] | More complex design and synthesis |
| Exolinker | Cathepsin B cleavage[10] | Enhanced stability, higher DARs without aggregation, reduced premature payload release[6] | Newer technology, less long-term data available |
Experimental Protocols
A comprehensive evaluation of ADC linker performance relies on a suite of standardized in vitro and in vivo assays.
In Vitro Stability Assessment
-
Objective: To determine the stability of the linker in plasma from different species (e.g., human, mouse, rat).
-
Methodology: The ADC is incubated in plasma at 37°C for various time points. Samples are then analyzed to quantify the amount of intact ADC and released payload. An ELISA-based assay can be used to monitor conjugate stability.[17] Alternatively, immuno-affinity capture liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-qTOF-MS) can be employed for a more detailed analysis of ADC components and catabolites.[9][19]
In Vitro Cytotoxicity Assay
-
Objective: To evaluate the potency of the ADC against target cancer cell lines.
-
Methodology: Cancer cells expressing the target antigen are treated with serial dilutions of the ADC. Cell viability is assessed after a defined incubation period (e.g., 72 hours) using a colorimetric assay such as CellTiter-Glo.[17] The concentration of ADC that causes 50% inhibition of cell growth (IC50) is then determined.
In Vivo Efficacy Studies
-
Objective: To assess the anti-tumor activity of the ADC in a living organism.
-
Methodology: A tumor xenograft model is established by implanting human cancer cells into immunocompromised mice.[20] Once tumors reach a specified size, mice are treated with the ADC, a control antibody, or a vehicle. Tumor volume is measured regularly to determine the extent of tumor growth inhibition.[17][20]
Visualizing the Mechanisms
Cleavage Mechanism of Val-Cit-PAB Linker
Caption: Lysosomal cleavage of the Val-Cit-PAB linker by Cathepsin B.
Conceptual Comparison of Linker Strategies
Caption: Evolution from traditional to next-generation ADC linkers.
Conclusion
The this compound linker remains a valuable tool in ADC development, particularly for candidates intended for human use where its plasma stability is advantageous. However, the field is rapidly evolving, with next-generation linkers offering compelling solutions to the known limitations of the Val-Cit platform. These advanced linkers provide opportunities to enhance ADC stability, increase the therapeutic window, and tailor drug release to specific tumor microenvironments. The selection of an optimal linker will depend on a multitude of factors, including the target antigen, the payload, and the specific preclinical models used for evaluation. A thorough understanding of the comparative performance and mechanisms of these different linker technologies is essential for the successful development of the next wave of innovative and effective ADCs.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. precisepeg.com [precisepeg.com]
- 3. This compound, ADC linker, 2055024-54-7 | BroadPharm [broadpharm.com]
- 4. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. news-medical.net [news-medical.net]
- 9. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 14. njbio.com [njbio.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Advances in ADC Linker Research | AxisPharm [axispharm.com]
- 19. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 20. In Vitro and In Vivo Evaluation of Cysteine and Site Specific Conjugated Herceptin Antibody-Drug Conjugates | PLOS One [journals.plos.org]
A Comparative Guide to the Pharmacokinetic Profiles of Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics, combining the specificity of monoclonal antibodies with the potency of cytotoxic payloads. The pharmacokinetic (PK) profile of an ADC is a critical determinant of its efficacy and safety, governing its distribution, metabolism, and elimination from the body. Understanding how different structural components of an ADC influence its PK is paramount for the rational design and development of next-generation ADC therapies. This guide provides an objective comparison of the pharmacokinetic profiles of various ADC constructs, supported by experimental data, detailed methodologies, and visual representations of key biological and experimental processes.
Impact of ADC Construction on Pharmacokinetic Parameters
The pharmacokinetic behavior of an ADC is intricately linked to its molecular design. Key construction parameters that significantly influence the PK profile include the drug-to-antibody ratio (DAR), the type of linker used to conjugate the drug to the antibody, and the site of conjugation on the antibody.
Drug-to-Antibody Ratio (DAR)
The DAR, or the number of drug molecules conjugated to a single antibody, is a critical attribute that can dramatically alter an ADC's PK profile. While a higher DAR can potentially deliver more payload to the target cell, it can also lead to increased hydrophobicity, which in turn can accelerate clearance from circulation.[1][2]
Studies have shown that ADCs with a high DAR (e.g., 8 or more) tend to exhibit faster clearance and a shorter half-life compared to ADCs with a lower DAR.[2] This is often attributed to increased uptake by the reticuloendothelial system (RES), such as the liver.[3] For many ADCs, an optimal DAR of around 2 to 4 has been found to provide a balance between efficacy and a favorable pharmacokinetic profile.[1]
Linker Technology
The linker connecting the antibody to the cytotoxic payload plays a crucial role in the ADC's stability in circulation and the mechanism of drug release. The two primary types of linkers are cleavable and non-cleavable, each conferring distinct pharmacokinetic characteristics.
-
Cleavable Linkers: These linkers are designed to be stable in the bloodstream but are cleaved by specific conditions prevalent in the tumor microenvironment or within the target cell, such as low pH or the presence of certain enzymes.[4][5] While this allows for the release of the active drug at the target site, it can also lead to premature drug release in circulation, potentially causing off-target toxicity and faster clearance of the intact ADC.
-
Non-Cleavable Linkers: These linkers are more stable in circulation and release the payload only after the antibody is fully degraded within the lysosome of the target cell.[4][5] This generally results in a longer half-life and lower systemic toxicity compared to ADCs with cleavable linkers.[4] However, the payload is released as an amino acid-linker-drug conjugate, which may have different cell permeability and activity compared to the free drug.
Conjugation Chemistry
The site and method of conjugation of the drug-linker to the antibody can significantly impact the homogeneity and pharmacokinetic properties of the ADC.
-
Stochastic Conjugation: Traditional methods involve conjugating the drug to lysine (B10760008) or cysteine residues on the antibody, resulting in a heterogeneous mixture of ADCs with varying DARs and conjugation sites. This heterogeneity can lead to unpredictable pharmacokinetic behavior and a narrower therapeutic window.[6]
-
Site-Specific Conjugation: Newer, site-specific conjugation technologies allow for the creation of homogeneous ADCs with a defined DAR and conjugation site.[6] These site-specific ADCs often exhibit improved pharmacokinetic profiles, including a longer half-life and reduced clearance, leading to an enhanced therapeutic index.[6][7]
Data Presentation: Comparative Pharmacokinetic Parameters
The following table summarizes representative pharmacokinetic parameters for different ADC constructs, highlighting the impact of DAR, linker type, and conjugation chemistry. The data is compiled from various preclinical and clinical studies. Direct head-to-head comparisons in a single study are limited in publicly available literature, so these values should be interpreted with consideration of the different experimental conditions.
| ADC Construct (Antibody-Payload) | Linker Type | DAR | Conjugation Method | Clearance (mL/day/kg) | Half-life (t½, days) | Species | Reference |
| Trastuzumab-DM1 (T-DM1) | Non-cleavable (SMCC) | ~3.5 | Stochastic (Lysine) | 0.676 L/day (total) | ~3.9 | Human | [6] |
| Trastuzumab Deruxtecan (DS-8201a) | Cleavable (Enzymatic) | ~8 | Site-specific (Cysteine) | Not directly reported, but stable in circulation | ~5.7-7.7 | Monkey | [8][9] |
| Maytansinoid Conjugate | Cleavable (sulfo-SPDB) | ~2 | Not Specified | Comparable to lower DARs | Not Specified | Mouse | [3] |
| Maytansinoid Conjugate | Cleavable (sulfo-SPDB) | ~6 | Not Specified | Comparable to lower DARs | Not Specified | Mouse | [3] |
| Maytansinoid Conjugate | Cleavable (sulfo-SPDB) | ~9-10 | Not Specified | Rapid Clearance | Not Specified | Mouse | [3] |
| Site-Specific ADC (AJICAP) | Not Specified | 2 | Site-Specific (Fc) | Slower than stochastic | Longer than stochastic | Rat | [6][7] |
| Stochastic ADC | Not Specified | 4 | Stochastic (Cysteine) | Faster than site-specific | Shorter than site-specific | Rat | [6][7] |
Experimental Protocols
Accurate assessment of ADC pharmacokinetics relies on robust and validated bioanalytical methods. The most common techniques are ligand-binding assays, such as ELISA, and liquid chromatography-mass spectrometry (LC-MS).
Quantification of Total Antibody by Sandwich ELISA
This protocol describes a typical sandwich ELISA for the quantification of the total antibody component of an ADC in a biological matrix.
Materials:
-
High-binding 96-well microplate
-
Capture antibody (specific to the ADC's antibody)
-
Detection antibody (specific to the ADC's antibody, conjugated to an enzyme like HRP)
-
ADC reference standard
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., wash buffer with 1% BSA)
-
Sample diluent (e.g., blocking buffer)
-
Enzyme substrate (e.g., TMB)
-
Stop solution (e.g., 2N H₂SO₄)
-
Plate reader
Procedure:
-
Coating: Dilute the capture antibody in coating buffer and add 100 µL to each well of the microplate. Incubate overnight at 4°C.
-
Washing: Aspirate the coating solution and wash the plate 3-5 times with wash buffer.
-
Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.
-
Washing: Repeat the wash step.
-
Sample and Standard Incubation: Prepare a standard curve by serially diluting the ADC reference standard in sample diluent. Add 100 µL of standards and samples (diluted in sample diluent) to the appropriate wells. Incubate for 2 hours at room temperature.
-
Washing: Repeat the wash step.
-
Detection Antibody Incubation: Add 100 µL of the enzyme-conjugated detection antibody (diluted in sample diluent) to each well. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the wash step.
-
Substrate Development: Add 100 µL of the enzyme substrate to each well and incubate in the dark until a color develops (typically 15-30 minutes).
-
Stopping the Reaction: Add 50 µL of stop solution to each well.
-
Reading: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a plate reader.
-
Data Analysis: Plot the standard curve and determine the concentration of the total antibody in the samples.
Quantification of Free Payload by LC-MS/MS
This protocol outlines a general procedure for the quantification of the unconjugated (free) cytotoxic payload in plasma or serum using liquid chromatography-tandem mass spectrometry.
Materials:
-
LC-MS/MS system (e.g., a triple quadrupole mass spectrometer)
-
Analytical column (e.g., C18 reverse-phase column)
-
Mobile phases (e.g., water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid)
-
Payload reference standard
-
Internal standard (a stable isotope-labeled version of the payload is ideal)
-
Protein precipitation solvent (e.g., acetonitrile)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Preparation:
-
To a microcentrifuge tube, add a small volume of the plasma/serum sample (e.g., 50 µL).
-
Add the internal standard.
-
Add 3-4 volumes of cold protein precipitation solvent (e.g., 150-200 µL of acetonitrile).
-
Vortex vigorously to precipitate the proteins.
-
Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
-
Inject a small volume of the prepared sample supernatant onto the analytical column.
-
Separate the free payload from other matrix components using a suitable gradient of the mobile phases.
-
Detect and quantify the payload and internal standard using the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for the payload and internal standard should be used for high selectivity and sensitivity.
-
-
Data Analysis:
-
Generate a standard curve by analyzing a series of known concentrations of the payload reference standard prepared in a similar biological matrix.
-
Calculate the ratio of the peak area of the payload to the peak area of the internal standard for both the standards and the samples.
-
Determine the concentration of the free payload in the samples by interpolating their peak area ratios onto the standard curve.
-
Mandatory Visualization
ADC Mechanism of Action
Caption: Mechanism of action of an Antibody-Drug Conjugate (ADC).
Experimental Workflow for ADC Pharmacokinetic Analysis
Caption: Experimental workflow for ADC pharmacokinetic analysis.
References
- 1. ajibio-pharma.ajinomoto.com [ajibio-pharma.ajinomoto.com]
- 2. Clinical Pharmacology of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]
- 5. tandfonline.com [tandfonline.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. fortislife.com [fortislife.com]
A Researcher's Guide to Selecting In Vivo Tumor Models for Validating Antibody-Drug Conjugate Efficacy
For researchers, scientists, and drug development professionals, the selection of an appropriate in vivo tumor model is a critical step in the preclinical validation of antibody-drug conjugate (ADC) efficacy. The three most commonly utilized models—Cell Line-Derived Xenografts (CDX), Patient-Derived Xenografts (PDX), and Syngeneic models—each offer distinct advantages and limitations. This guide provides a comprehensive comparison to aid in making an informed decision that best suits the specific research question and therapeutic strategy.
The ideal in vivo model should accurately recapitulate the tumor microenvironment and predict clinical outcomes. Key considerations in model selection include the ADC's mechanism of action, the role of the immune system in its efficacy, and the desired translational relevance of the study.
Comparative Analysis of In Vivo Tumor Models
This section provides a high-level comparison of the key characteristics of CDX, PDX, and syngeneic models.
| Feature | Cell Line-Derived Xenograft (CDX) | Patient-Derived Xenograft (PDX) | Syngeneic Model |
| Origin of Tumor | Immortalized human cancer cell lines | Primary human tumor tissue | Murine cancer cell lines |
| Host Immune System | Immunodeficient (e.g., nude, SCID, NSG mice) | Immunodeficient (e.g., NSG mice) | Immunocompetent (inbred mouse strains) |
| Tumor Heterogeneity | Homogeneous, clonal population | Heterogeneous, preserves original tumor architecture | Homogeneous, clonal population |
| Clinical Relevance | Moderate; useful for initial efficacy screening | High; closely mimics patient tumor biology and diversity | Limited for human-specific targets, but essential for immuno-oncology |
| Study Duration | Relatively short (weeks) | Longer (months) due to engraftment variability | Relatively short (weeks) |
| Cost & Complexity | Lower cost, less complex to establish | Higher cost, more complex to establish and maintain | Moderate cost and complexity |
| Key Application for ADCs | Initial screening of ADC efficacy against a specific target. | Evaluating ADC efficacy in a model that reflects patient heterogeneity and the tumor microenvironment.[1] | Assessing the interplay between the ADC and the immune system, including immunogenicity and combination therapies with immunotherapy.[2] |
Quantitative Efficacy Data
The following table summarizes representative tumor growth inhibition (TGI) data from preclinical studies of ADCs in different in vivo models. It is important to note that direct head-to-head comparisons of the same ADC across all three model types are limited in published literature. The data presented here are from separate studies and serve as illustrative examples.
| ADC Target | ADC | In Vivo Model | Cancer Type | Tumor Growth Inhibition (TGI, %) | Reference |
| Trop-2 | Sacituzumab Govitecan (SG) | PDX (BR9690) | Breast Cancer | 9.40% (3mg/kg), 16.77% (5mg/kg) | ResearchGate |
| Trop-2 | Datopotamab Deruxtecan (Dato-DXd) | PDX (BR9690) | Breast Cancer | 32.15% | ResearchGate |
| Trop-2 | Sacituzumab Govitecan (SG) | PDX (BR9806) | Breast Cancer | 27.52% (3mg/kg), 25.75% (5mg/kg) | ResearchGate |
| Trop-2 | Datopotamab Deruxtecan (Dato-DXd) | PDX (BR9806) | Breast Cancer | 59.47% | ResearchGate |
| HER2 | Trastuzumab-ADC | CDX (NCI-N87) | Gastric Carcinoma | Dose-dependent TGI observed | ResearchGate |
| PD-1 | Anti-PD-1 Antibody | Syngeneic (MC38) | Colon Cancer | 54% | Fortune Journals |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of in vivo studies. Below are generalized protocols for establishing each tumor model and evaluating ADC efficacy.
Cell Line-Derived Xenograft (CDX) Model Protocol
-
Cell Culture: Human cancer cell lines are cultured in appropriate media and conditions to achieve exponential growth.
-
Animal Model: Immunodeficient mice (e.g., BALB/c nude or NOD-scid gamma) are typically used.[2]
-
Tumor Implantation: A specific number of cancer cells (typically 1 x 10^6 to 1 x 10^7) are suspended in a suitable medium (e.g., PBS or Matrigel) and injected subcutaneously into the flank of the mice.[3]
-
Tumor Growth Monitoring: Tumor volume is measured 2-3 times per week using calipers. The formula (Length x Width²)/2 is commonly used to calculate tumor volume.
-
ADC Treatment: Once tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and control groups. The ADC is administered, typically intravenously, at specified doses and schedules.
-
Efficacy Assessment: Tumor growth is monitored throughout the study. The primary endpoint is often tumor growth inhibition. Body weight is also monitored as an indicator of toxicity. At the end of the study, tumors may be excised for further analysis, such as biomarker assessment.[4]
Patient-Derived Xenograft (PDX) Model Protocol
-
Tumor Acquisition: Fresh tumor tissue is obtained from consenting patients, typically from surgical resection or biopsy.[5]
-
Animal Model: Severely immunodeficient mice, such as NSG (NOD-scid IL2Rgamma-null), are required for successful engraftment of human tissue.[6]
-
Tumor Implantation: Small fragments of the patient's tumor are surgically implanted subcutaneously or orthotopically into the mice.[5]
-
Engraftment and Passaging: Engraftment success can be variable and take several months. Once a tumor is established (F1 generation), it can be passaged to subsequent generations of mice for cohort expansion.
-
ADC Treatment and Efficacy Assessment: Similar to CDX models, once tumors reach the desired size, mice are treated with the ADC, and tumor growth and animal health are monitored. The heterogeneity of PDX models can lead to more variable responses compared to CDX models.[2]
Syngeneic Model Protocol
-
Cell Culture: Murine cancer cell lines are cultured in vitro.
-
Animal Model: Immunocompetent inbred mouse strains (e.g., C57BL/6 or BALB/c) that are genetically identical to the tumor cell line are used.[2]
-
Tumor Implantation: Murine tumor cells are injected subcutaneously into the flank of the syngeneic mice.[3]
-
Tumor Growth Monitoring: Tumor growth is monitored as described for CDX models.
-
ADC Treatment and Immune Monitoring: In addition to assessing tumor growth inhibition, studies in syngeneic models often involve the analysis of the immune response.[7] This can include:
Visualizing Workflows and Concepts
To further clarify the experimental processes and decision-making logic, the following diagrams are provided in the DOT language for Graphviz.
Caption: Decision workflow for selecting an appropriate in vivo tumor model.
Caption: General experimental workflow for an in vivo ADC efficacy study.
Caption: Simplified signaling pathway of ADC-mediated cell killing.
Conclusion
The choice of an in vivo tumor model is a pivotal decision in the preclinical development of ADCs. CDX models offer a cost-effective and rapid method for initial efficacy screening. PDX models provide a more clinically relevant platform by preserving the heterogeneity of patient tumors.[1] Syngeneic models are indispensable for investigating the immunomodulatory effects of ADCs and evaluating combination therapies with immunotherapies. A thorough understanding of the strengths and weaknesses of each model, coupled with a clear definition of the research objectives, will guide the selection of the most appropriate in vivo system to generate robust and translatable data for advancing novel ADC therapeutics.
References
- 1. blog.crownbio.com [blog.crownbio.com]
- 2. Syngeneic vs. Xenograft Cancer Models: Overview, Key Differences, and When To Use Each - PharmaLegacy | Preclinical Pharmacology CRO [pharmalegacy.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fortunejournals.com [fortunejournals.com]
- 8. Tumor-immune profiling of murine syngeneic tumor models as a framework to guide mechanistic studies and predict therapy response in distinct tumor microenvironments | PLOS One [journals.plos.org]
- 9. Protocol to study the immune profile of syngeneic mouse tumor models - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Boc-PEG4-Val-Cit-PAB-OH: A Guide for Laboratory Professionals
Providing essential safety and logistical information for the proper disposal of the ADC linker, Boc-PEG4-Val-Cit-PAB-OH, this guide is intended for researchers, scientists, and professionals in drug development. The following procedural steps are designed to ensure the safe handling and disposal of this chemical in a laboratory setting.
Pre-Disposal and Handling
Prior to disposal, it is crucial to handle this compound with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All handling should be performed in a well-ventilated area or a chemical fume hood.
Step-by-Step Disposal Procedure
In the absence of a specific Safety Data Sheet for this compound, the following general procedure for the disposal of laboratory chemical waste should be followed. This process emphasizes caution and adherence to institutional and regulatory guidelines.
-
Initial Assessment : Attempt to obtain the Safety Data Sheet (SDS) from the supplier of this compound. The SDS will provide specific details on the hazards and required disposal methods. Many suppliers provide the option to request an SDS if it is not available for direct download on their website.
-
Treat as Hazardous Waste : If an SDS cannot be obtained, the chemical must be managed as a hazardous waste. This is a precautionary measure to ensure the highest level of safety.
-
Waste Identification and Segregation :
-
Clearly label a dedicated and compatible waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Do not mix this waste with other chemical waste streams unless compatibility has been confirmed by a qualified professional. Incompatible chemicals can react dangerously.
-
-
Proper Containment :
-
Ensure the waste container is in good condition, free from leaks or cracks, and has a secure, tight-fitting lid.
-
Keep the container closed at all times, except when adding waste.
-
Store the waste container in a designated, well-ventilated, and secure area, away from general laboratory traffic. Secondary containment is recommended to prevent the spread of potential spills.
-
-
Contact Environmental Health and Safety (EHS) : Inform your institution's Environmental Health and Safety (EHS) department or equivalent safety office about the waste. They will provide specific guidance on the collection, storage, and disposal procedures that comply with local, state, and federal regulations.
-
Arrange for Professional Disposal : The EHS department will typically arrange for the collection of the hazardous waste by a licensed professional disposal service. Do not attempt to dispose of the chemical down the drain or in the regular trash.
Decision-Making Workflow for Disposal
The following diagram illustrates the logical steps to be taken when determining the proper disposal route for this compound.
General Guidance on Non-Hazardous Chemical Waste
While this compound should be treated as hazardous in the absence of an SDS, it is useful for laboratory professionals to be aware of general guidelines for chemicals that have been officially classified as non-hazardous. According to several university safety guidelines, some non-hazardous chemical waste may be eligible for disposal in the regular trash or down the sanitary sewer. However, this is strictly prohibited unless the chemical is explicitly identified as non-hazardous on its SDS and such disposal is in accordance with institutional and local regulations. Unauthorized disposal of chemicals can lead to significant safety hazards and environmental damage.
By adhering to these procedures, researchers and laboratory personnel can ensure the safe and compliant disposal of this compound, thereby fostering a secure and responsible research environment.
Essential Safety and Operational Guide for Handling Boc-PEG4-Val-Cit-PAB-OH
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Boc-PEG4-Val-Cit-PAB-OH. The following procedures are designed to ensure the safe handling, storage, and disposal of this peptide-linker conjugate.
Hazard Identification and Risk Assessment
Potential Hazards:
-
The toxicological properties have not been fully investigated.
-
May cause skin and eye irritation upon direct contact.[5]
-
Inhalation of the lyophilized powder may cause respiratory irritation.
-
The Boc protecting group is cleaved under acidic conditions, and reagents used for this, such as trifluoroacetic acid (TFA), are highly corrosive and toxic.[6]
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound to minimize exposure.
| PPE Category | Required Equipment |
| Eye Protection | Safety goggles or a face shield should be worn to protect against splashes or airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) must be worn. Inspect gloves before use and change them frequently, especially if contaminated. |
| Body Protection | A lab coat or protective gown should be worn to prevent skin contact. |
| Respiratory Protection | When handling the solid form or when aerosolization is possible, use a respirator or work in a certified chemical fume hood.[7] |
Safe Handling and Operational Plan
Adherence to the following step-by-step procedures will ensure the safe handling of this compound during routine laboratory operations.
3.1. Preparation and Weighing:
-
Work Area Preparation: Conduct all work in a well-ventilated area, preferably within a certified chemical fume hood.[8] Ensure the work surface is clean and uncluttered.
-
PPE: Don all required PPE before handling the chemical.
-
Weighing: When weighing the solid (powder) form, do so in a fume hood to avoid inhalation of dust particles.[8] Use anti-static weighing paper or a suitable container.
3.2. Reconstitution and Solution Handling:
-
Solvent Selection: Use the appropriate sterile solvent as recommended by the supplier or experimental protocol.
-
Dissolution: Add the solvent to the vial containing the solid compound. Mix gently by vortexing or pipetting up and down until fully dissolved. Avoid vigorous shaking to prevent degradation.[1]
-
Handling Solutions: Always handle solutions of the compound within a fume hood. Keep the vial or container sealed when not in use.
3.3. Storage:
-
Short-term storage: Store in a dark place at 4°C.[9]
-
Long-term storage: For long-term stability, store at -20°C or lower in a tightly sealed container, protected from light.[9] Avoid repeated freeze-thaw cycles.[1]
Disposal Plan
All waste containing this compound must be treated as hazardous chemical waste.[10]
| Waste Stream | Disposal Procedure |
| Solid Waste | Collect unused solid compound and any contaminated materials (e.g., weighing paper, pipette tips) in a clearly labeled, sealed container for hazardous chemical waste. |
| Liquid Waste | Collect all solutions containing the compound in a designated, sealed, and properly labeled hazardous waste container. Do not pour down the drain.[1][10] |
| Contaminated Sharps | Dispose of any contaminated needles or other sharps in a designated sharps container for chemical waste. |
| Contaminated PPE | Dispose of contaminated gloves and other disposable PPE in a designated hazardous waste bag. |
Follow all institutional and local regulations for the disposal of chemical waste.[10]
Emergency Procedures
5.1. Spills:
-
Evacuate the immediate area.
-
If the spill is small, and you are trained to do so, contain the spill with an absorbent material suitable for chemical spills.
-
Wear appropriate PPE, including respiratory protection, during cleanup.
-
Collect the absorbed material into a sealed container for hazardous waste.
-
Clean the spill area with a suitable decontaminating solution.
5.2. Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[11]
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. Seek medical attention if irritation persists.[11]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[11]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[12]
Safe Handling Workflow
The following diagram illustrates the key steps for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
References
- 1. puretidestherapy.com [puretidestherapy.com]
- 2. books.rsc.org [books.rsc.org]
- 3. trinityconsultants.com [trinityconsultants.com]
- 4. How To Safely Handle Your Antibody Drug Conjugate [bioprocessonline.com]
- 5. haenseler.ch [haenseler.ch]
- 6. benchchem.com [benchchem.com]
- 7. carlroth.com [carlroth.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Proper Storage and Handling Guidelines for Peptides - Yanfen Biotech [en.yanfenbio.com]
- 10. monash.edu [monash.edu]
- 11. beaufort.tricare.mil [beaufort.tricare.mil]
- 12. file.medchemexpress.com [file.medchemexpress.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
